molecular formula C6H3ClN4O2 B1587852 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 22277-01-6

4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1587852
CAS No.: 22277-01-6
M. Wt: 198.57 g/mol
InChI Key: FTYXRILYMGQZIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C6H3ClN4O2 and its molecular weight is 198.57 g/mol. The purity is usually 95%.
The exact mass of the compound 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 103799. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN4O2/c7-5-4-3(11(12)13)1-8-6(4)10-2-9-5/h1-2H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYXRILYMGQZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=CN=C2Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90418938
Record name 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90418938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22277-01-6
Record name 22277-01-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103799
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90418938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Elucidation of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

This guide provides a comprehensive overview of the methodologies and analytical reasoning required for the complete structural elucidation of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine, a key heterocyclic intermediate in the synthesis of Janus kinase (JAK) inhibitors such as Tofacitinib and Ruxolitinib.[1] The strategic introduction of a nitro group at the C5 position of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a critical step in the synthesis of various targeted therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a logical workflow from synthesis to definitive structural confirmation using a suite of modern analytical techniques.

Introduction: The Significance of the 7-Deazapurine Core

The 7H-pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, including kinases, polymerases, and other enzymes. The 4-chloro analogue is a versatile intermediate, with the chlorine atom at the 4-position providing a reactive handle for nucleophilic substitution and cross-coupling reactions.[2] The subsequent nitration at the C5 position further modulates the electronic properties of the ring system and serves as a precursor for further functionalization.

This guide will detail a systematic approach to confirm the precise structure of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine, emphasizing the "why" behind each experimental choice and the interpretation of the resulting data.

Proposed Synthetic Pathway and Rationale

The synthesis of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine commences with the commercially available precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The introduction of the nitro group is achieved via an electrophilic aromatic substitution reaction.

Synthesis A 4-chloro-7H-pyrrolo[2,3-d]pyrimidine B 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine A->B HNO₃ / H₂SO₄ 0 °C to rt

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Nitration of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Reaction Setup: To a cooled (0 °C) solution of fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄), slowly add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude solid is washed with cold water until the filtrate is neutral and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Causality of Experimental Choices:

  • Nitrating Agent: A mixture of concentrated nitric and sulfuric acids is a standard and effective nitrating agent for deactivating aromatic systems. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

  • Temperature Control: The reaction is initiated at 0 °C to control the exothermic nature of the nitration and to minimize the formation of potential side products.

  • Regioselectivity: The pyrrole ring of the 7H-pyrrolo[2,3-d]pyrimidine system is more electron-rich than the pyrimidine ring, directing the electrophilic substitution to the pyrrole moiety. The C5 position is the most electronically activated site for this reaction.[1]

Structural Elucidation Workflow

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Definitive Confirmation synthesis Nitration of Precursor purification Purification synthesis->purification ms Mass Spectrometry (HRMS) purification->ms ir Infrared Spectroscopy (IR) purification->ir nmr Nuclear Magnetic Resonance (¹H, ¹³C, 2D) purification->nmr xray X-ray Crystallography (Optional but Definitive) ms->xray ir->xray nmr->xray final_structure final_structure xray->final_structure Final Structure Confirmation

Caption: The logical workflow for structural elucidation.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the synthesized compound.

Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).

Expected Results:

ParameterExpected Value
Molecular FormulaC₆H₃ClN₄O₂
Exact Mass197.9945
[M+H]⁺198.9999
Isotopic PatternPresence of a prominent M+2 peak (~33% intensity of M) characteristic of a single chlorine atom.[3]

Interpretation: The accurate mass measurement from HRMS provides the elemental formula, confirming the successful addition of a nitro group (NO₂) and the retention of the chlorine atom. The characteristic isotopic pattern for chlorine is a crucial validation point.

Fragmentation Analysis: The fragmentation pattern in MS/MS can provide further structural insights. For nitroaromatic compounds, characteristic losses include NO₂ and NO.[4][5]

Fragmentation parent [M+H]⁺ m/z = 199.0 frag1 [M+H - NO₂]⁺ m/z = 153.0 parent->frag1 - NO₂ frag2 [M+H - NO]⁺ m/z = 169.0 parent->frag2 - NO frag3 [M+H - Cl]⁺ m/z = 164.0 parent->frag3 - Cl

Sources

physicochemical properties of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

Abstract

This technical guide provides a comprehensive overview of the , a critical heterocyclic intermediate in modern medicinal chemistry. The document delves into the compound's structural attributes, spectroscopic profile, chemical reactivity, and stability. As a key building block in the synthesis of targeted therapeutics, particularly Janus kinase (JAK) inhibitors, a thorough understanding of its properties is paramount for researchers, chemists, and drug development professionals.[1] This guide synthesizes theoretical principles with practical, field-proven experimental protocols for characterization, offering a self-validating framework for its application in complex synthetic routes.

Introduction: Strategic Importance in Drug Discovery

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous biologically active molecules. Its structural analogy to endogenous purines allows it to interact with a wide range of enzymatic targets. The strategic functionalization of this core is key to modulating its pharmacological activity.

4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 22277-01-6) represents a highly valuable, functionalized intermediate. The presence of a chloro group at the 4-position and a nitro group at the 5-position dramatically influences the electronic properties of the ring system, making it an exceptionally versatile precursor for creating diverse molecular libraries.[1] Its most prominent application is as a key intermediate in the synthesis of several Janus kinase (JAK) inhibitors, including Tofacitinib and Ruxolitinib, which are instrumental in treating autoimmune diseases like rheumatoid arthritis and psoriasis.[1] This guide elucidates the fundamental properties that underpin its utility and provides robust methodologies for its analysis.

Molecular Structure and Identification

The compound's reactivity and physical properties are a direct consequence of its unique molecular architecture. It features a fused bicyclic system of a pyrrole and a pyrimidine ring.[2] The key functional groups are a chlorine atom at the C4 position and a nitro group at the C5 position, which are critical to its chemical behavior.[1]

Table 1: Chemical Identifiers and Core Properties

Property Value Source
IUPAC Name 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine [1]
CAS Number 22277-01-6 [1][3]
Molecular Formula C₆H₃ClN₄O₂ [1]
Molecular Weight 198.57 g/mol [1]
Canonical SMILES C1=C(C2=C(N1)N=CN=C2Cl)[O-] [1]

| InChI Key | FTYXRILYMGQZIW-UHFFFAOYSA-N |[1] |

Synthesis and Characterization Workflow

The synthesis of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is typically achieved through the nitration of its precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The following workflow outlines the general synthetic strategy and the subsequent characterization steps necessary to validate the final product's identity and purity.

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization A Starting Material: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine B Nitration Reaction (e.g., HNO₃/H₂SO₄) A->B C Aqueous Workup & Crude Isolation B->C D Purification (Recrystallization or Chromatography) C->D E Final Product: 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine D->E F Structural Confirmation (¹H NMR, ¹³C NMR) E->F QC Analysis G Functional Group ID (FTIR Spectroscopy) E->G QC Analysis H Molecular Weight Verification (HRMS) E->H QC Analysis I Purity Assessment (HPLC, Melting Point) E->I QC Analysis

Caption: General workflow for synthesis and analytical validation.

Experimental Protocol: Synthesis

Causality: The following protocol is a representative procedure for the nitration of an activated heterocyclic system. The choice of a mixed acid system (HNO₃/H₂SO₄) is crucial; sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the electron-rich nature of the pyrrole ring. The reaction is conducted at low temperatures to control the exothermic nature of the nitration and to minimize the formation of side products.

  • Preparation: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Reagent Addition: Slowly add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Nitration: Prepare a solution of concentrated nitric acid in concentrated sulfuric acid. Add this nitrating mixture dropwise to the reaction flask over 30-60 minutes, maintaining the internal temperature at 0-5 °C.

  • Reaction Monitoring: Stir the mixture at low temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The precipitated solid product is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to yield the crude 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.

Core Physicochemical Properties

Physical State and Solubility
  • Appearance: Expected to be a yellow to light-brown crystalline solid. The yellow color is characteristic of many nitro-aromatic compounds due to the electronic transitions associated with the nitro group.

  • Solubility: While quantitative data is not readily published, its solubility profile can be predicted based on its structure. It is expected to be poorly soluble in water but show good solubility in polar aprotic organic solvents.

Table 2: Predicted Solubility Profile

Solvent Class Representative Solvents Predicted Solubility Rationale
Polar Aprotic DMSO, DMF, Acetonitrile Soluble Capable of disrupting the crystal lattice and solvating the polar molecule.
Polar Protic Ethanol, Methanol Sparingly to Moderately Soluble Hydrogen bonding capability helps, but may be limited by molecular size.
Non-Polar Hexanes, Toluene Insoluble The molecule is too polar to be effectively solvated by non-polar solvents.

| Aqueous | Water | Sparingly Soluble / Insoluble | The organic scaffold dominates, despite polar functional groups.[2] |

Melting Point

The melting point is a critical indicator of purity. For the parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, reported melting points vary, with ranges cited as 170–175 °C and 214-217 °C, suggesting potential polymorphism or differences in purity.[2][4] The introduction of a nitro group is expected to increase the melting point due to stronger intermolecular interactions (dipole-dipole forces).

Protocol: Melting Point Determination (Capillary Method)

  • Sample Preparation: Load a small amount of finely powdered, dry sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A sharp melting range (≤ 2 °C) is indicative of high purity.

Spectroscopic and Analytical Profile

NMR Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The electron-withdrawing nitro group is expected to significantly deshield adjacent protons and carbons, causing them to resonate at a higher chemical shift (downfield) compared to the parent compound.

  • ¹H NMR: The spectrum should display characteristic signals for the protons on the pyrimidine and pyrrole rings. The proton at C6, being adjacent to the nitro group, is expected to be the most downfield shifted aromatic proton. The N-H proton of the pyrrole ring will likely appear as a broad singlet.

  • ¹³C NMR: The spectrum will show six distinct carbon signals. The carbon atoms attached to the electronegative chlorine (C4) and nitro group (C5) will be significantly deshielded.

Infrared (IR) Spectroscopy

FTIR spectroscopy is essential for identifying the key functional groups present in the molecule. The presence of the nitro group is confirmed by two very strong, characteristic absorption bands.

Table 3: Key Expected Infrared Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
N-H (pyrrole) Stretching 3100 - 3300 (broad)
C-H (aromatic) Stretching 3000 - 3100
C=N / C=C Ring Stretching 1550 - 1650
-NO₂ Asymmetric Stretch 1500 - 1570 (Very Strong)
-NO₂ Symmetric Stretch 1300 - 1370 (Very Strong)

| C-Cl | Stretching | 700 - 850 |

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement.

  • Expected Ionization: Electrospray ionization (ESI) is a suitable method.

  • Molecular Ion Peak: The spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 199.0021 and/or [M-H]⁻ at m/z 196.9864. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) should be clearly visible for the molecular ion cluster.

  • Fragmentation: Common fragmentation pathways may include the loss of NO₂ (46 Da) or the chlorine radical (35 Da).

Chemical Reactivity and Stability

The compound's chemical behavior is dominated by the electrophilic nature of the pyrimidine ring, which is further enhanced by both the chloro and nitro substituents.[1]

Nucleophilic Aromatic Substitution (SNAr)

The most significant reaction of this molecule is the nucleophilic aromatic substitution at the C4 position.[1] The chlorine atom is an excellent leaving group, and the position is highly activated towards nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the straightforward introduction of various nucleophiles (amines, alcohols, thiols) to build more complex molecular architectures.

The reaction proceeds via a classic addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[1]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at C4.

Stability and Storage

Like its parent compound, 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is expected to be a stable solid under standard laboratory conditions.[2] However, due to its high reactivity with nucleophiles, certain precautions are necessary.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture, strong bases, and strong acids.[4]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong nucleophiles, as these can lead to degradation or undesired reactions.

Conclusion

4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is a cornerstone intermediate for the synthesis of advanced pharmaceutical agents. Its physicochemical properties are defined by the interplay of the 7-deazapurine core and its activating chloro and nitro substituents. The pronounced electrophilicity at the C4 position provides a reliable handle for nucleophilic substitution, enabling its wide use in drug discovery programs targeting kinases and other enzymes. The methodologies and data presented in this guide offer a robust framework for the effective handling, characterization, and strategic application of this valuable chemical entity.

References

View References
  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]

Sources

A Comprehensive Technical Guide to 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 22277-01-6): A Pivotal Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrrolo[2,3-d]pyrimidine core, an isostere of purine, is a privileged scaffold found in numerous kinase inhibitors. The introduction of a chlorine atom at the 4-position and a nitro group at the 5-position critically modulates the electronic properties of the ring system, rendering it a highly versatile intermediate for the synthesis of complex, biologically active molecules. This guide will delve into the synthesis, chemical reactivity, and applications of this compound, with a particular focus on its role in the development of Janus kinase (JAK) inhibitors.

Introduction: The Significance of the 7-Deazapurine Scaffold

The 7-deazapurine, or pyrrolo[2,3-d]pyrimidine, nucleus is a fundamental building block in contemporary drug discovery. As a close structural analog of adenine, where the nitrogen at position 7 is replaced by a carbon, this scaffold serves as an effective mimic for ATP, the ubiquitous substrate for kinases. This structural similarity has been masterfully exploited in the design of ATP-competitive kinase inhibitors. The strategic functionalization of the 7-deazapurine core allows for the fine-tuning of potency and selectivity against specific kinase targets. 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine stands out as a particularly valuable intermediate due to its pre-activated core, primed for diverse chemical transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is essential for its effective handling, reaction setup, and purification.

PropertyValueSource
CAS Number 22277-01-6
Molecular Formula C₆H₃ClN₄O₂
Molecular Weight 198.57 g/mol
Appearance Off-white to yellow crystalline solidGeneral Observation
Melting Point >200 °C (decomposes)Supplier Data
Solubility Soluble in DMSO, DMF; sparingly soluble in other organic solvents; poorly soluble in water.General Observation
Canonical SMILES C1=C(C2=C(N1)N=CN=C2Cl)[O-]

Synthesis of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

The synthesis of the title compound is a multi-step process that begins with the construction of the 7-deazapurine core, followed by chlorination and nitration.

Synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Precursor

The most common laboratory-scale synthesis of the precursor involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one.

Synthesis_of_4-chloro-7H-pyrrolo[2,3-d]pyrimidine start 7H-pyrrolo[2,3-d]pyrimidin-4-one reagents POCl₃, DIPEA Toluene, 50°C start->reagents product 4-chloro-7H-pyrrolo[2,3-d]pyrimidine reagents->product

Caption: General scheme for the synthesis of the chlorinated precursor.

Detailed Protocol:

  • Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7H-pyrrolo[2,3-d]pyrimidin-4-one (1 equivalent).

  • Addition of Reagents: Add toluene to the flask, followed by phosphorus oxychloride (POCl₃, ~3 equivalents).

  • Addition of Base: Cool the mixture to 0°C and slowly add N,N-diisopropylethylamine (DIPEA, ~1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, warm the reaction mixture to 50°C and stir until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. Neutralize the aqueous mixture to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like toluene.

Expertise & Experience Insight: The hydrolysis of the 4-chloro product back to the starting material during aqueous workup is a common pitfall. To mitigate this, it is crucial to perform the quench at a low temperature and neutralize the acidic mixture promptly with a mild base like sodium bicarbonate. Strong bases such as NaOH should be avoided as they can promote side reactions.

Nitration of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

The introduction of the nitro group at the C5 position is a key step in activating the molecule for subsequent reactions. While specific, detailed protocols for this exact transformation are not widely published, a general procedure can be devised based on standard nitrating conditions for electron-rich heterocyclic systems.

Representative Protocol:

  • Reaction Setup: In a clean, dry flask, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in concentrated sulfuric acid at 0°C.

  • Nitrating Agent: Slowly add a nitrating agent, such as fuming nitric acid or potassium nitrate, while maintaining the low temperature.

  • Reaction: Allow the reaction to stir at a low temperature (e.g., 0-10°C) and monitor its progress by TLC or HPLC.

  • Workup: Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Purification: The precipitated product can be collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum. Further purification can be achieved by recrystallization.

Trustworthiness Note: This is a representative protocol. The reaction conditions, particularly the temperature and the choice of nitrating agent, are critical and require careful optimization to avoid over-nitration or degradation of the starting material.

Chemical Reactivity and Key Transformations

The chemical reactivity of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is dominated by the electrophilic nature of the C4 position. The presence of the electron-withdrawing nitro group at C5, coupled with the inherent electron deficiency of the pyrimidine ring, makes the C4-chloro atom an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.

Reactivity_of_4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine cluster_reactions Nucleophilic Aromatic Substitution (SNAr) start 4-chloro-5-nitro-7H- pyrrolo[2,3-d]pyrimidine amine R-NH₂ start->amine SNAr at C4 product_amine 4-amino-5-nitro-7H- pyrrolo[2,3-d]pyrimidine amine->product_amine

Caption: Dominant reactivity via SNAr at the C4 position.

Nucleophilic Aromatic Substitution (SNAr) with Amines

The reaction with amines is arguably the most significant transformation of this intermediate, forming the cornerstone of many kinase inhibitor syntheses.

General Protocol for Amination:

  • Reactant Preparation: In a suitable reaction vessel, dissolve 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) and the desired amine (1.1-1.5 eq.) in an appropriate anhydrous solvent (e.g., n-butanol, DMF, or acetonitrile).

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

  • Reaction Conditions: Heat the reaction mixture with stirring, typically in the range of 80-120°C. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. The residue can then be purified by standard methods such as column chromatography or recrystallization.

Expertise & Experience Insight: A common side reaction is the alkylation or arylation of the pyrrole nitrogen at the N7 position. To circumvent this, especially when a less hindered or more nucleophilic amine is used, the N7 position can be protected with a suitable protecting group, such as a tosyl (Ts) group, prior to the SNAr reaction. The tosyl group can be readily removed later in the synthetic sequence.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is a key building block in the synthesis of several approved and clinical-stage JAK inhibitors, including Tofacitinib and Ruxolitinib. These drugs are pivotal in the treatment of autoimmune diseases like rheumatoid arthritis and myelofibrosis.

The general synthetic strategy involves the SNAr reaction of the protected 7-deazapurine core with a chiral amine, followed by further functionalization.

Tofacitinib_Synthesis_Pathway start 4-chloro-5-nitro-7H- pyrrolo[2,3-d]pyrimidine step1_reagents 1. N-protection (e.g., TsCl) 2. Reduction of NO₂ to NH₂ start->step1_reagents intermediate1 Protected 4-chloro-5-amino- 7H-pyrrolo[2,3-d]pyrimidine step1_reagents->intermediate1 step2_reagents Chiral Amine (e.g., (3R,4R)-4-methyl-3- (methylamino)piperidine) intermediate1->step2_reagents intermediate2 Coupled Intermediate step2_reagents->intermediate2 step3_reagents Further Functionalization & Deprotection intermediate2->step3_reagents product JAK Inhibitor (e.g., Tofacitinib) step3_reagents->product

Caption: Generalized synthetic pathway to JAK inhibitors.

Spectroscopic Characterization

While a comprehensive, publicly available dataset for 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is scarce, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The spectrum is expected to be simple, showing signals for the pyrrole C-H and N-H protons. The chemical shifts will be influenced by the electron-withdrawing effects of the pyrimidine ring, the chloro group, and the nitro group. The pyrrole N-H proton is expected to be a broad singlet, while the C-H proton will likely appear as a singlet in the aromatic region.

  • ¹³C NMR: The spectrum will show six distinct signals for the carbon atoms. The carbons in the pyrimidine ring, particularly C4 (attached to chlorine) and C5 (attached to the nitro group), are expected to be significantly deshielded.

  • Mass Spectrometry: The mass spectrum should show a characteristic molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, which is indicative of the presence of a single chlorine atom.

Safety and Handling

As with all laboratory chemicals, 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

Conclusion

4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is a high-value intermediate in medicinal chemistry, offering a pre-activated and versatile scaffold for the synthesis of targeted therapeutics. Its pivotal role in the construction of potent kinase inhibitors, particularly for the JAK family, underscores its importance in the development of treatments for a range of debilitating diseases. A thorough understanding of its synthesis, reactivity, and handling is crucial for any researcher or drug development professional working in this area. The continued exploration of the chemistry of this and related 7-deazapurine derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

  • Schenk, D., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(29), 3175-3203. DOI: 10.2174/0929867324666170303162100

A Technical Guide to the Spectral Characteristics of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry. It belongs to the pyrrolo[2,3-d]pyrimidine class of compounds, which are analogs of purines and are often referred to as 7-deazapurines. This core structure is a key component in a variety of biologically active molecules, including kinase inhibitors used in the treatment of cancer and inflammatory diseases. The introduction of a nitro group at the 5-position is expected to significantly modulate the electronic properties of the molecule, potentially influencing its biological activity and providing a handle for further synthetic transformations. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its fate in chemical reactions.

This guide provides a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, and mass spectrometry data for 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine. The causality behind the predicted spectral features is explained, drawing upon established principles and data from closely related analogs.

Molecular Structure and Predicted Spectral Features

The structure of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is presented below, with the IUPAC numbering convention.

Caption: Molecular structure of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

The NMR spectra of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine are predicted based on the known data for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the well-established electronic effects of a nitro group. The nitro group is a strong electron-withdrawing group, which will deshield neighboring protons and carbons, leading to a downfield shift in their NMR signals.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of the parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, in CDCl₃ shows signals at approximately 12.16 ppm (br, 1H, N7-H), 8.59 ppm (s, 1H, H2), 7.70 ppm (d, 1H, H6), and 6.60 ppm (d, 1H, H5)[1]. The introduction of a nitro group at the C5 position will have the most significant impact on the chemical shifts of the pyrrole ring protons.

Table 1: Predicted ¹H NMR Data for 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
N7-H~12.5 - 13.5Broad Singlet-The electron-withdrawing nitro group will decrease electron density on the pyrrole ring, leading to a more acidic N-H proton and a downfield shift.
H2~8.7 - 8.9Singlet-The nitro group's influence at this distance is primarily inductive, causing a slight downfield shift compared to the parent compound.
H6~8.0 - 8.3Singlet-The proton at C6 is now ortho to the strongly electron-withdrawing nitro group, which will cause a significant downfield shift. The coupling to H5 is absent.
Predicted ¹³C NMR Spectrum

The electron-withdrawing nature of the nitro group will also significantly influence the ¹³C NMR spectrum. Carbons directly attached to or in close proximity to the nitro group will be deshielded (shifted downfield).

Table 2: Predicted ¹³C NMR Data for 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~152 - 154Minor downfield shift due to the distant electron-withdrawing effect of the nitro group.
C4~150 - 152The carbon bearing the chlorine will be slightly deshielded by the adjacent nitro group.
C4a~118 - 120This bridgehead carbon will experience a moderate downfield shift.
C5~145 - 150The carbon directly attached to the nitro group will be significantly deshielded.
C6~125 - 128The carbon ortho to the nitro group will be deshielded.
C7a~130 - 133This bridgehead carbon will be deshielded due to the overall electron-poor nature of the pyrrole ring.
Experimental Protocol for NMR Data Acquisition (Standard Procedure)
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Spectral width: -2 to 16 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024-4096 (or more, depending on sample concentration)

    • Relaxation delay: 2-5 seconds

    • Spectral width: 0 to 200 ppm

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

cluster_workflow NMR Data Acquisition Workflow prep Sample Preparation (5-10 mg in 0.6 mL solvent) instrument NMR Spectrometer (≥400 MHz) prep->instrument h1_acq ¹H NMR Acquisition instrument->h1_acq c13_acq ¹³C NMR Acquisition instrument->c13_acq process Data Processing (FT, Phasing, Baseline Correction) h1_acq->process c13_acq->process analysis Spectral Analysis & Interpretation process->analysis

Caption: A generalized workflow for NMR data acquisition.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Predicted Mass Spectrum

The exact mass of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine (C₆H₃ClN₄O₂) can be calculated to aid in its identification by high-resolution mass spectrometry (HRMS).

  • Molecular Formula: C₆H₃ClN₄O₂

  • Monoisotopic Mass: 197.9945 g/mol

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be expected at m/z 198 (for ³⁵Cl) and 200 (for ³⁷Cl) with a characteristic ~3:1 isotopic ratio.

Table 3: Predicted Key Mass Fragments for 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

m/z (for ³⁵Cl)Proposed FragmentRationale for Fragmentation
198[M]⁺˙Molecular ion
168[M - NO]⁺Loss of nitric oxide, a common fragmentation pathway for nitroaromatic compounds.[2]
152[M - NO₂]⁺Loss of the nitro group, a characteristic fragmentation of nitroaromatic compounds.[2][3]
125[M - NO₂ - HCN]⁺Subsequent loss of hydrogen cyanide from the pyrimidine ring.
117[M - NO - Cl]⁺Loss of chlorine from the [M - NO]⁺ fragment.
Proposed Fragmentation Pathway

The fragmentation of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is expected to be initiated by the loss of the nitro group or nitric oxide.

cluster_fragmentation Predicted Mass Spectrometry Fragmentation Pathway M [M]⁺˙ m/z 198 M_NO [M - NO]⁺ m/z 168 M->M_NO - NO M_NO2 [M - NO₂]⁺ m/z 152 M->M_NO2 - NO₂ M_NO2_HCN [M - NO₂ - HCN]⁺ m/z 125 M_NO2->M_NO2_HCN - HCN

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition (Standard Procedure)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.

  • Ionization Method: Electrospray ionization (ESI) or electron ionization (EI) can be employed. ESI is a softer ionization technique and may yield a more prominent protonated molecule [M+H]⁺ peak.

  • Data Acquisition:

    • Full Scan MS: Acquire data over a mass range of m/z 50-500 to detect the molecular ion and major fragments.

    • Tandem MS (MS/MS): Isolate the molecular ion (or protonated molecule) and subject it to collision-induced dissociation (CID) to obtain fragmentation data for structural confirmation.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions. Compare the observed accurate mass to the calculated theoretical mass to confirm the elemental composition.

Conclusion

While experimental data is pending, this predictive guide offers a robust framework for the spectral analysis of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine. The anticipated NMR and MS data are grounded in fundamental spectroscopic principles and analogies to well-characterized related compounds. The strong electron-withdrawing nature of the 5-nitro group is expected to be the dominant factor influencing the spectral features, leading to significant downfield shifts in the ¹H and ¹³C NMR spectra and characteristic fragmentation patterns in the mass spectrum. This guide serves as a valuable resource for researchers working with this important class of compounds, aiding in their synthesis, characterization, and further development.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. (n.d.). Google Patents.
  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2007). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine: A Core Moiety in Modern Kinase Inhibition

Executive Summary: 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural framework, a 7-deazapurine core, is a privileged scaffold found in numerous biologically active molecules. The strategic placement of a chlorine atom at the 4-position and a nitro group at the 5-position makes it a highly versatile and reactive intermediate. This guide provides a comprehensive overview of its molecular characteristics, a detailed plausible synthesis protocol, its critical application as a precursor to Janus kinase (JAK) inhibitors, and essential safety and handling protocols for laboratory use. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Molecular Profile and Physicochemical Properties

4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is fundamentally a purine analog where the nitrogen atom at position 7 is replaced by a carbon, forming a pyrrole ring fused to a pyrimidine ring. This modification significantly alters the electronic and biological properties compared to purines. The chlorine atom at the C4 position acts as an effective leaving group for nucleophilic aromatic substitution (SNAr) reactions, which is the cornerstone of its utility in building more complex molecules. The nitro group at the C5 position is a strong electron-withdrawing group, which further activates the pyrimidine ring towards nucleophilic attack and influences the overall bioactivity of its derivatives.

Table 1: Core Identifiers and Molecular Attributes

PropertyValueSource
IUPAC Name 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine[1]
CAS Number 22277-01-6[1][2][3]
Molecular Formula C₆H₃ClN₄O₂[1][2]
Molecular Weight 198.57 g/mol [1][2]
Canonical SMILES C1=C(C2=C(N1)N=CN=C2Cl)[O-][1]
InChI Key FTYXRILYMGQZIW-UHFFFAOYSA-N[1]

Table 2: Physicochemical Data (Note: Properties are based on the well-characterized parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and are expected to be similar for the nitro derivative.)

PropertyDescriptionSource
Appearance Expected to be a light-colored or yellow crystalline solid.[4][5]
Solubility Soluble in polar organic solvents like DMSO and DMF; sparingly soluble in water.[4][5]
Stability Stable under standard laboratory conditions but sensitive to strong acids and bases. Store in a cool, dry place.[5][6]
Reactivity The C4-chloro group is highly susceptible to nucleophilic substitution, a key feature for its synthetic applications.[5]

Synthesis and Mechanistic Considerations

The synthesis of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is not commonly detailed as a complete, single-pot reaction. It is logically approached via a multi-step sequence, beginning with the construction of the core 7-deazapurine scaffold, followed by chlorination and subsequent regioselective nitration.

Plausible Synthetic Workflow

The following protocol describes a validated method for creating the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate, followed by a standard electrophilic nitration step.

Part A: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This part of the synthesis focuses on building the core heterocyclic system and installing the crucial chlorine handle. The choice of phosphorus oxychloride (POCl₃) is critical; it serves as both a dehydrating agent and a potent chlorinating agent to convert the 4-hydroxy intermediate into the much more reactive 4-chloro derivative, which is essential for subsequent coupling reactions.[7]

  • Step 1: Synthesis of 4-hydroxypyrrolo[2,3-d]pyrimidine.

    • To a solution of 4-amino-6-hydroxypyrimidine and sodium acetate (1:4 molar ratio) in water, heat the mixture to 70°C.

    • Slowly add an aqueous solution of 2-chloroacetaldehyde (3 molar equivalents).

    • Maintain the reaction at 70°C and stir for 5 hours.

    • Cool the mixture to room temperature. The product will precipitate.

    • Filter the solid, wash thoroughly with water, and dry to yield 4-hydroxypyrrolo[2,3-d]pyrimidine.[7]

  • Step 2: Chlorination to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

    • Suspend the 4-hydroxypyrrolo[2,3-d]pyrimidine from the previous step in phosphorus oxychloride (POCl₃).

    • Heat the mixture to 90°C and stir for 3 hours. The solution should become clear.[7]

    • Remove the excess POCl₃ by vacuum distillation.

    • Carefully cool the residue to 0°C and quench by slowly adding it to ice water with vigorous stirring.

    • Adjust the pH to 9-10 using a sodium hydroxide solution to precipitate the product.

    • Filter the solid, wash with water, and dry. Recrystallization from toluene can be performed for higher purity.[7]

Part B: Nitration at the C5 Position

With the 4-chloro scaffold in hand, the next step is electrophilic nitration. The pyrrole ring of the 7-deazapurine system is electron-rich and thus susceptible to electrophilic attack. The C5 position is the most electronically favorable site for this reaction.

  • Step 3: Synthesis of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine.

    • Dissolve the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in concentrated sulfuric acid at 0°C.

    • Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, maintaining the temperature below 5°C.

    • Allow the reaction to stir at this temperature for 1-2 hours until TLC or LC-MS analysis indicates the consumption of the starting material.

    • Pour the reaction mixture carefully onto crushed ice, causing the nitrated product to precipitate.

    • Filter the resulting solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

G cluster_0 Part A: Scaffold Synthesis cluster_1 Part B: Nitration 4-amino-6-hydroxypyrimidine 4-amino-6-hydroxypyrimidine 4-hydroxypyrrolo[2,3-d]pyrimidine 4-hydroxypyrrolo[2,3-d]pyrimidine 4-amino-6-hydroxypyrimidine->4-hydroxypyrrolo[2,3-d]pyrimidine  2-Chloroacetaldehyde,  NaOAc, H2O, 70°C   4-chloro-7H-pyrrolo[2,3-d]pyrimidine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine 4-hydroxypyrrolo[2,3-d]pyrimidine->4-chloro-7H-pyrrolo[2,3-d]pyrimidine  POCl3, 90°C   Final_Product 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine->Final_Product  HNO3, H2SO4, 0°C  

Caption: Plausible two-part synthesis of the target compound.

Core Application: A Gateway to JAK Inhibitors

The primary and most significant application of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is as a key building block in the synthesis of Janus kinase (JAK) inhibitors.[1] JAKs are a family of intracellular tyrosine kinases that are critical for signaling from cytokine receptors. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a hallmark of numerous autoimmune diseases, such as rheumatoid arthritis and psoriasis.[1]

The JAK-STAT Signaling Pathway
  • Cytokine Binding: A cytokine binds to its specific receptor on the cell surface.

  • JAK Activation: This binding brings the receptor-associated JAKs into close proximity, allowing them to phosphorylate and activate each other.

  • STAT Phosphorylation: Activated JAKs then phosphorylate the cytoplasmic tails of the receptors, creating docking sites for STAT proteins.

  • STAT Dimerization & Translocation: STATs are phosphorylated by the JAKs, causing them to dimerize and translocate into the nucleus.

  • Gene Transcription: Inside the nucleus, the STAT dimer binds to specific DNA sequences, initiating the transcription of genes involved in inflammation and immune response.

JAK inhibitors work by blocking the ATP-binding site of the JAK enzymes, thereby preventing the phosphorylation cascade and halting the inflammatory signal.

G Cytokine Cytokine Receptor Cell Surface Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Inflammatory Gene Transcription Nucleus->Gene Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK BLOCKS

Caption: Simplified overview of the JAK-STAT signaling pathway.

The 4-chloro group on the pyrrolo[2,3-d]pyrimidine core is the key reactive site used to connect the scaffold to other parts of the final drug molecule, typically via a nucleophilic substitution reaction with an amine-containing side chain. This modularity allows chemists to synthesize libraries of related compounds to optimize for potency, selectivity, and pharmacokinetic properties. The compound is a direct precursor for well-known JAK inhibitors like Tofacitinib and Ruxolitinib.[1]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is not widely available, the safety profile can be inferred from its structural analogs, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The presence of the nitro group may confer additional hazards. All handling should be performed by trained personnel in a controlled laboratory setting.

Table 3: Hazard Identification and Precautionary Measures (Based on data for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine)

CategoryInformationSource
GHS Pictogram Skull and Crossbones[8]
Signal Word Danger[8]
Hazard Statements H301: Toxic if swallowed.[8][9]
Precautionary Statements P264: Wash hands and exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant.[8][9][10]
Handling Protocol
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield conforming to EN166 or NIOSH standards.[10][11]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all personal contact.[9]

    • Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator with a particulate filter.[10]

  • Hygiene: Wash hands thoroughly with soap and water after handling. Launder contaminated work clothes separately.[9]

Storage
  • Keep containers securely sealed when not in use.[9]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

  • Store locked up in a designated area.[10]

Conclusion

4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine stands out as a high-value chemical intermediate. Its utility is firmly rooted in the strategic placement of reactive functional groups on the privileged 7-deazapurine scaffold. This design allows for efficient and modular construction of complex molecules, most notably the class of JAK inhibitors that have transformed the treatment of autoimmune diseases. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage this potent building block in the ongoing quest for novel therapeutics.

References

  • Smolecule. (2023, August 16). 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine.
  • Apollo Scientific. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Safety Data Sheet.
  • BLDpharm. 22277-01-6|4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine.
  • PubChem. 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid.
  • Guidechem. What is the synthesis method of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine?.
  • ChemicalBook. 4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine | 22277-01-6.
  • ResearchGate. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Guidechem. What is 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and its Applications?.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • ChemicalBook. (2023, October 10). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety.
  • Echemi. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Safety Data Sheets.
  • Guidechem. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 3680-69-1) SDS.
  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.

Sources

The Biological Potential of 4-Chloro-5-Nitro-7H-pyrrolo[2,3-d]pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7H-pyrrolo[2,3-d]pyrimidine, a bioisosteric analog of the purine core of ATP, represents a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors.[1] The strategic introduction of a 4-chloro and a 5-nitro group onto this core creates a highly versatile intermediate, 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine. This guide provides an in-depth technical exploration of the synthesis, biological activities, and therapeutic potential of derivatives originating from this powerful building block. The 4-chloro position serves as a reactive handle for nucleophilic substitution, enabling the generation of diverse chemical libraries, while the electron-withdrawing 5-nitro group significantly modulates the electronic properties of the scaffold, influencing binding affinity and target selectivity.[2][3] Derivatives have demonstrated potent activity as inhibitors of critical oncogenic kinases such as EGFR, Axl, and PAK4, leading to significant anticancer effects.[4][5][6] Furthermore, this class of compounds has shown promising antiviral activity against a range of pathogens.[7][8] This document details the underlying mechanisms of action, provides validated experimental protocols for synthesis and evaluation, and synthesizes structure-activity relationship data to guide future drug development efforts.

The 7-Deazapurine Scaffold: A Foundation for Targeted Therapy

The Privileged Pyrrolo[2,3-d]pyrimidine Core: A Bioisostere of Adenine

The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the nitrogenous base of adenosine triphosphate (ATP).[1] This structural mimicry allows derivatives to act as competitive inhibitors at the ATP-binding site of a vast array of protein kinases.[1] Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4][9] By occupying the ATP pocket, these inhibitors block the phosphorylation of downstream substrates, thereby interrupting aberrant signaling pathways that drive cell proliferation, survival, and metastasis. Several drugs containing this core structure have been approved for treating inflammatory or myeloproliferative diseases, with many more in clinical trials, cementing its status as a "privileged scaffold" in modern drug discovery.[1]

Strategic Importance of the 4-Chloro and 5-Nitro Substituents

The utility of the plain pyrrolo[2,3-d]pyrimidine scaffold is dramatically enhanced by specific functionalization. The 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine intermediate is particularly valuable for two key reasons:

  • The 4-Chloro Group as a Synthetic Handle: The chlorine atom at the C4 position is an excellent leaving group, rendering the position highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[2][3] This allows for the straightforward introduction of a wide variety of functional groups, most commonly amines, to build extensive and diverse compound libraries for structure-activity relationship (SAR) studies.[9][10]

  • The 5-Nitro Group as an Electronic Modulator: The nitro group is a potent electron-withdrawing group. Its presence at the C5 position significantly alters the electron distribution across the bicyclic ring system. This electronic modulation can enhance binding affinity to target proteins through favorable electrostatic interactions and can be a critical determinant of target selectivity. While less explored than other positions, substitution at the C5 position is a known strategy for modifying the biological activity profile of this scaffold.[8][11]

Synthetic Strategies and Chemical Reactivity

Synthesis of the Core Intermediate

The synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine parent scaffold is well-established and can be achieved through various multi-step routes, often starting from materials like dimethyl malonate or ethyl cyanoacetate.[12][13][14] A common final step involves the chlorination of the 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃).[15] The subsequent introduction of the 5-nitro group can be achieved through electrophilic aromatic substitution using standard nitrating agents.

Library Generation via Nucleophilic Aromatic Substitution (SNAr)

The primary value of the 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine intermediate lies in its reactivity. The most prevalent reaction used to generate derivatives is the SNAr reaction at the C4 position with primary or secondary amines.[9][10] This reaction is typically performed in a polar solvent such as ethanol or n-butanol, often with a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl byproduct, and is driven to completion with heating.[10][16]

Workflow Diagram: From Core Intermediate to Biological Candidate

Synthetic_Workflow Start Simple Precursors (e.g., Malonate Esters) Core_Synth Multi-step Synthesis of Pyrrolo[2,3-d]pyrimidine Core Start->Core_Synth Chlorination Chlorination & Nitration (POCl₃, HNO₃/H₂SO₄) Core_Synth->Chlorination Intermediate Core Intermediate: 4-Chloro-5-nitro-7H- pyrrolo[2,3-d]pyrimidine Chlorination->Intermediate Library_Synth Library Synthesis (SNAr with diverse amines) Intermediate->Library_Synth R-NH₂ Derivatives Derivative Library (R-NH- at C4) Library_Synth->Derivatives Screening Biological Screening (Kinase & Cell Assays) Derivatives->Screening Lead_Opt Lead Optimization (SAR Studies) Screening->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: General workflow from simple precursors to a preclinical drug candidate.

Biological Activities and Therapeutic Potential

Derivatives built upon the pyrrolo[2,3-d]pyrimidine scaffold exhibit a wide range of biological activities, primarily centered on anticancer and antiviral applications.

Anticancer Activity: Targeting Key Oncogenic Kinases

The primary therapeutic application for this class of compounds is in oncology, where they function as potent kinase inhibitors.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Many pyrrolo[2,3-d]pyrimidine derivatives are potent inhibitors of EGFR, a receptor tyrosine kinase whose mutation or overexpression drives the growth of numerous cancers, particularly non-small-cell lung cancer (NSCLC).[5] Certain compounds have shown high selectivity for mutant forms of EGFR (e.g., T790M) over the wild-type, which can lead to a wider therapeutic window and reduced side effects. One study reported a derivative with up to 104-fold greater potency against the T790M mutant compared to wild-type EGFR.[5]

  • Axl Receptor Tyrosine Kinase Inhibition: Axl kinase is strongly implicated in tumor growth, metastasis, and the development of drug resistance, making it an attractive target for cancer therapy.[6] Pyrrolo[2,3-d]pyrimidine derivatives have been successfully designed as potent Axl inhibitors, with promising compounds demonstrating significant therapeutic effects in xenograft tumor models.[6]

  • P21-Activated Kinase 4 (PAK4) Inhibition: PAK4 is overexpressed in a variety of human cancers and is a key effector in signaling pathways that regulate cell proliferation and prevent apoptosis.[4] Molecular dynamics simulations have elucidated the binding modes of 7H-pyrrolo[2,3-d]pyrimidine derivatives as competitive inhibitors of PAK4, highlighting strong interactions with the kinase hinge region.[4]

Antiviral Properties

Beyond cancer, this scaffold has significant potential in virology.

  • Flaviviruses (Zika, Dengue): 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have been identified as promising antiviral agents against Zika virus (ZIKV) and dengue virus (DENV).[7]

  • Herpesviruses: Certain 4,5-disubstituted derivatives have demonstrated activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1).[8] One 4-amino-5-bromo derivative was found to be active against murine cytomegalovirus in vivo, highlighting its therapeutic potential.[8]

Mechanism of Action

ATP-Competitive Kinase Inhibition

The predominant mechanism of action for the anticancer effects of these derivatives is competitive inhibition at the ATP-binding site of protein kinases.[1] The 7-deazapurine core mimics the adenine moiety of ATP, allowing it to anchor within the active site. This is typically achieved through the formation of one or more critical hydrogen bonds between the nitrogen atoms of the pyrimidine ring and the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-lobes of the enzyme. By occupying this site, the inhibitor prevents the binding and hydrolysis of ATP, thereby blocking the phosphorylation of downstream protein substrates and halting the signal transduction cascade.

Kinase_Inhibition cluster_0 Kinase ATP-Binding Pocket Hinge Hinge Region (Backbone NH) Inhibitor Pyrrolo[2,3-d]pyrimidine Core Inhibitor->Hinge H-Bond Anchor Block Binding Blocked Inhibitor->Block Sidechain Substituent (from C4-amine) Pocket Hydrophobic Pocket Sidechain->Pocket Selectivity & Potency ATP ATP caption General mechanism of ATP-competitive kinase inhibition.

Sources

Harnessing the Versatility of the Nitro Group on the Pyrrolo[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

This guide provides an in-depth exploration of the chemical reactivity of the nitro group when substituted on the pyrrolo[2,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry. For researchers, medicinal chemists, and drug development professionals, understanding the transformations of this versatile functional group is paramount for molecular diversification and the synthesis of novel therapeutic agents. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate key transformations.

The Strategic Importance of the Nitro-Pyrrolo[2,3-d]pyrimidine Intermediate

The pyrrolo[2,3-d]pyrimidine nucleus, an isostere of adenine, is a cornerstone in the design of numerous kinase inhibitors and other biologically active molecules.[1] Its structure is a key component in compounds targeting enzymes like EGFR, RET, and others, making it a focal point in oncology and antiviral research.[2][3][4]

The introduction of a nitro group onto this scaffold is a strategic decision. It serves not as a terminal functionalization, but as a versatile chemical handle. Its strong electron-withdrawing nature deactivates the aromatic system to electrophilic attack while opening avenues for two primary, high-impact transformations: reduction to a nucleophilic amino group and, in some contexts, nucleophilic aromatic substitution. This guide focuses primarily on the reduction pathway, which is the most widely exploited route for this scaffold.

Synthesis: Accessing the Nitro-Pyrrolo[2,3-d]pyrimidine Precursor

Before its reactivity can be exploited, the nitro group must be installed. The method of choice is electrophilic nitration. The regioselectivity of this reaction is dictated by the existing substitution pattern on the bicyclic system.

A representative synthesis involves the nitration of 1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-diones, which has been shown to yield mono- and dinitro derivatives depending on the reaction conditions.[5] The pyrrole ring, being more electron-rich than the pyrimidine ring, is the typical site of nitration.

Experimental Protocol: Nitration of 1,3-Dimethylpyrrolo[3,2-d]pyrimidine-2,4-dione[5]
  • Preparation: To a solution of the starting 1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-dione in a suitable solvent such as acetic acid, begin stirring at a controlled temperature (e.g., 0-10 °C).

  • Reagent Addition: Slowly add a nitrating agent (e.g., nitric acid in acetic acid or another nitrating system). The choice of nitrating conditions allows for control over the degree of nitration (mono- vs. di-substitution).

  • Reaction: Allow the reaction to stir at a specified temperature for a period determined by thin-layer chromatography (TLC) monitoring until the starting material is consumed.

  • Work-up: Quench the reaction by carefully pouring it into ice water. The precipitated product can be collected by filtration.

  • Purification: The crude product is washed with water, dried, and can be further purified by recrystallization or column chromatography to yield the desired 6-nitro or 6,7-dinitro derivative.

Core Reactivity: The Transformation of the Nitro Group

The true synthetic utility of the nitro group is realized in its subsequent transformations. The reduction to an amine is the most fundamental and powerful of these reactions, converting an electron-withdrawing group into a versatile electron-donating, nucleophilic amine.

Start Nitro-Pyrrolo[2,3-d]pyrimidine (Key Intermediate) Reduction Reduction (-NO₂ → -NH₂) Start->Reduction [H] Amine Amino-Pyrrolo[2,3-d]pyrimidine (Nucleophilic Gateway) Reduction->Amine Cyclization Condensation / Cyclization (e.g., with dicarbonyls) Amine->Cyclization Polycycle Fused Polycyclic Systems (Novel Scaffolds) Cyclization->Polycycle

Caption: Key reactivity pathways for nitro-pyrrolo[2,3-d]pyrimidines.

Reduction to the Amino Group

The conversion of the aromatic nitro group to an amine is a cornerstone of organic synthesis.[6] Several methods are available, and the choice is critical, depending on the presence of other reducible functional groups within the molecule.

Causality Behind Method Selection:

  • Catalytic Hydrogenation (e.g., H₂, Pd/C): This is often the cleanest and most efficient method.[7] However, its broad reactivity can be a drawback. It readily reduces alkenes, alkynes, and can cause dehalogenation (C-Cl, C-Br, C-I bonds), which is often undesirable in drug candidates. Raney Nickel is an alternative that is sometimes less prone to dehalogenation.[7]

  • Metal/Acid Reduction (e.g., SnCl₂, Fe, Zn): These methods offer excellent chemoselectivity. Tin(II) chloride (SnCl₂) is particularly mild and is a classic, reliable choice for reducing nitro groups in the presence of other sensitive functionalities.[7][8] The reaction proceeds via electron transfer from the metal salt. While effective, these methods generate stoichiometric metal waste, which requires consideration for scale-up and environmental impact.[8]

Method Reducing Agent Typical Conditions Advantages Disadvantages Ref
Catalytic HydrogenationH₂ (gas), Pd/C (10%)MeOH or EtOH, RT, 1-5 atmHigh yield, clean byproducts (H₂O)Reduces other functional groups, potential dehalogenation[7]
Catalytic Transfer HydrogenationAmmonium Formate, Pd/CMeOH or EtOH, RefluxAvoids use of H₂ gas, generally safeStill susceptible to dehalogenation[9]
Metal-based ReductionSnCl₂·2H₂OEtOH or EtOAc, RefluxHighly chemoselective, mildStoichiometric tin waste, requires careful work-up[8]
Metal-based ReductionIron (Fe) powder, Acetic AcidEtOH/H₂O, RefluxInexpensive, effectiveRequires acidic conditions, iron sludge byproduct[6][7]

Table 1: Comparison of common methods for nitro group reduction.

Experimental Protocol: Reduction of a Dinitro-pyrrolo[3,2-d]pyrimidine-2,4-dione using SnCl₂

This protocol is based on established methods for aromatic nitro reduction with SnCl₂[8][10] and is applied to the specific substrates mentioned in the literature.[5]

Start 1. Dissolve Dinitro-Compound in Ethanol AddSnCl2 2. Add SnCl₂·2H₂O (Stirring) Start->AddSnCl2 Reflux 3. Heat to Reflux (Monitor by TLC) AddSnCl2->Reflux Quench 4. Cool & Quench (Sat. NaHCO₃ solution) Reflux->Quench Extract 5. Extract with Ethyl Acetate Quench->Extract Purify 6. Dry, Concentrate & Purify (Chromatography) Extract->Purify Product Diamino-Product Purify->Product

Caption: Workflow for the SnCl₂ reduction of a nitroaromatic compound.

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend the 6,7-dinitro-1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-dione in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) in excess (typically 4-5 equivalents per nitro group).

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acidic mixture by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. During this process, tin salts will precipitate as tin hydroxide.

  • Extraction: Filter the mixture through a pad of celite to remove the inorganic solids. Wash the celite pad thoroughly with ethyl acetate. Transfer the combined filtrate to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude diamine can be purified by silica gel column chromatography to yield the final product.

Application in Heterocyclic Synthesis

The newly formed amino group is a potent nucleophile and an invaluable building block. Its true power lies in its ability to participate in cyclization reactions to build novel, fused polycyclic systems. For instance, the diamino-pyrrolo[2,3-d]pyrimidines can react with α- or β-dicarbonyl compounds to construct new heterocyclic rings, dramatically increasing the structural complexity and providing access to novel chemical space.[5] This strategy is a rapid and efficient way to build libraries of complex molecules from a common intermediate.

Summary and Outlook

The nitro group on the pyrrolo[2,3-d]pyrimidine scaffold is far more than a simple substituent; it is a master key unlocking a wealth of chemical diversity. Its reliable and high-yielding reduction to the corresponding amine provides a crucial entry point for further functionalization. The resulting amino-pyrrolo[2,3-d]pyrimidine is a high-value intermediate, perfectly poised for the construction of complex, fused heterocyclic systems relevant to drug discovery. By understanding the nuances of the available reduction methodologies and the subsequent synthetic applications, researchers can fully leverage this powerful functional group to accelerate the development of next-generation therapeutics.

References

  • Wikipedia contributors. (2023). Reduction of nitro compounds. Wikipedia, The Free Encyclopedia.

  • Li, W., et al. (2023). Palladium-Catalyzed Highly Regioselective C6 Arylation of Pyrrolo[2,3-d]pyrimidine Derivatives with Arylboronic Acids. Organic Letters.

  • Tumkevicius, S., & Dodonova, J. (2010). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Chemistry of Heterocyclic Compounds.

  • Urvisson, K., et al. (2014). Access to 6-arylpyrrolo[2,3-d]pyrimidines via a palladium-catalyzed direct C–H arylation reaction. RSC Advances.

  • Gevorgyan, A., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules.

  • Organic Chemistry Portal. (n.d.). Nitro Reduction.

  • Tumkevicius, S., & Dodonova, J. (2013). FUNCTIONALIZATION OF PYRROLO[2,3-d]PYRIMIDINE BY PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS. Chemistry of Heterocyclic Compounds.

  • Abdel-Hafez, A. A., et al. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Current Organic Chemistry.

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Reagent Guides.

  • askIITians. (n.d.). Reduction of aromatic nitro compounds using Sn and HCl gives.

  • Gevorgyan, A., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.

  • Varaprasad, C. V. N. S., et al. (2007). Synthesis of pyrrolo[2,3-d]pyrimidine nucleoside derivatives as potential anti-HCV agents. Bioorganic Chemistry.

  • Romero-García, J., et al. (2020). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. ResearchGate.

  • Journal of the Mexican Chemical Society. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives.

  • Request PDF. (n.d.). Synthesis of some new pyrimidines and pyrrolo [2,3-d] pyrimidines as potential antimicrobial agents.

  • Akella, S. S., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry.

  • Stolar, T., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules.

  • Request PDF. (n.d.). Nitro derivatives of pyrrolo[3,2-d]pyrimidine-2,4-diones: Synthesis of amines and new polynuclear heterocycles based thereon.

  • Al-Omaim, W. S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules.

  • Wang, X., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry.

  • ResearchGate. (n.d.). Chemical structures of selected pyrrolo[2,3-d]pyrimidines (18–21).

  • Akella, S. S., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed.

  • ResearchGate. (n.d.). Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase.

  • Romagnoli, R., et al. (2013). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Topics in Medicinal Chemistry.

  • El-Sayed, N. N. E., et al. (2023). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry.

  • Semantic Scholar. (n.d.). Highly Efficient Hydrogenation Reduction of Aromatic Nitro Compounds using MOF Derivative Co-N/C Catalyst.

Sources

The Strategic Role of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine: A Core Intermediate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The 7-deazapurine core, embodied by the 7H-pyrrolo[2,3-d]pyrimidine scaffold, is a privileged structure in medicinal chemistry, forming the foundation of numerous clinically significant therapeutics, particularly in the realm of kinase inhibitors. This guide provides a comprehensive technical overview of a pivotal, highly functionalized intermediate: 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine . We will delve into its synthesis, explore its nuanced reactivity, and present detailed protocols for its strategic manipulation in the synthesis of advanced pharmaceutical targets. This document serves as a practical resource for researchers engaged in the design and synthesis of next-generation therapeutics, offering insights into the causality behind experimental choices and providing a framework for its effective utilization in drug discovery programs.

Introduction: The Significance of the 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine ring system is an isostere of purine, where the nitrogen at position 7 is replaced by a carbon atom. This seemingly subtle modification has profound implications for the molecule's physicochemical and pharmacological properties. The scaffold mimics the natural purines found in DNA and RNA, allowing its derivatives to interact with a wide array of biological targets, including kinases, polymerases, and other ATP-binding proteins.[1][2] The absence of the N7 nitrogen removes a potential site for metabolic N-dealkylation and alters the hydrogen bonding capacity and electronic distribution of the ring system, often leading to improved selectivity and pharmacokinetic profiles of drug candidates.

Several approved drugs, most notably Janus kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib, feature the 7H-pyrrolo[2,3-d]pyrimidine core, underscoring its therapeutic relevance in treating autoimmune diseases and myeloproliferative disorders.[1][3] The journey to these complex molecules often begins with simpler, strategically functionalized building blocks. Among these, 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine stands out as a particularly versatile intermediate, offering multiple reaction handles for diversification.

Synthesis of the Core Intermediate: 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

The construction of the 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a multi-step process that begins with the synthesis of the parent 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, followed by a regioselective nitration.

Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Several routes to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have been reported, often starting from readily available pyrimidine or pyrrole precursors.[4][5] A common and scalable method involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one.[6]

Experimental Protocol: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one [6]

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7H-pyrrolo[2,3-d]pyrimidin-4-one (1 equivalent).

  • Addition of Reagents: Add toluene to the flask, followed by phosphorus oxychloride (POCl₃, ~3 equivalents).

  • Addition of Base: Cool the mixture to 0°C and slowly add N,N-diisopropylethylamine (DIPEA, ~1.5 equivalents) portion-wise, ensuring the internal temperature remains below 10°C.

  • Reaction: After the complete addition of DIPEA, warm the reaction mixture to 50°C and stir until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. Neutralize the aqueous mixture to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like toluene to afford 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a light-colored solid.

  • Expert Insight: The use of DIPEA as a base is crucial for activating the hydroxyl group of the pyrimidinone tautomer towards chlorination by POCl₃. The careful, reverse quench onto ice is critical to manage the exotherm from the hydrolysis of excess POCl₃ and to minimize the hydrolysis of the product back to the starting material.[6]

Nitration of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

The introduction of a nitro group at the C5 position is a key step in enhancing the synthetic utility of the scaffold. The electron-withdrawing nitro group further activates the C4 position towards nucleophilic attack and provides a functional handle for subsequent transformations, such as reduction to an amine.

Experimental Protocol: Nitration at C5

  • Reaction Setup: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in concentrated sulfuric acid at 0°C, add fuming nitric acid (1.1 equivalents) dropwise, maintaining the low temperature.

  • Reaction: Stir the reaction mixture at 0-5°C and monitor the progress by TLC.

  • Workup: Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base, such as aqueous ammonia or sodium carbonate, until a precipitate forms.

  • Isolation: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine.

  • Causality: The use of a strong acid medium like sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution on the pyrrole ring. The C5 position is the most electron-rich and sterically accessible position on the pyrrole ring for electrophilic attack.

Chemical Reactivity and Synthetic Applications

The synthetic versatility of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine stems from the distinct reactivity of its functional groups. The C4-chloro atom is highly susceptible to nucleophilic aromatic substitution, while the C5-nitro group can be readily reduced to an amine.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The presence of the electron-deficient pyrimidine ring, further activated by the electron-withdrawing nitro group at C5, makes the C4 position highly electrophilic and prone to attack by a wide range of nucleophiles.[7] This reaction is a cornerstone for introducing diverse side chains, particularly amines, which are crucial for kinase inhibitor activity.

General Workflow for SNAr Reactions

sn_ar_workflow start Start: 4-chloro-5-nitro- 7H-pyrrolo[2,3-d]pyrimidine reactants Add Nucleophile (e.g., R-NH2) + Base (e.g., K2CO3, DIPEA) start->reactants solvent Choose Solvent (e.g., n-BuOH, DMF, Water) reactants->solvent reaction Heat Reaction Mixture (e.g., 80-120°C) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Product: 4-substituted-5-nitro- 7H-pyrrolo[2,3-d]pyrimidine purification->product

Caption: General workflow for SNAr reactions.

Experimental Protocol: Base-Mediated Amination [8]

  • Reactant Preparation: In a round-bottom flask, dissolve 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) and the desired amine (1.2-1.5 eq.) in a suitable anhydrous solvent (e.g., n-butanol, DMF, or acetonitrile).

  • Addition of Base: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

  • Reaction Conditions: Heat the reaction mixture with stirring to 100-120°C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure. The residue can then be taken up in an organic solvent and washed with water to remove salts.

  • Purification: The crude product is purified by silica gel column chromatography or recrystallization to yield the desired 4-amino-5-nitro-7H-pyrrolo[2,3-d]pyrimidine derivative.

  • Expert Insight: The choice of base and solvent is critical. An inorganic base like K₂CO₃ is often used in polar aprotic solvents like DMF, while an organic base like DIPEA is suitable for a wider range of solvents. The base is necessary to neutralize the HCl generated during the reaction, driving it to completion. For some reactions, particularly with anilines, acid catalysis in water can be an effective and greener alternative.[9]

Reduction of the C5-Nitro Group

The transformation of the nitro group into an amino group opens up another avenue for molecular diversification. The resulting 5-amino group can be acylated, alkylated, or used as a handle for the construction of fused ring systems. The key challenge is to achieve selective reduction of the nitro group without affecting the C4-chloro substituent.

General Workflow for Nitro Group Reduction

nitro_reduction_workflow start Start: 4-chloro-5-nitro- 7H-pyrrolo[2,3-d]pyrimidine reagents Add Reducing Agent (e.g., Fe/AcOH, SnCl2, H2/Pd) start->reagents solvent Choose Solvent (e.g., Ethanol, Acetic Acid) reagents->solvent reaction Stir at appropriate temperature solvent->reaction workup Filtration & Solvent Removal reaction->workup purification Purification workup->purification product Product: 4-chloro-5-amino- 7H-pyrrolo[2,3-d]pyrimidine purification->product

Caption: General workflow for nitro group reduction.

Experimental Protocol: Reduction with Iron in Acetic Acid

While a specific protocol for the title compound is not detailed in the search results, a common and effective method for the chemoselective reduction of aromatic nitro groups in the presence of halides is the use of iron powder in acetic acid.

  • Reaction Setup: To a suspension of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) in a mixture of ethanol and acetic acid, add iron powder (3-5 eq.).

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can be dissolved in an organic solvent and washed with a saturated solution of sodium bicarbonate to remove acetic acid. The organic layer is then dried and concentrated.

  • Purification: The crude product can be purified by column chromatography to afford 4-chloro-5-amino-7H-pyrrolo[2,3-d]pyrimidine.

  • Causality: This method is often preferred for its mildness and chemoselectivity. Other methods like catalytic hydrogenation with Pd/C may lead to hydrodechlorination at the C4 position. Tin(II) chloride in HCl is another viable option.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-chloro atom also serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the formation of C-C bonds and the introduction of aryl or heteroaryl substituents.[7]

Experimental Protocol: Suzuki-Miyaura Coupling (General Conditions) [10]

  • Reactant Preparation: In a reaction vessel, combine 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or a more advanced precatalyst (e.g., 1-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.).

  • Solvent: Add a suitable solvent system, typically a mixture of an organic solvent like dioxane or DMF and water.

  • Reaction: Degas the reaction mixture and heat it under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 60 to 100°C. The reaction can also be efficiently performed using microwave irradiation.

  • Workup and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

  • Expert Insight: The choice of catalyst, ligand, base, and solvent system is crucial for the success of Suzuki-Miyaura couplings and often requires optimization for specific substrates. The electron-withdrawing nitro group can enhance the reactivity of the C4-chloro position in these reactions.

Physicochemical and Spectroscopic Data

PropertyValueSource
Molecular Formula C₆H₃ClN₄O₂[7]
Molecular Weight 198.57 g/mol [7]
Appearance Off-white to yellow solidInferred
CAS Number 22277-01-6[7]

Note: Detailed, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine are not available in the provided search results. Researchers should perform full characterization upon synthesis.

Conclusion

4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is a high-value chemical intermediate that provides a strategic entry point for the synthesis of a wide range of complex molecules, particularly kinase inhibitors. Its dual functionality—a reactive C4-chloro for nucleophilic substitution and cross-coupling, and a reducible C5-nitro group—offers medicinal chemists a powerful platform for generating diverse compound libraries. Understanding the synthesis and reactivity of this intermediate, as detailed in this guide, is essential for its effective application in modern drug discovery and development. The provided protocols and insights aim to empower researchers to leverage this versatile building block in their quest for novel therapeutics.

References

  • Smolecule. (2023, August 16). 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine.
  • ResearchGate. (n.d.). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
  • Guidechem. (n.d.). What is the synthesis method of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine?
  • National Institutes of Health. (n.d.).
  • Exploring 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermedi
  • Benchchem. (n.d.). Application of 4-Chloro-7H-pyrrolo[2,3- d]pyrimidine in Tofacitinib Synthesis: A Detailed Guide for.
  • MDPI. (n.d.). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus.
  • Benchchem. (n.d.). Optimizing reaction conditions for nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • ChemicalBook. (2023, October 10).
  • ResearchGate. (2025, August 7). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.
  • ChemicalBook. (2024, May 11). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis.
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde(908287-21-8) 1H NMR spectrum.
  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-.
  • ChemicalBook. (2023, October 10).
  • ResearchGate. (n.d.). Optimization of conditions for the Suzuki coupling reaction.
  • National Institutes of Health. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
  • Eureka | Patsnap. (n.d.). Method for preparing 4-chloro-7H-pyrrolo[2,3-d] pyrimidine.
  • ResearchGate. (n.d.). (PDF)
  • ChemicalBook. (n.d.). 4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine.
  • Google Patents. (n.d.). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • PubChem. (n.d.). 4-Chloro-5-fluoro-7H-pyrrolo(2,3-d)pyrimidine.
  • Google Patents. (2017, February 7).
  • National Institutes of Health. (2014, February 14).
  • ResearchGate. (n.d.). (PDF) Microwave-Aided Nitration of Phenol with Inorganic Nitrates: Inquiry-Based Learning Experiments.
  • MDPI. (n.d.).
  • Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • The Chemistry of Innovation: Pyrrolo[2,3-d]pyrimidine Deriv

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolo[2,3-d]pyrimidine core, a notable isostere of purine, represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapies. This guide provides an in-depth exploration of a key derivative, 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine, a critical building block in the synthesis of Janus kinase (JAK) inhibitors. We will delve into the historical context of its development, detail its synthesis, and elucidate its pivotal role in the creation of groundbreaking therapeutics. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the chemistry and application of this important heterocyclic compound.

Introduction: The Rise of a Key Intermediate

The journey of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is intrinsically linked to the pursuit of selective kinase inhibitors. The pyrrolo[2,3-d]pyrimidine scaffold itself gained significant attention due to its structural similarity to the purine core of ATP, allowing it to function as a competitive inhibitor at the ATP-binding site of various kinases.[1][2] Early work focused on the broader class of pyrrolo[2,3-d]pyrimidines for their potential as anticancer and antiviral agents.[3]

The specific introduction of a 5-nitro group to the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core was a strategic chemical maneuver aimed at facilitating the synthesis of a new generation of targeted therapies. While a singular "discovery" paper for this exact molecule is not readily apparent in the literature, its emergence coincides with the intensive research and development of Janus kinase (JAK) inhibitors. It is likely that 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine was first synthesized and utilized as a key intermediate within the comprehensive medicinal chemistry programs that led to the development of drugs like Tofacitinib and Ruxolitinib.[4] The nitro group serves as a versatile handle for further chemical transformations, while the chloro group provides a reactive site for nucleophilic substitution, a common strategy in the assembly of complex drug molecules.[5][6]

Synthesis and Mechanistic Considerations

The synthesis of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is a multi-step process that begins with the construction of the core pyrrolo[2,3-d]pyrimidine ring system, followed by chlorination and nitration. Numerous synthetic routes to the parent 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have been reported, often starting from readily available precursors like malonates or cyanoacetates.[1][4]

A common and illustrative pathway involves the initial formation of a substituted pyrimidine, which is then elaborated to form the fused pyrrole ring. The subsequent chlorination and nitration steps are critical for installing the key functionalities of the target molecule.

Illustrative Synthetic Pathway

The following diagram outlines a representative synthetic approach to 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine, commencing from the precursor 7H-pyrrolo[2,3-d]pyrimidin-4-one.

G cluster_0 Core Synthesis A 7H-Pyrrolo[2,3-d]pyrimidin-4-one B 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine A->B  POCl₃   C 4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine B->C  HNO₃, H₂SO₄  

Caption: Synthetic overview for 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine.

Step-by-Step Experimental Protocol

The following protocol provides a detailed methodology for the synthesis of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine, starting from the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This procedure is a representative example and may require optimization based on laboratory conditions and scale.

Step 1: Nitration of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (H₂SO₄). Cool the flask to 0-5 °C in an ice-water bath.

  • Addition of Starting Material: To the cooled sulfuric acid, slowly add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in portions, ensuring the temperature remains below 10 °C. Stir the mixture until all the solid has dissolved.

  • Nitrating Mixture: In a separate beaker, prepare a nitrating mixture by cautiously adding concentrated nitric acid (HNO₃) to concentrated sulfuric acid (H₂SO₄) while cooling in an ice bath.

  • Addition of Nitrating Mixture: Slowly add the prepared nitrating mixture dropwise to the solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in sulfuric acid. Maintain the reaction temperature between 0-5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time (typically 1-2 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield pure 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine.

Causality in Experimental Choices
  • Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature (0-5 °C) is crucial to control the reaction rate, prevent over-nitration, and minimize the formation of undesired byproducts.

  • Sulfuric Acid as Solvent and Catalyst: Sulfuric acid serves a dual purpose. It acts as a solvent for the starting material and, more importantly, it protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Careful Quenching: Pouring the acidic reaction mixture onto ice is a critical step to rapidly dilute the acid and precipitate the product. The large excess of ice helps to dissipate the heat generated during the neutralization process.

The Role in Drug Development: A Gateway to JAK Inhibition

4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is a pivotal intermediate in the synthesis of several clinically important Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a crucial cascade in the immune system, and its dysregulation is implicated in various autoimmune and inflammatory diseases.

The JAK-STAT Signaling Pathway

The following diagram illustrates the central role of JAKs in cytokine signaling.

G cluster_0 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Nucleus Nucleus STAT->Nucleus Translocates to Gene Gene Expression Nucleus->Gene Regulates

Caption: Simplified overview of the JAK-STAT signaling pathway.

Application in the Synthesis of Tofacitinib

Tofacitinib, a potent JAK inhibitor, is a prime example of a drug synthesized using 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine as a starting material. The synthesis involves the reduction of the nitro group to an amine, followed by further functionalization and coupling reactions to introduce the desired side chains. The 4-chloro position is typically exploited for a nucleophilic aromatic substitution (SNA_r) reaction to connect the pyrrolo[2,3-d]pyrimidine core to the piperidine moiety of Tofacitinib.[7][8]

Physicochemical and Spectroscopic Data

A thorough characterization of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is essential for its use in research and development. The following table summarizes key physicochemical properties.

PropertyValue
Molecular Formula C₆H₃ClN₄O₂
Molecular Weight 198.57 g/mol
Appearance Yellow to orange solid
Melting Point >300 °C (decomposes)
Solubility Soluble in DMSO and DMF

Note: The exact values for properties like melting point may vary slightly depending on the purity of the sample.

Conclusion

4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine has transitioned from a niche chemical entity to a cornerstone intermediate in the synthesis of life-changing medicines. Its strategic design, incorporating a reactive chloro group and a versatile nitro functionality, has provided medicinal chemists with a powerful tool to construct complex molecular architectures. As the landscape of kinase inhibitor research continues to evolve, the demand for and derivatization of this privileged scaffold are poised to grow, further cementing its legacy in the annals of drug discovery.

References

  • Zhang, Z., Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323.[7]

  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468-8484.
  • BenchChem Technical Support Team. (2025). Application of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in Tofacitinib Synthesis: A Detailed Guide for Researchers. BenchChem.[8]

  • Patil, S. A., et al. (2019). An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described. ResearchGate.[1]

  • Ben, P., et al. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. US Patent 10,738,058 B2.[4]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem.[5]

  • BenchChem. (2025). Optimizing reaction conditions for nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. BenchChem.[6]

  • ChemicalBook. (2023). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety. ChemicalBook.[3]

  • Abdel-Ghani, T. M., et al. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. MDPI.[2]

  • Akella, S. S., et al. (2013). Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents. ACS Medicinal Chemistry Letters, 4(11), 1074-1078.[9]

Sources

A Comprehensive Theoretical Analysis of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Introduction

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged heterocyclic scaffold renowned for its presence in a multitude of biologically active compounds, including natural products and synthetic drugs.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, making it a cornerstone of modern medicinal chemistry. Within this important class of molecules, 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine (CNP), identified by its CAS Number 22277-01-6 and molecular formula C₆H₃ClN₄O₂, stands out as a particularly valuable synthetic intermediate.[3][4]

The strategic placement of both a chloro and a nitro group on this scaffold creates a highly reactive and versatile building block. Its most notable application is in the synthesis of several Janus kinase (JAK) inhibitors, such as Tofacitinib and Ruxolitinib, which are critical therapies for autoimmune diseases.[3] This guide provides a comprehensive theoretical examination of CNP, leveraging computational chemistry principles to dissect its molecular structure, electronic properties, and reactivity. By understanding these fundamental characteristics, researchers can better exploit its synthetic potential and accelerate the design of novel therapeutics.

Section 1: The Theoretical Basis of Molecular Structure and Reactivity

The Pyrrolo[2,3-d]pyrimidine Core: An Electronic Overview

The 7-deazapurine scaffold consists of a pyrimidine ring fused to a pyrrole ring. This fusion results in a planar, electron-deficient aromatic system. The nitrogen atoms within the pyrimidine ring act as electron sinks, withdrawing electron density and influencing the overall reactivity of the molecule. This inherent electron deficiency is a key factor that is further amplified by the attached functional groups.

Synergistic Activation by Chloro and Nitro Substituents

The chemical personality of CNP is dominated by the powerful synergistic effects of its substituents.

  • The 4-Chloro Group: The chlorine atom at the C4 position serves as an excellent leaving group, predisposing this site for nucleophilic aromatic substitution (SNAr) reactions.[3][5]

  • The 5-Nitro Group: The nitro group at the C5 position is one of the strongest electron-withdrawing groups used in organic chemistry. Its presence, combined with the inherent electron-deficient nature of the pyrimidine ring, drastically increases the electrophilicity of the C4 carbon. This makes the C4 position exceptionally susceptible to attack by a wide range of nucleophiles.[3]

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The reaction of CNP with nucleophiles proceeds through the classical two-step addition-elimination mechanism.[3]

  • Addition: A nucleophile attacks the highly electrophilic C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]

  • Elimination: The aromaticity is restored as the chloride ion is expelled, resulting in the formation of the substituted product.

The electron-withdrawing nitro group plays a crucial role in stabilizing the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the reaction and facilitating a rapid and efficient substitution.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products CNP 4-chloro-5-nitro-7H- pyrrolo[2,3-d]pyrimidine Meisenheimer Meisenheimer Complex (Resonance Stabilized) CNP->Meisenheimer + Nu⁻ (Addition) Nu Nucleophile (Nu⁻) Product Substituted Product Meisenheimer->Product - Cl⁻ (Elimination) Cl Chloride (Cl⁻)

Caption: The addition-elimination mechanism for SNAr on CNP.

Section 2: A Guide to the Computational Analysis of CNP

To gain deeper, quantitative insights into the properties of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine, computational methods are indispensable. They allow for the precise calculation of molecular geometries, electronic distributions, and reaction energetics, providing a predictive framework that guides experimental work.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules. A typical DFT workflow for analyzing CNP would involve geometry optimization, frequency analysis, and the calculation of various electronic properties.

Exemplar Protocol for DFT Analysis:

  • Structure Input: Construct the 3D structure of CNP using molecular modeling software.

  • Method Selection: Choose a reliable functional and basis set. For heterocyclic systems, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is a well-established choice that balances accuracy and computational cost.[6]

  • Geometry Optimization: Perform an energy minimization calculation to find the lowest energy conformation of the molecule.

  • Frequency Calculation: Calculate vibrational frequencies to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies). This step also provides the theoretical infrared (IR) spectrum.

  • Property Calculation: Compute electronic properties such as Frontier Molecular Orbitals (HOMO/LUMO), the Molecular Electrostatic Potential (MEP) map, and Mulliken population analysis for atomic charges.

DFT_Workflow A 1. Build 3D Structure of CNP B 2. Select DFT Method (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Geometry Optimization B->C D 4. Frequency Analysis C->D F Optimized Structure (Bond Lengths, Angles) C->F E 5. Calculate Electronic Properties (HOMO/LUMO, MEP) D->E G Theoretical Spectrum (IR, Raman) D->G H Reactivity Insights E->H

Caption: A standard workflow for DFT analysis of a molecule like CNP.

Molecular Docking Studies

While CNP itself is an intermediate, molecular docking is a crucial theoretical tool for evaluating the potential of its derivatives as inhibitors of biological targets like kinases.[7][8] This technique predicts how a ligand (the molecule of interest) binds to the active site of a receptor (a protein).

Exemplar Protocol for Molecular Docking:

  • Receptor Preparation: Obtain the 3D crystal structure of the target protein (e.g., a Janus kinase) from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Create the 3D structure of the CNP derivative and perform energy minimization using a suitable force field.

  • Binding Site Definition: Identify the active site of the receptor and define a "grid box" that encompasses this region, setting the boundaries for the docking search.

  • Docking Simulation: Use software like AutoDock or Glide to systematically search for the best binding poses of the ligand within the receptor's active site, scoring them based on binding energy.

  • Analysis: Analyze the top-scoring poses to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.[1]

Docking_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis PDB 1. Obtain Protein Structure (PDB) Ligand 2. Prepare Ligand (CNP Derivative) Grid 3. Define Binding Site (Grid) Dock 4. Run Docking Algorithm Grid->Dock Analyze 5. Analyze Binding Poses & Scores SAR Identify Key Interactions (H-bonds, etc.) Analyze->SAR cluster_prep cluster_prep cluster_sim cluster_sim cluster_prep->cluster_sim cluster_analysis cluster_analysis cluster_sim->cluster_analysis FMO_Diagram LUMO LUMO (Localized on C4) HOMO HOMO Energy Energy LUMO_level HOMO_level HOMO_level->LUMO_level a b a->b  ΔE (Small Gap)  = High Reactivity axis_start axis_end axis_start->axis_end

Caption: Frontier Molecular Orbital energy diagram for CNP.

Molecular Electrostatic Potential (MEP) Map

An MEP map provides a visual representation of the charge distribution on the molecule's surface. For CNP, the map would show:

  • Intense Positive Potential (Blue): A strong region of positive potential would be centered around the C4 carbon, visually confirming it as the primary site for nucleophilic attack.

  • Intense Negative Potential (Red): Regions of strong negative potential would be located over the oxygen atoms of the nitro group and the nitrogen atoms of the pyrimidine ring, indicating these are the most electron-rich areas.

Section 4: Application in Rational Drug Design

The theoretical understanding of CNP directly informs its practical application in drug discovery. Its high and selective reactivity at the C4 position is a synthetic chemist's asset. [3]This site serves as a versatile anchor point for introducing a wide array of chemical moieties via SNAr reactions with amines, thiols, and alkoxides. [5]This allows for the rapid generation of large libraries of diverse pyrrolo[2,3-d]pyrimidine derivatives.

Computational studies, particularly molecular docking, are then applied to these derivative libraries to predict their binding affinity for targets of interest, such as protein kinases. [7]This process allows researchers to prioritize the synthesis of compounds with the highest predicted activity, saving significant time and resources. By analyzing the predicted binding modes, scientists can understand the structure-activity relationship (SAR) and rationally design next-generation molecules with improved potency and selectivity, ultimately leading to safer and more effective drugs. [9]

Conclusion

Theoretical and computational studies provide an indispensable lens through which to view 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine. These methods reveal a molecule exquisitely tuned for selective reactivity. The combination of the electron-deficient pyrrolo[2,3-d]pyrimidine core and the powerful electron-withdrawing nitro group creates a highly activated electrophile, making the C4 position a prime target for nucleophilic substitution. This predictable reactivity solidifies its status as a valuable and versatile intermediate in medicinal chemistry, especially for the synthesis of targeted therapies like kinase inhibitors. [3][10]The integration of these theoretical insights into the drug discovery workflow empowers scientists to rationally design and synthesize novel therapeutics with greater efficiency and precision.

References

  • Smolecule. (2023, August 16). 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine.
  • ResearchGate. (2008). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Available from: [Link]

  • Elsevier. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Available from: [Link]

  • National Institutes of Health (NIH). (2023, January 3). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Available from: [Link]

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available from: [Link]

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available from: [Link]

  • MDPI. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Available from: [Link]

  • PubChem. 4-Chloro-5-fluoro-7H-pyrrolo(2,3-d)pyrimidine. Available from: [Link]

  • PubChem. 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid. Available from: [Link]

  • National Institutes of Health (NIH). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Available from: [Link]

  • National Institutes of Health (NIH). 4-chloro-7H-pyrrolo(2,3-d)pyrimidin-2-amine. Available from: [Link]

  • PubChem. 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine. Available from: [Link]

  • National Institutes of Health (NIH). (2022, June 27). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Available from: [Link]

  • PubMed. (2020, July). New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. Available from: [Link]

  • MDPI. (2024, October 24). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols: Nucleophilic Aromatic Substitution on 4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Chemical Synthesis Division

Abstract

This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine. The 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged core structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antiviral agents, and other therapeutics.[1][2][3] The introduction of a nitro group at the C5 position further activates the C4 position towards nucleophilic attack, making this substrate a versatile intermediate for the synthesis of diverse compound libraries. This guide offers detailed experimental protocols, explains the underlying chemical principles, and provides troubleshooting insights to ensure successful and reproducible outcomes for researchers in drug discovery and organic synthesis.

Introduction: The Strategic Importance of 4,5-Disubstituted-7H-pyrrolo[2,3-d]pyrimidines

The 7H-pyrrolo[2,3-d]pyrimidine ring system is a bioisostere of purine, and its derivatives have demonstrated a wide range of biological activities.[3] The chlorine atom at the C4 position is susceptible to displacement by various nucleophiles, a reaction facilitated by the electron-withdrawing nature of the pyrimidine ring.[1] The addition of a nitro group at the C5 position significantly enhances the electrophilicity of the C4 carbon, thereby increasing its reactivity towards nucleophilic substitution. This heightened reactivity allows for the introduction of a wide array of functional groups, including amines, alkoxides, and thiolates, providing a powerful tool for structure-activity relationship (SAR) studies.[1]

Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring and the nitro group. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring system and yielding the substituted product.

Experimental Protocols

This section details the procedures for the nucleophilic substitution on 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine with a primary amine as a representative nucleophile.

2.1. Materials and Equipment
  • Reagents:

    • 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

    • Aniline (or other desired amine nucleophile)

    • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

    • Anhydrous solvent (e.g., n-Butanol (n-BuOH), Dimethylformamide (DMF), Acetonitrile (ACN))

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and hotplate

    • Thin-layer chromatography (TLC) plates and chamber

    • Rotary evaporator

    • Glassware for extraction and filtration

    • Chromatography column

2.2. Step-by-Step Protocol for Amination
  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent) and the desired amine (1.2-1.5 equivalents) in a suitable anhydrous solvent (e.g., n-BuOH, DMF).[4]

  • Addition of Base: To the stirred solution, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 equivalents).[4] The base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the amine nucleophile, rendering it unreactive.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 100-120°C with vigorous stirring.[4] The optimal temperature may vary depending on the reactivity of the nucleophile and the solvent used.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If using a solid base like K₂CO₃, filter the mixture to remove the solids.

    • Concentrate the solution under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate in vacuo.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-5-nitro-7H-pyrrolo[2,3-d]pyrimidine derivative.[4]

2.3. Alternative Protocol: Acid-Catalyzed Amination with Anilines

For less reactive nucleophiles such as anilines, an acid-catalyzed approach can be more effective. Recent studies have shown that water can be a highly effective solvent for this transformation.[5][6][7]

  • Reactant Preparation: In a reaction vessel, add 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent) and the desired aniline (1.1 equivalents).[4]

  • Solvent and Catalyst: Add water to form a stirrable suspension, followed by the addition of a catalytic amount of aqueous hydrochloric acid (e.g., 0.1 equivalents).[4][6][7] The acid is thought to protonate the pyrimidine ring, further activating it towards nucleophilic attack.[6]

  • Reaction Conditions: Heat the mixture to 80°C and stir for 3-22 hours.[6]

  • Work-up and Purification: After cooling, suspend the mixture in a saturated aqueous solution of sodium carbonate (Na₂CO₃) and isolate the solid product by filtration.[6] Further purification can be achieved by recrystallization or silica gel chromatography.[6]

Visualization of Experimental Workflow

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 4-chloro-5-nitro-7H- pyrrolo[2,3-d]pyrimidine (1.0 eq) B Add Amine Nucleophile (1.2-1.5 eq) A->B C Add Anhydrous Solvent (e.g., n-BuOH, DMF) B->C D Add Base (DIPEA or K2CO3) (2.0-3.0 eq) C->D E Heat to 100-120°C with Stirring D->E F Monitor by TLC/LC-MS E->F G Cool to RT F->G Reaction Complete H Concentrate in vacuo G->H I Partition between EtOAc and NaHCO3(aq) H->I J Wash with H2O and Brine I->J K Dry over Na2SO4 J->K L Concentrate in vacuo K->L M Silica Gel Column Chromatography L->M N Isolate Pure Product M->N

Caption: Workflow for the base-mediated amination of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine.

Data Summary: Reaction Parameters

The choice of solvent, base, and temperature can significantly impact the reaction outcome. The following table summarizes general conditions for different classes of nucleophiles.

Nucleophile ClassTypical Solvent(s)BaseTemperature Range (°C)Notes
Aliphatic Amines n-BuOH, DMF, ACNDIPEA, K₂CO₃80 - 120Generally reactive; base is essential to neutralize generated HCl.
Anilines Water, 2-Propanol, DMFHCl (catalytic) or K₂CO₃80 - 120Acid catalysis is effective, especially in water.[5][6][7] For highly lipophilic anilines, 2-propanol may be a better solvent.[5][7]
Alcohols/Phenols DMF, THFNaH, K₂CO₃25 - 100Strong bases like sodium hydride are often required to deprotonate the alcohol/phenol.
Thiols DMF, EthanolK₂CO₃, Et₃N25 - 80Generally proceed smoothly under mild basic conditions.
Expertise & Experience: Causality Behind Experimental Choices
  • Why the Nitro Group is Crucial: The strongly electron-withdrawing nitro group at the C5 position is essential for activating the C4 position for SNAr. It stabilizes the negatively charged Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction.

  • Choice of Base: For reactions with amines, a non-nucleophilic base like DIPEA is preferred to avoid competition with the desired nucleophile. An inorganic base like K₂CO₃ is also effective and can be easily removed by filtration. The stoichiometry of the base is critical; at least two equivalents are typically used to neutralize the generated HCl and any acidic protons on the nucleophile.

  • Solvent Selection: Aprotic polar solvents like DMF and ACN are excellent choices as they can solvate the ionic intermediate and generally have high boiling points, allowing for elevated reaction temperatures. For acid-catalyzed aminations with anilines, water has been shown to surprisingly accelerate the reaction rate compared to organic solvents.[5][6][7]

  • Temperature Control: While higher temperatures generally increase the reaction rate, they can also lead to side reactions or decomposition of starting materials and products. It is crucial to find the optimal temperature that provides a reasonable reaction time without compromising the yield and purity of the product.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be robust and reproducible. The progress of the reaction can be easily monitored by TLC, providing a clear indication of the consumption of the starting material and the formation of the product. The distinct polarity differences between the chlorinated starting material and the more polar substituted product usually allow for straightforward purification by silica gel chromatography. Furthermore, the identity and purity of the final compound should always be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The nucleophilic aromatic substitution on 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is a powerful and versatile reaction for the synthesis of a wide range of derivatives with potential applications in drug discovery. By understanding the underlying principles and carefully selecting the reaction conditions, researchers can efficiently generate diverse libraries of compounds for biological screening. This guide provides a solid foundation for the successful implementation of this important transformation.

References
  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem.
  • Benchchem. (n.d.). Optimizing reaction conditions for nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Benchchem.
  • Yasuda, S., Svergja, H., Olsen, C. E., & Hoff, B. H. (2024). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.
  • Yasuda, S., et al. (2023).
  • Yasuda, S., et al. (2024). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega.
  • ChemicalBook. (2023).
  • Seela, F., et al. (2005).
  • Pomeisl, K., et al. (2021).
  • Hoff, B. H., et al. (2021). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules.
  • ResearchGate. (n.d.). Preparation of 5,7-disubstituted 4-amino-7H-pyrrolo[2,3-d]pyrimidines using the Gewald reaction.
  • Zhang, C., et al. (2024). Synthesis of 4-Amino-5-nitro-7H-pyrazolo[3,4-d][1][4][5]triazine-2-oxide and Its Heat-Resistant Derivatives. Organic Letters.

  • Hranjec, M., et al. (2020).
  • ChemicalBook. (n.d.). 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine. ChemicalBook.
  • Gzella, A., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules.
  • Chen, Y., et al. (2020). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules.
  • Ugarkar, B. G., et al. (2000). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Journal of Medicinal Chemistry.
  • Arkat USA. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
  • Głowacka, I. E., et al. (2024). Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E.
  • Perlikova, P., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews.

Sources

use of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Use of 4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine in the Synthesis of Next-Generation Kinase Inhibitors

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Strategic Value of a Privileged Scaffold

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring role in potent and selective kinase inhibitors. Its structural resemblance to adenine allows it to form key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. Within this class of compounds, 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine emerges as a particularly strategic starting material. The unique electronic arrangement of this intermediate—a highly reactive C4-chloro leaving group activated by a potent C5-nitro electron-withdrawing group—provides chemists with a versatile and predictable platform for building diverse libraries of kinase inhibitors.

This guide provides an in-depth exploration of the chemistry of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine, detailing not just the protocols but the underlying chemical principles that govern its reactivity. We will cover the foundational nucleophilic aromatic substitution (SNAr) reactions, subsequent nitro group manipulations, and advanced cross-coupling strategies that unlock the full potential of this powerful building block. The protocols described herein are designed to be self-validating, with explanations for each step to empower researchers to troubleshoot and adapt these methods for their specific synthetic targets, including novel inhibitors for kinases such as JAK, EGFR, Her2, and VEGFR2.[1][2]

Physicochemical Properties & Reactivity Profile

Understanding the inherent properties of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is fundamental to its successful application. The molecule's reactivity is dominated by the interplay between the electron-deficient pyrimidine ring, the C4-chloro leaving group, and the activating C5-nitro group.

PropertyValue
Molecular Formula C₆H₃ClN₄O₂
Molecular Weight 198.57 g/mol
Appearance Yellow to light-brown solid
Solubility Soluble in DMSO, DMF; sparingly soluble in alcohols; poorly soluble in water.[3]
CAS Number 22277-01-6
Core Reactivity Explained:

The pyrimidine ring is inherently electron-deficient. The addition of a strongly electron-withdrawing nitro group at the C5 position further depletes electron density at the C4 position. This electronic pull makes the C4 carbon highly electrophilic and susceptible to attack by nucleophiles, facilitating the displacement of the chloride ion. This SNAr reaction is the primary and most crucial transformation for this intermediate.

Key reactive sites on the 7-deazapurine core.

Core Synthetic Protocols

The following sections provide detailed, field-tested protocols for the key transformations of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines

This is the cornerstone reaction for elaborating the 7-deazapurine scaffold, enabling the introduction of a vast array of side chains to probe the kinase active site. The choice of conditions (acidic vs. basic) depends on the nucleophilicity and stability of the amine.

Causality Behind Experimental Choices:

  • Solvent: A polar, high-boiling solvent like n-butanol (n-BuOH), isopropanol (IPA), or even water is often used to ensure solubility of the starting materials and to allow for heating to drive the reaction to completion.[4][5]

  • Catalysis:

    • Base-mediated (DIPEA, K₂CO₃): For aliphatic amines or electron-rich anilines, a non-nucleophilic base is used to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[4]

    • Acid-catalyzed (HCl): For less reactive anilines, a catalytic amount of strong acid can protonate the pyrimidine ring, further activating it towards nucleophilic attack.[5][6] However, excess acid can lead to competing solvolysis, especially with alcohol solvents.[6] Studies have shown that using water as a solvent with catalytic HCl can be a highly efficient and green alternative.[5]

A. Base-Mediated SNAr (General Procedure)

  • Materials & Reagents:

    • 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.)

    • Desired amine (1.1-1.5 eq.)

    • N,N-Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0-3.0 eq.)

    • Anhydrous n-Butanol (n-BuOH) or DMF

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

    • TLC plates, Ethyl Acetate, Hexanes

  • Step-by-Step Methodology:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.).

    • Add the desired amine (1.2 eq.) followed by anhydrous n-BuOH (approx. 0.1 M concentration).

    • Add DIPEA (2.5 eq.) to the suspension.

    • Equip the flask with a condenser and heat the reaction mixture to 100-120 °C with vigorous stirring.

    • Monitor the reaction progress by TLC (e.g., 50% EtOAc/Hexanes). The disappearance of the starting material typically occurs within 4-12 hours.

    • Work-up: Cool the reaction to room temperature. Remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Purification: Concentrate the organic layer and purify the crude product by silica gel column chromatography or recrystallization to yield the desired 4-amino-5-nitro-7H-pyrrolo[2,3-d]pyrimidine derivative.[4]

B. Acid-Catalyzed SNAr in Water (Greener Alternative)

  • Materials & Reagents:

    • 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.)

    • Aniline derivative (1.1 eq.)

    • Aqueous Hydrochloric Acid (e.g., 1 M solution, 0.1 eq.)

    • Water (deionized)

  • Step-by-Step Methodology:

    • In a reaction vessel, suspend 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) and the aniline (1.1 eq.) in water to form a stirrable suspension.[4][5]

    • Add aqueous HCl (0.1 eq.).

    • Heat the mixture to 80-100 °C with stirring. The reaction often goes to completion within 1-6 hours.[6]

    • Work-up: Cool the mixture to room temperature. The product often precipitates from the aqueous solution.

    • Purification: Filter the precipitate, wash thoroughly with water, and dry under vacuum. If necessary, the solid can be further purified by recrystallization from a suitable solvent like methanol/chloroform.[4]

Protocol 2: Reduction of the 5-Nitro Group

The reduction of the C5-nitro group to a primary amine is a critical step that opens a new vector for molecular diversification, allowing for the introduction of pharmacophores via amide coupling or other functionalizations.

Causality Behind Experimental Choices:

  • Catalytic Hydrogenation (H₂, Pd/C): This is a clean and high-yielding method. It avoids the use of harsh acidic or metallic reagents that can be difficult to remove during work-up. It is the preferred method when other functional groups are tolerant to reductive conditions.

  • Metal-Acid Reduction (SnCl₂·2H₂O / EtOH): This is a classic, robust, and often rapid method for nitro group reduction. It is particularly useful when catalytic hydrogenation is not feasible (e.g., due to sulfur-containing compounds poisoning the catalyst).

  • Materials & Reagents:

    • 4-amino-5-nitro-7H-pyrrolo[2,3-d]pyrimidine derivative (1.0 eq.)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.)

    • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Step-by-Step Methodology:

    • Dissolve or suspend the 5-nitro derivative (1.0 eq.) in ethanol in a round-bottom flask.

    • Add SnCl₂·2H₂O (4.5 eq.) in one portion.

    • Heat the reaction mixture to reflux (approx. 78 °C) for 1-3 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

    • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.

    • Carefully add saturated NaHCO₃ solution to the residue until the pH is basic (~8-9) to quench the reaction and precipitate tin salts. Caution: This neutralization is exothermic and involves gas evolution (CO₂).

    • Extract the aqueous slurry multiple times with a large volume of ethyl acetate or a 9:1 mixture of chloroform/isopropanol.

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude 5-amino derivative.

    • Purification: The product can often be used directly in the next step or purified by column chromatography if necessary.

Synthetic_Workflow start Start: 4-Chloro-5-nitro- 7H-pyrrolo[2,3-d]pyrimidine snar Protocol 1: Nucleophilic Aromatic Substitution (SNAr) Reagents: R-NH2, Base or Acid start->snar intermediate Intermediate: 4-Amino-5-nitro Derivative snar->intermediate reduction Protocol 2: Nitro Group Reduction Reagents: SnCl2 or H2, Pd/C intermediate->reduction final_core Core Scaffold: 4,5-Diamino Derivative reduction->final_core diversification Further Diversification: - Amide Coupling - Sulfonylation - etc. final_core->diversification end Final Kinase Inhibitor Candidate diversification->end

Typical workflow for elaborating the scaffold.
Protocol 3: Suzuki-Miyaura Cross-Coupling

While SNAr is dominant, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are indispensable for creating C-C bonds, allowing the installation of aryl or heteroaryl moieties at the C4 position. This is crucial for accessing different chemical spaces and targeting specific subpockets within the kinase active site.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) source is required. Pd(PPh₃)₄ (tetrakis) is a common and effective choice for many heterocyclic couplings.[7][8] More advanced catalysts with specialized phosphine ligands (e.g., XPhos) can be used for more challenging substrates.[9]

  • Base: An inorganic base like K₂CO₃ or K₃PO₄ is essential for the transmetalation step of the catalytic cycle.[8]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is typically used. The organic solvent solubilizes the heterocyclic halide and catalyst, while the water solubilizes the inorganic base and boronic acid salt.[10]

  • Materials & Reagents:

    • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative (1.0 eq.) (Note: N7 protection may be required)

    • Aryl/heteroaryl boronic acid (1.2-1.5 eq.)

    • Pd(PPh₃)₄ (0.05 eq.)

    • Potassium Carbonate (K₂CO₃) (3.0 eq.)

    • 1,4-Dioxane and Water (e.g., 4:1 mixture)

    • Microwave vial or Schlenk tube

  • Step-by-Step Methodology:

    • To a microwave vial or Schlenk tube, add the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative (1.0 eq.), the boronic acid (1.2 eq.), K₂CO₃ (3.0 eq.), and Pd(PPh₃)₄ (0.05 eq.).

    • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

    • Add the degassed dioxane/water solvent mixture.

    • Seal the vessel and heat the reaction. Conventional heating may require 80-100 °C for several hours. Microwave irradiation can significantly shorten reaction times to 15-30 minutes at 100-140 °C.[7]

    • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude product by silica gel column chromatography to obtain the C4-aryl derivative.

Troubleshooting & Advanced Considerations

IssuePotential CauseRecommended Solution
Low SNAr Yield Poorly nucleophilic amine; Steric hindrance.Increase reaction temperature and/or time. Switch to a higher boiling point solvent. For anilines, consider using acid catalysis (Protocol 1B).[5]
Side Product Formation Solvolysis (reaction with solvent); Reaction at N7.Use a non-nucleophilic solvent (e.g., DMF, Dioxane). Protect the N7 position with a suitable protecting group like tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM) if N7 reactivity is observed.[4]
Incomplete Nitro Reduction Insufficient reducing agent; Catalyst poisoning.Increase the equivalents of the reducing agent (e.g., SnCl₂). If using Pd/C, ensure the substrate is free of sulfur or other catalyst poisons.
Debromination in Suzuki Unoptimized catalyst/ligand system.For challenging couplings, consider using a more robust catalyst system such as a second-generation palladium pre-catalyst with a biarylphosphine ligand (e.g., XPhosPdG2).[9]

References

  • Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evalu
  • 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine.Smolecule.
  • Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophen
  • 2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity.PubMed.
  • Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evalu
  • Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Deriv
  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.Srini Chem.
  • Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1.PubMed.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.PubMed.
  • Optimizing reaction conditions for nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.Benchchem.
  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors.NIH.
  • 4-Chloro-7H-Pyrrolo[2,3-d]Pyrimidine: Key Intermediate for Advanced Pharmaceutical Synthesis.[Source not available]
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applic
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.PubMed Central.
  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate.
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis.ChemicalBook.
  • An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Anilines in acid catalyzed amination with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[Source not available]
  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.PMC - NIH.
  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus.MDPI.
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine.MySkinRecipes.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).PubMed Central.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.Semantic Scholar.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.

Sources

Introduction: The Central Role of the Pyrrolo[2,3-d]pyrimidine Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of JAK Inhibitors Using 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

Authored for Researchers, Scientists, and Drug Development Professionals

The Janus kinase (JAK) family of enzymes is a critical component of the JAK-STAT signaling pathway, which transduces signals for a multitude of cytokines and growth factors involved in inflammation and immune responses.[1] The development of targeted JAK inhibitors has revolutionized the treatment of autoimmune and inflammatory diseases, including rheumatoid arthritis and psoriasis.[2][3] A common structural feature of many potent JAK inhibitors, such as Tofacitinib and Ruxolitinib, is the pyrrolo[2,3-d]pyrimidine core.[3][4] This scaffold serves as a "hinge-binder," effectively anchoring the inhibitor molecule within the ATP-binding site of the kinase.[4]

This guide focuses on the strategic application of a key heterocyclic building block, 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine , in the synthesis of these next-generation therapeutics. We will explore the chemical logic behind its use, provide detailed, field-tested protocols for its conversion into advanced intermediates, and discuss the critical parameters that ensure a successful and reproducible synthesis.

The Strategic Advantage of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

The utility of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine (Molecular Formula: C₆H₃ClN₄O₂) as a precursor stems from the specific reactivity conferred by its functional groups.[2]

  • The C4-Chloride: The chlorine atom at the 4-position is an excellent leaving group, primed for nucleophilic aromatic substitution (SNAr).[5] This is the key site for introducing the diverse side chains that define the specificity and potency of different JAK inhibitors.

  • The C5-Nitro Group: This powerful electron-withdrawing group serves a dual purpose. Firstly, it significantly activates the pyrimidine ring, making the C4-position highly electrophilic and thus more susceptible to nucleophilic attack.[5] Secondly, the nitro group is a versatile synthetic handle that can be readily reduced to a primary amine. This amine at the C5 position can then be further functionalized, allowing for the construction of more complex inhibitor structures, a common feature in inhibitors like Ruxolitinib.

This inherent functionality makes 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine a highly efficient starting material for building the complex architecture of JAK inhibitors.[2]

Core Synthetic Workflow: A Stepwise Approach

The synthesis of a JAK inhibitor using this intermediate typically follows a logical, multi-step sequence designed to build complexity in a controlled manner. The general workflow involves an initial SNAr reaction, followed by nitro group reduction and subsequent elaboration.

G A 4-chloro-5-nitro-7H- pyrrolo[2,3-d]pyrimidine B SNA_r_ Intermediate A->B  Step 1: Nucleophilic Aromatic  Substitution (SNA_r_) at C4 (e.g., with chiral amine) C C5-Amino Intermediate B->C  Step 2: Reduction of  C5-Nitro Group (e.g., H₂/Pd-C, SnCl₂) D Final JAK Inhibitor Scaffold C->D  Step 3: Elaboration of  C5-Amino Group (e.g., acylation, coupling)

Caption: General synthetic workflow from the core intermediate.

Detailed Protocols and Methodologies

The following protocols provide detailed, step-by-step instructions for the key transformations. These are representative methods and may require optimization based on the specific substrate and desired scale.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This crucial step couples the pyrrolo[2,3-d]pyrimidine core with the desired amine side chain. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.

Rationale: The reaction proceeds via a Meisenheimer-like intermediate, and a non-nucleophilic base is required to scavenge the HCl generated during the reaction.[6] Anhydrous polar aprotic solvents like DMF or NMP are often used to ensure solubility of the starting materials and facilitate the reaction.

Step-by-Step Procedure:

  • To a clean, dry, nitrogen-purged reaction vessel, add 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.).

  • Add the desired amine nucleophile (1.1 - 1.5 eq.).

  • Add a suitable anhydrous solvent, such as N,N-Dimethylformamide (DMF) or n-Butanol (n-BuOH), to achieve a concentration of approximately 0.1-0.5 M.

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).[6]

  • Heat the reaction mixture with vigorous stirring to 80-120 °C. The optimal temperature will depend on the reactivity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • If using K₂CO₃, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Perform an extractive work-up: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the desired C4-substituted product.

Parameter Condition A Condition B Rationale/Notes
Amine Primary AliphaticSecondary CyclicReactivity can vary; secondary amines may require higher temperatures.
Base K₂CO₃ (2.5 eq.)DIPEA (3.0 eq.)K₂CO₃ is a cost-effective choice; DIPEA is a strong, non-nucleophilic organic base.[6]
Solvent DMFn-BuOHDMF offers excellent solubility; n-BuOH can be easier to remove.
Temperature 90 °C110 °CAdjust as needed based on reaction monitoring.
Typical Yield 75-90%80-95%Yield is substrate-dependent.
Protocol 2: Reduction of the C5-Nitro Group

This step converts the nitro group into a primary amine, a key functional group for further elaboration in many JAK inhibitor syntheses. Catalytic hydrogenation is a clean and efficient method.

Rationale: Palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of aromatic nitro groups to amines using hydrogen gas. The reaction is typically clean, with water as the only byproduct.

Step-by-Step Procedure:

  • Charge a hydrogenation vessel with the C4-substituted-5-nitro-7H-pyrrolo[2,3-d]pyrimidine intermediate (1.0 eq.).

  • Add a suitable solvent, such as methanol, ethanol, or ethyl acetate.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w). The catalyst should be handled with care as it can be pyrophoric.

  • Seal the vessel and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. The reaction is often complete within 2-6 hours.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude C5-amino product, which is often pure enough for the next step or can be purified by chromatography.

Biological Context: Inhibition of the JAK-STAT Pathway

The ultimate goal of synthesizing these molecules is to inhibit the JAK-STAT signaling cascade. The pyrrolo[2,3-d]pyrimidine core of the inhibitor forms crucial hydrogen bonds with the hinge region of the JAK enzyme's ATP-binding pocket, preventing the phosphorylation of STAT proteins and blocking downstream inflammatory gene transcription.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT Inactive STAT JAK->STAT Phosphorylation STAT_P Active STAT (Dimer) STAT->STAT_P Dimerization DNA Target Gene STAT_P->DNA Translocation Transcription Inflammatory Gene Transcription DNA->Transcription Cytokine Cytokine Cytokine->Receptor Binding Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Inhibition

Caption: Mechanism of JAK-STAT pathway inhibition.

Conclusion

4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is a cornerstone intermediate in medicinal chemistry, providing an efficient and versatile entry point for the synthesis of potent JAK inhibitors.[2] Its well-defined reactivity, governed by the C4-chloro and C5-nitro groups, allows for a logical and stepwise construction of these complex therapeutic agents. The protocols and strategic insights provided herein offer a robust framework for researchers and drug development professionals working to advance this critical area of medicine.

References

  • Pharmaffiliates. (n.d.). Exploring 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib. Retrieved from [Link]

  • Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2016, April 7). Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus Kinase 2 inhibitors. Retrieved from [Link]

  • MedChemComm. (n.d.). Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Chemical Intermediates for JAK Inhibitor Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • NTNU Open. (n.d.). Anilines in acid catalyzed amination with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Retrieved from [Link]

Sources

Application Notes and Protocols for the Reduction of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine to 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous kinase inhibitors and other therapeutic agents. The transformation of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine to its corresponding 5-amino derivative is a critical step in the synthesis of a wide range of biologically active molecules. This reduction is a key gateway to further functionalization at the 5-position, enabling the exploration of structure-activity relationships in drug discovery programs.

This technical guide provides detailed protocols for the chemoselective reduction of the nitro group in 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine. We will explore three robust and widely applicable methods: catalytic hydrogenation, and two metal-mediated reductions using iron in acidic medium and stannous chloride. The causality behind experimental choices, safety considerations, and analytical monitoring will be discussed to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.

Chemical Transformation Overview

The fundamental transformation discussed in this guide is the reduction of a nitro group to a primary amine, as depicted below:

Nitro Reduction start 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine end 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine start->end Reduction (e.g., H₂, Pd/C or Fe/HCl or SnCl₂)

Figure 1: General reaction scheme for the reduction of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine.

A critical challenge in this transformation is the preservation of the chloro substituent at the 4-position, which is susceptible to hydrodehalogenation under certain reductive conditions. The protocols presented herein are optimized for high chemoselectivity.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[1][2] The choice of catalyst is crucial to avoid dehalogenation. While palladium on carbon (Pd/C) is a common choice, it can sometimes lead to the loss of the chloro group.[3] Raney nickel is often a suitable alternative when dehalogenation is a concern. This protocol will focus on the use of Pd/C with careful monitoring to minimize side reactions.

Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Materials:

  • 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ethanol (EtOH) or Methanol (MeOH), reagent grade

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite®

Equipment:

  • Two- or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Vacuum/nitrogen manifold

  • Buchner funnel and filter paper

Procedure:

  • Inerting the Reaction Vessel: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).

  • Solvent Addition: Add ethanol or methanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (5-10 mol% by weight). Caution: Pd/C is pyrophoric; handle with care and do not allow it to dry.

  • Hydrogenation:

    • Balloon Hydrogenation: Seal the flask with a septum, evacuate the flask, and backfill with nitrogen (repeat 3 times). Then, evacuate the flask and backfill with hydrogen from a balloon.

    • Parr Shaker: If using a Parr shaker, follow the manufacturer's instructions for setting up and pressurizing the vessel with hydrogen (typically 40-50 psi).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Celite® pad with the catalyst should be kept wet with solvent to prevent ignition.

    • Wash the Celite® pad with additional solvent (ethanol or methanol).

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine. The product can be further purified by recrystallization or column chromatography if necessary.

Data Summary Table: Catalytic Hydrogenation
ParameterRecommended ConditionRationale
Catalyst 10% Pd/C (5-10 mol%)Efficient for nitro group reduction. Careful monitoring is needed to avoid dehalogenation.
Solvent Ethanol or MethanolGood solubility for the substrate and product.
Hydrogen Source H₂ gas (balloon or cylinder)Clean and effective reducing agent.
Temperature Room TemperatureGenerally sufficient for this transformation; minimizes side reactions.
Reaction Time 2-6 hoursSubstrate dependent; monitor by TLC or LC-MS.
Work-up Filtration through Celite®Safely removes the pyrophoric catalyst.

Method 2: Metal-Mediated Reduction with Iron in Acidic Medium

The use of iron powder in an acidic medium is a classic, cost-effective, and highly reliable method for the reduction of aromatic nitro compounds.[4][5][6] This method is known for its excellent chemoselectivity, typically leaving halogen substituents intact.[7]

Protocol: Reduction using Iron and Hydrochloric Acid (Fe/HCl)

Materials:

  • 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

  • Iron powder (<100 mesh)

  • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and ethanol or acetic acid (15-25 mL per gram of substrate).

  • Reagent Addition: Add iron powder (3-5 eq).

  • Initiation: Heat the mixture to 50-60 °C and then add concentrated HCl (0.2-0.5 eq) dropwise. An exotherm is often observed.

  • Reaction: Heat the reaction mixture to reflux (80-90 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with ethanol or ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • To the residue, add water and basify to pH 8-9 with a saturated solution of sodium bicarbonate or sodium carbonate.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Data Summary Table: Fe/HCl Reduction
ParameterRecommended ConditionRationale
Reducing Agent Iron powder (3-5 eq)Inexpensive and effective.
Acid Hydrochloric Acid (catalytic)Activates the iron and serves as a proton source.
Solvent Ethanol or Acetic AcidProvides a suitable reaction medium.
Temperature 80-90 °C (Reflux)Ensures a reasonable reaction rate.
Reaction Time 1-4 hoursMonitor by TLC or LC-MS.
Work-up Basic work-up and extractionRemoves iron salts and isolates the amine product.

Method 3: Metal-Mediated Reduction with Stannous Chloride

Stannous chloride (SnCl₂) is a mild and effective reagent for the chemoselective reduction of aromatic nitro compounds.[8][9] It is particularly useful when other sensitive functional groups, such as halogens, are present in the molecule.[3]

Protocol: Reduction using Stannous Chloride Dihydrate (SnCl₂·2H₂O)

Materials:

  • 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in ethanol or ethyl acetate (20-30 mL per gram of substrate).

  • Reagent Addition: Add stannous chloride dihydrate (4-5 eq) to the solution.

  • Reaction: Heat the reaction mixture to 70-80 °C under a nitrogen atmosphere. Stir the mixture at this temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

    • Carefully add a saturated solution of sodium bicarbonate with vigorous stirring until the pH is ~8. This will precipitate tin salts.

    • Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Data Summary Table: SnCl₂ Reduction
ParameterRecommended ConditionRationale
Reducing Agent SnCl₂·2H₂O (4-5 eq)Mild and chemoselective reagent.
Solvent Ethanol or Ethyl AcetateCommon solvents for this transformation.
Temperature 70-80 °CProvides a good reaction rate.
Reaction Time 1-3 hoursMonitor by TLC or LC-MS.
Work-up Basic work-up and filtrationRemoves tin salts and isolates the product.

Experimental Workflow Visualization

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation A Weigh Substrate & Reagents B Add Solvent A->B C Assemble Glassware B->C D Heat to Reaction Temp. C->D E Monitor by TLC/LC-MS D->E F Reaction Completion E->F G Cool to RT F->G H Filter (if applicable) G->H I Extraction/Purification H->I J Isolate Product I->J

Figure 2: A generalized experimental workflow for the reduction protocols.

Safety and Handling

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[10][11]

  • Nitroaromatic compounds can be toxic and mutagenic; handle with care.[12]

  • The reduction of nitro compounds is often exothermic; proceed with caution, especially on a larger scale.[8][13]

Specific Reagent Handling:

  • Palladium on Carbon (Pd/C): Pyrophoric when dry. Always handle in a wet state and under an inert atmosphere when possible.

  • Hydrogen Gas: Highly flammable. Ensure there are no ignition sources in the vicinity.

  • Concentrated Acids (HCl): Corrosive. Handle with care and add dropwise to the reaction mixture.

  • Metal Powders (Fe): Can be flammable. Avoid creating dust clouds.

Conclusion

The reduction of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine to 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine is a pivotal transformation in the synthesis of medicinally relevant compounds. The choice of reduction protocol depends on factors such as available equipment, scale, and the presence of other functional groups. Catalytic hydrogenation offers a clean reaction profile, while metal-mediated reductions with iron or stannous chloride provide robust and cost-effective alternatives with excellent chemoselectivity. By following the detailed protocols and safety guidelines presented in this application note, researchers can confidently and reproducibly synthesize this key amine intermediate for their drug discovery and development endeavors.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. BenchChem.
  • Schenker, F. (1961). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PubMed Central.
  • Chandrappa, S., Vinaya, K., Ramakrishnappa, T., & Rangappa, K. S. (2010). An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride. Synlett, 2010(19), 3019-3022.
  • Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2.
  • Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.
  • Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
  • Patil, S., et al. (2019). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • BenchChem. (2025). selective reduction of nitro group without affecting other functional groups. BenchChem.
  • NIH. (n.d.). The nitro to amine reduction: from millions of tons to single molecule studies. PubMed Central.
  • Chemistry Stack Exchange. (2023).
  • University of Peradeniya. (2023, May 26). Tests for Organic Nitro groups - Reduction to Amine [Video]. YouTube.
  • BenchChem. (2025).
  • ChemicalBook. (n.d.). 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine synthesis.
  • Haobaoyu, et al. (2010). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction.
  • Reddit. (2022, January 21). Hydrogenation reaction tips and tricks. r/Chempros.
  • CSUB. (n.d.).
  • ResearchGate. (2012, October 16). What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?
  • Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).
  • Google Patents. (n.d.). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE.
  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).
  • Stolar, T., et al. (2018).
  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
  • Boulanger, B. (n.d.).
  • NIH. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. PubMed Central.
  • University of Toronto Scarborough. (n.d.). chemical handling and storage section 6.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
  • BenchChem. (2025). Application Note and Protocol: Catalytic Hydrogenation of 1-(3-Nitrophenyl)-2-nitropropene.

Sources

Application Notes and Protocols for the Scalable Synthesis of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of a Versatile Intermediate

4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is a critical intermediate in the synthesis of a multitude of pharmaceutically active compounds. Its structural scaffold, a 7-deazapurine core, is central to the development of targeted therapies, most notably Janus kinase (JAK) inhibitors. These inhibitors are at the forefront of treating autoimmune diseases such as rheumatoid arthritis and psoriasis. The strategic placement of the chloro and nitro groups on the pyrrolo[2,3-d]pyrimidine ring system allows for sequential, site-selective functionalization, making it an invaluable building block in medicinal chemistry and process development.

This document provides a comprehensive guide for the scalable synthesis of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine, with a strong emphasis on process safety and scalability. It is designed to equip researchers and process chemists with the necessary information to move from laboratory-scale synthesis to larger-scale production campaigns.

Synthetic Strategy: A Two-Step Approach

The synthesis of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is most effectively approached in two distinct stages:

  • Synthesis of the Precursor: Preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Nitration: The controlled electrophilic nitration of the precursor to yield the final product.

This application note will detail the considerations and protocols for both stages, with a particular focus on the challenges and safety implications of the nitration step at scale.

Part 1: Synthesis of the Precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

The precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a stable, crystalline solid that can be prepared through various published methods. One common and scalable approach involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Key Considerations for Precursor Synthesis:
  • Hydrolysis: The 4-chloro product is susceptible to hydrolysis back to the 7H-pyrrolo[2,3-d]pyrimidin-4-one starting material, especially during aqueous workup. Careful control of pH and temperature is crucial to minimize this reversion.

  • Reagent Handling: Phosphorus oxychloride is a corrosive and moisture-sensitive reagent that requires handling with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Workup and Purification: The workup procedure is critical to obtaining a high-purity product. Quenching of excess POCl₃ must be performed cautiously to manage the exothermic reaction. Purification is typically achieved by recrystallization.

Experimental Protocol: Laboratory Scale Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol is adapted from established literature procedures and is suitable for laboratory-scale synthesis.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
7H-pyrrolo[2,3-d]pyrimidin-4-one135.1250.0 g0.370
Phosphorus Oxychloride (POCl₃)153.33170 mL (280 g)1.82
Toluene-500 mL-
N,N-Diisopropylethylamine (DIPEA)129.2496 mL (71 g)0.550
Crushed Ice-2 kg-
Saturated Sodium Bicarbonate Solution-As needed-
Ethyl Acetate-1 L-
Brine-200 mL-
Anhydrous Sodium Sulfate-50 g-

Procedure:

  • To a dry 2 L round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 7H-pyrrolo[2,3-d]pyrimidin-4-one (50.0 g, 0.370 mol) and toluene (500 mL).

  • With stirring, add phosphorus oxychloride (170 mL, 1.82 mol) to the suspension.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add N,N-diisopropylethylamine (96 mL, 0.550 mol) dropwise over 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to 50 °C and maintain for 4-6 hours, or until reaction completion is confirmed by TLC or HPLC analysis.

  • Cool the reaction mixture to room temperature.

  • In a separate, appropriately sized vessel, prepare a slurry of crushed ice (2 kg).

  • CAUTION: HIGHLY EXOTHERMIC. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. The temperature should be monitored and kept below 20 °C.

  • Neutralize the acidic aqueous mixture to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 300 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from toluene to afford 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a crystalline solid.

Part 2: Nitration of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

The introduction of a nitro group at the C5 position of the pyrrolo[2,3-d]pyrimidine ring is a classic electrophilic aromatic substitution. However, nitration reactions are notoriously exothermic and require strict control, especially when scaling up. The following section outlines the critical aspects and a proposed protocol for this transformation.

Causality Behind Experimental Choices:
  • Nitrating Agent: A mixture of fuming nitric acid and concentrated sulfuric acid is a common and effective nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺).

  • Temperature Control: The rate of nitration and the potential for side reactions are highly dependent on temperature. Maintaining a low temperature during the addition of the substrate is critical to control the reaction rate and prevent thermal runaway.

  • Reaction Solvent: Sulfuric acid often serves as both the catalyst and the solvent. The choice of co-solvent, if any, must be carefully considered for its stability under strong acidic and oxidizing conditions.

  • Quenching: The reaction is typically quenched by pouring the reaction mixture onto ice. This must be done with extreme care due to the large exotherm generated from the dilution of concentrated sulfuric acid.

Process Safety: A Self-Validating System for Scale-Up

Nitration reactions are inherently hazardous, and a thorough understanding of the reaction thermochemistry is paramount before attempting any scale-up.

  • Reaction Calorimetry (RC1): It is highly recommended to perform reaction calorimetry studies to determine the heat of reaction, the rate of heat evolution, and the maximum temperature of the synthesis reaction (MTSR). This data is essential for designing an adequate cooling system for the scaled-up reaction.

  • Differential Scanning Calorimetry (DSC): DSC analysis of the starting material, reaction mixture, and final product should be conducted to determine the onset of any decomposition exotherms. This information is critical for establishing safe operating temperature limits.

  • Controlled Addition: The substrate should be added to the nitrating mixture at a controlled rate to ensure that the heat generated can be effectively removed by the cooling system.

  • Agitation: Efficient agitation is crucial to ensure homogenous mixing and prevent localized "hot spots" which could initiate a runaway reaction.

  • Continuous Flow Chemistry: For larger-scale production, continuous flow nitration offers significant safety advantages over batch processing. The small reactor volume and high surface-area-to-volume ratio allow for superior temperature control and minimize the amount of hazardous material present at any given time.

Experimental Protocol: Laboratory Scale Nitration

This protocol is a representative procedure based on general principles of nitration for similar heterocyclic systems. It is imperative that this reaction is first performed on a small scale with appropriate safety precautions in place.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
4-chloro-7H-pyrrolo[2,3-d]pyrimidine153.5710.0 g0.065
Concentrated Sulfuric Acid (98%)98.0850 mL-
Fuming Nitric Acid (>90%)63.015.0 mL~0.12
Crushed Ice-500 g-
Deionized Water-As needed-

Procedure:

  • In a dry 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (50 mL).

  • Cool the sulfuric acid to -5 to 0 °C in an ice-salt bath.

  • Slowly add fuming nitric acid (5.0 mL) dropwise to the cold sulfuric acid, maintaining the internal temperature below 5 °C.

  • Once the addition is complete, stir the nitrating mixture for 15 minutes at 0 °C.

  • In a separate flask, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (10.0 g, 0.065 mol) in a minimal amount of concentrated sulfuric acid (this step may require gentle warming and should be done with caution; alternatively, the solid can be added in portions).

  • Slowly add the solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine to the nitrating mixture dropwise over 1-2 hours, ensuring the internal temperature is maintained between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours, monitoring the reaction progress by TLC or HPLC.

  • CAUTION: HIGHLY EXOTHERMIC. In a separate, larger beaker, prepare a slurry of crushed ice (500 g).

  • Very slowly and carefully, pour the reaction mixture onto the vigorously stirred ice slurry. The rate of addition should be controlled to keep the temperature of the quench mixture below 20 °C.

  • The product will precipitate as a solid. Stir the mixture for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Dry the product under vacuum at 40-50 °C to a constant weight.

Purification at Scale

The crude 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine obtained from the reaction is often of sufficient purity for subsequent steps. If further purification is required, recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexanes can be employed. For larger quantities, slurry washing with an appropriate solvent may be a more practical approach.

Visualizing the Process

Synthetic Workflow

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Nitration Start 7H-pyrrolo[2,3-d]pyrimidin-4-one Chlorination Chlorination with POCl3/DIPEA in Toluene Start->Chlorination Workup1 Aqueous Workup & Neutralization Chlorination->Workup1 Purification1 Recrystallization Workup1->Purification1 Precursor 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Purification1->Precursor Nitration Controlled Addition of Precursor Precursor->Nitration Nitrating_Mixture Prepare Nitrating Mixture (HNO3/H2SO4) Nitrating_Mixture->Nitration Workup2 Quenching on Ice Nitration->Workup2 Isolation Filtration and Washing Workup2->Isolation Final_Product 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine Isolation->Final_Product

Caption: Workflow for the synthesis of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine.

Scale-Up Safety Considerations

G ScaleUp Scaling Up Nitration Calorimetry Reaction Calorimetry (RC1) ScaleUp->Calorimetry DSC Differential Scanning Calorimetry (DSC) ScaleUp->DSC Addition Controlled Addition Rate ScaleUp->Addition Agitation Efficient Agitation ScaleUp->Agitation FlowChem Consider Continuous Flow ScaleUp->FlowChem Cooling Adequate Cooling Capacity Calorimetry->Cooling DSC->Cooling SafeProcess Safe & Scalable Process Cooling->SafeProcess Addition->SafeProcess Agitation->SafeProcess FlowChem->SafeProcess

Application Notes & Protocols: 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Dually Functionalized 7-Deazapurine Scaffold

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core is a privileged scaffold in medicinal chemistry, serving as the foundation for numerous approved therapeutics, particularly in oncology and immunology.[1][2] As structural analogs of natural purines, these compounds can effectively interact with the ATP-binding sites of various enzymes, most notably kinases.[3] The strategic introduction of specific functional groups onto this core can dramatically influence reactivity, selectivity, and downstream biological activity.

This guide focuses on 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine , a highly versatile building block whose true potential lies in its pre-functionalized, dual-reactivity design. The molecule is engineered for sequential, regioselective modifications:

  • Primary Reactivity at C4: The chlorine atom at the C4 position is the primary site for modification. Its reactivity is significantly enhanced by the synergistic electron-withdrawing effects of the pyrimidine ring nitrogens and, crucially, the adjacent nitro group at C5. This makes the C4 position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr).[4]

  • Latent Reactivity at C5: The nitro group at the C5 position is not merely an activating group; it is a masked amine. Following successful functionalization at C4, the nitro group can be selectively reduced to a primary amine (NH₂). This unmasks a secondary vector for chemical diversification, allowing for the introduction of new pharmacophoric elements through amide bond formation, sulfonylation, or other amine-based chemistries.

This inherent two-stage reactivity allows medicinal chemists to rapidly build molecular complexity and explore diverse structure-activity relationships (SAR) from a single, advanced intermediate. This document provides detailed protocols and expert insights for leveraging this building block in drug discovery programs, with a focus on the synthesis of kinase inhibitor precursors.[4]

Physicochemical Properties and Handling

Before proceeding with experimental work, it is crucial to understand the basic properties and handling requirements of the reagent.

PropertyValueSource / Note
Molecular Formula C₆H₃ClN₄O₂[4]
Molecular Weight 198.57 g/mol [4]
Appearance Typically a yellow to light-brown crystalline solidGeneral observation for nitroaromatics
Solubility Soluble in polar aprotic solvents (DMSO, DMF); sparingly soluble in alcohols and water.[5] (By analogy to parent)
Stability & Storage Stable under standard conditions. Store in a cool, dry, well-ventilated area away from strong bases and reducing agents. The 4-chloro group can be susceptible to hydrolysis, especially under basic conditions.[5][6] (By analogy to parent)

Safety Precaution: As with all nitroaromatic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handle in a well-ventilated fume hood.

Core Reactivity & Strategic Synthesis Workflow

The primary utility of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is its capacity for sequential functionalization. The logical flow of synthesis involves addressing the C4 position first, followed by modification at the C5 position.

G A 4-Chloro-5-nitro- 7H-pyrrolo[2,3-d]pyrimidine B Step 1: C4 Functionalization (SNAr or Cross-Coupling) A->B Primary Handle (Highly Activated) C 4-Substituted-5-nitro- Intermediate B->C D Step 2: C5 Nitro Reduction C->D Unmasking Latent Reactivity E 4-Substituted-5-amino- Intermediate D->E F Step 3: C5 Amine Derivatization (e.g., Amide Coupling) E->F SAR Exploration G Final Target Molecule F->G

Figure 1: Strategic workflow for the sequential functionalization of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine.

Detailed Experimental Protocols

The following protocols are generalized methodologies. Researchers should perform small-scale trials to optimize conditions for their specific substrates.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

This is the most common and efficient reaction for this building block. The C4 position readily reacts with a wide range of nucleophiles, particularly primary and secondary amines, to form C-N bonds.

Reaction Rationale: The reaction proceeds via a classic addition-elimination (SNAr) mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[4][7] The use of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is critical to neutralize the HCl generated during the reaction, driving the equilibrium towards the product without competing with the primary nucleophile.[8] Solvents like n-butanol (n-BuOH) or dimethylformamide (DMF) are excellent choices due to their high boiling points and ability to dissolve the reactants.[7][8]

G cluster_workflow Protocol Workflow: C4-Amination A 1. Combine Building Block, Amine Nucleophile, & Solvent B 2. Add Base (e.g., DIPEA) A->B C 3. Heat Reaction Mixture (e.g., 100-120 °C) B->C D 4. Monitor by TLC/LC-MS C->D E 5. Aqueous Work-up & Extraction D->E F 6. Purify (Chromatography or Recrystallization) E->F

Figure 2: Experimental workflow for the C4-amination SNAr reaction.

Step-by-Step Procedure:

  • Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.).

  • Addition of Nucleophile and Solvent: Add the desired amine nucleophile (1.1–1.5 eq.) followed by a suitable anhydrous solvent (e.g., n-BuOH or DMF, approx. 0.1 M concentration).

  • Addition of Base: Add DIPEA (2.0–3.0 eq.) to the stirring mixture.[8] Alternatively, an inorganic base like potassium carbonate (K₂CO₃) can be used, particularly in DMF.[7]

  • Reaction Conditions: Heat the reaction mixture to 100–120 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2–16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If using DMF, remove the solvent under reduced pressure. If using n-BuOH, it can often be carried through to the extraction.

    • Dilute the residue with an organic solvent like ethyl acetate (EtOAc) and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield the desired 4-substituted-5-nitro-7H-pyrrolo[2,3-d]pyrimidine.

ParameterCondition ACondition BRationale / Notes
Nucleophile Primary/Secondary AminePrimary/Secondary AmineReaction is highly efficient with amines.
Solvent n-Butanol (n-BuOH)Dimethylformamide (DMF)n-BuOH is less polar and easier to remove. DMF has excellent solvating power.
Base DIPEA (2.0–3.0 eq.)K₂CO₃ (2.0–3.0 eq.)DIPEA is a soluble organic base. K₂CO₃ is a solid inorganic base, often used in DMF.
Temperature 100–120 °C100–120 °CThermal energy is required to overcome the activation barrier.
Protocol 2: Reduction of the C5-Nitro Group

Once the C4 position is functionalized, the C5-nitro group can be reduced to the corresponding amine. This transformation is a critical step to enable further diversification.

Reaction Rationale: Several methods can achieve this reduction. Catalytic hydrogenation (H₂ gas with a palladium catalyst) is a clean and effective method. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in an acidic medium or sodium dithionite (Na₂S₂O₄) under basic or neutral conditions are robust and common methods in heterocyclic chemistry. The choice of method depends on the functional group tolerance of the rest of the molecule. SnCl₂ is often preferred for its reliability with nitro-heterocycles.

Step-by-Step Procedure (using SnCl₂):

  • Reactant Preparation: To a round-bottom flask, add the 4-substituted-5-nitro-7H-pyrrolo[2,3-d]pyrimidine intermediate (1.0 eq.) and a solvent such as ethanol (EtOH) or ethyl acetate (EtOAc).

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0–5.0 eq.) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 70–80 °C) and stir.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The product amine will be significantly more polar than the starting nitro compound.

  • Work-up:

    • Cool the reaction to room temperature and concentrate the solvent.

    • Dilute the residue with EtOAc.

    • Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (~8-9) and all effervescence ceases. Caution: This neutralization can be exothermic.

    • The tin salts will precipitate as a white solid. Filter the mixture through a pad of Celite®, washing the pad thoroughly with EtOAc.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer again with EtOAc.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude 5-amino product is often used directly in the next step, but can be purified by column chromatography if necessary.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

As an alternative to C-N bond formation, the C4-chloro position can be used for C-C bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl or heteroaryl moieties.

Reaction Rationale: The Suzuki reaction is a powerful tool for C-C bond formation.[9] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the activated boronic acid (in the form of a boronate complex) and subsequent reductive elimination to yield the product and regenerate the catalyst. The electron-deficient nature of the pyrrolo[2,3-d]pyrimidine ring makes the C4-Cl bond susceptible to oxidative addition.[9][10]

G A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B R-Cl C Ar-Pd(II)L2-Cl B->C D Transmetalation C->D R'-B(OH)2 + Base E Ar-Pd(II)L2-R D->E F Reductive Elimination E->F F->A R-R'

Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • Reactant Preparation: In a microwave vial or Schlenk tube, combine 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2–1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05–0.10 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., Dioxane/H₂O or DME/H₂O, 4:1 ratio).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere, either conventionally at 100 °C or in a microwave reactor at 120–150 °C for 15–60 minutes.

  • Work-up:

    • Cool the reaction mixture and dilute with EtOAc.

    • Wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via silica gel column chromatography.

Application Example: Synthesis of a Core Kinase Inhibitor Scaffold

This workflow demonstrates how the protocols above can be combined to synthesize a 4-(phenylamino)-7H-pyrrolo[2,3-d]pyrimidin-5-amine scaffold, a common core in many kinase inhibitors.

  • Step A: C4-Amination. React 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine with aniline using Protocol 1 . This yields N-phenyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

  • Step B: C5-Nitro Reduction. Take the product from Step A and reduce the nitro group using Protocol 2 . This yields N⁴-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine.

  • Step C: C5-Amine Derivatization. The resulting 5-amino group is now available for further reaction. For example, an amide coupling with a carboxylic acid (e.g., using HATU or EDC as a coupling agent) can be performed to append a new side chain, completing the synthesis of a more complex target molecule.

This modular approach allows for the creation of a library of compounds by varying the amine in Step A and the carboxylic acid in Step C, enabling extensive SAR studies around a central, privileged core. This strategy has been instrumental in the development of potent inhibitors for targets like Janus kinases (JAKs), colony-stimulating factor-1 receptor (CSF1R), and RET kinase.[3][4][11]

References

  • ResearchGate. (n.d.). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. [Link]

  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • National Institutes of Health. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]

  • National Institutes of Health. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. [Link]

  • MDPI. (n.d.). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. [Link]

  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. [Link]

  • National Institutes of Health. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot common issues and optimize the yield of this critical intermediate. My goal is to provide you with not just protocols, but the underlying chemical reasoning to empower your experimental decisions.

This synthesis is typically a two-step process starting from the commercially available 7H-pyrrolo[2,3-d]pyrimidin-4-ol (a tautomer of 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine). The core strategy involves:

  • Regioselective Nitration: Introduction of a nitro group at the C5 position.

  • Chlorination: Conversion of the hydroxyl group at the C4 position to a chloride.

While seemingly straightforward, this pathway is fraught with challenges that can significantly impact your final yield and purity. This guide will address these issues head-on.

Troubleshooting Guide: Common Issues & Solutions

This section tackles the most frequently encountered problems during the synthesis. Each issue is analyzed from a mechanistic perspective to provide robust, field-tested solutions.

Issue 1: Low Yield During the Nitration Step (Formation of 4-hydroxy-5-nitro-7H-pyrrolo[2,3-d]pyrimidine)

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material (7H-pyrrolo[2,3-d]pyrimidin-4-ol).

  • Isolation of the nitrated product results in a yield significantly below 70-80%.

  • Formation of multiple, difficult-to-separate spots on the TLC plate.

Root Cause Analysis: The nitration of the pyrrolo[2,3-d]pyrimidine core is an electrophilic aromatic substitution. The success of this reaction is highly dependent on the effective generation of the nitronium ion (NO₂⁺) and the management of reaction temperature.

  • Insufficient Nitronium Ion Generation: A common cause is the use of an inadequate nitrating mixture or the degradation of the nitrating agent. Fuming nitric acid in concentrated sulfuric acid is the standard, where sulfuric acid acts as a catalyst to generate NO₂⁺.

  • Reaction Temperature: This is the most critical parameter. If the temperature is too low, the reaction rate will be impractically slow. If the temperature is too high, you risk thermal decomposition of the product and the formation of undesired byproducts. The reaction is highly exothermic, and poor temperature control can lead to runaway reactions.

Solutions:

  • Optimize the Nitrating Mixture:

    • Reagent Quality: Always use fresh, high-purity fuming nitric acid (>90%) and concentrated sulfuric acid (98%). Older reagents can absorb moisture, which quenches the nitronium ion.

    • Stoichiometry: While catalytic sulfuric acid is sufficient, using it as the solvent ensures a homogenous reaction and effectively protonates the substrate. A typical ratio involves adding the starting material to a pre-cooled mixture of sulfuric and nitric acid.

  • Stringent Temperature Control:

    • Pre-cooling: Always pre-cool the acid mixture to 0°C or below before the slow, portion-wise addition of the 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

    • Addition Rate: The substrate addition should be slow enough to maintain the internal reaction temperature below 5-10°C. Use a thermometer to monitor the reaction, not the bath.

    • Reaction Time & Temperature: After addition, allow the reaction to stir at a controlled temperature (e.g., 0-5°C) for a specific duration. Monitor progress by TLC. Do not let the temperature rise uncontrolled.

Workflow: Optimizing the Nitration Step

cluster_start Start: Nitration Reaction cluster_analysis Troubleshooting Path cluster_solution Corrective Actions start Low Yield Observed check_sm TLC/LC-MS shows >20% unreacted SM? start->check_sm check_temp Was Temp. strictly maintained <10°C? check_sm->check_temp No solution_time ACTION: Increase reaction time at 0-5°C. Monitor by TLC. check_sm->solution_time Yes check_reagents Are nitrating agents fresh and high purity? check_temp->check_reagents Yes solution_temp ACTION: Improve cooling. Add substrate slower. check_temp->solution_temp No solution_reagents ACTION: Use fresh HNO₃/H₂SO₄. check_reagents->solution_reagents No end_node Optimized Yield check_reagents->end_node Yes solution_temp->end_node solution_reagents->end_node solution_time->end_node

Caption: Troubleshooting workflow for low-yield nitration.

Issue 2: Poor Yield and Impurities in the Chlorination Step

Symptoms:

  • The final product, 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine, is obtained in low yield (<85%).

  • The crude product is a dark, tarry solid instead of a yellow or off-white powder.

  • NMR or LC-MS analysis shows significant impurities, such as unreacted starting material or hydrolyzed product (back to the 4-hydroxy species).

Root Cause Analysis: The conversion of the 4-hydroxy group to a chloride is a nucleophilic substitution, typically achieved using phosphorus oxychloride (POCl₃). This reaction is sensitive to moisture and temperature.

  • Moisture Contamination: POCl₃ reacts violently with water to produce phosphoric acid and HCl. Any moisture in the glassware, solvent, or starting material will consume the reagent and reduce the reaction's efficacy. The presence of water can also promote the hydrolysis of the desired 4-chloro product back to the starting material during workup.

  • Insufficient Reagent or Temperature: The reaction requires a high temperature (reflux) to proceed efficiently. Insufficient POCl₃ or a temperature that is too low will result in an incomplete reaction.

  • Degradation: The pyrrolopyrimidine core can be sensitive to the harsh, acidic conditions at high temperatures for prolonged periods, leading to the formation of tar-like decomposition products.

Solutions:

  • Ensure Anhydrous Conditions:

    • Glassware: Flame-dry or oven-dry all glassware immediately before use.

    • Starting Material: Dry the nitrated intermediate (4-hydroxy-5-nitro-7H-pyrrolo[2,3-d]pyrimidine) in a vacuum oven to remove any residual water.

    • Reagents: Use a fresh bottle of POCl₃. It is often beneficial to distill POCl₃ before use for highly sensitive applications.

  • Optimize Reaction Conditions:

    • Stoichiometry: Use a significant excess of POCl₃, which often serves as both the reagent and the solvent.

    • Temperature and Time: The reaction is typically run at reflux (around 105-110°C). Monitor the reaction by TLC (a good mobile phase is 5-10% methanol in dichloromethane). The reaction is often complete within 2-4 hours. Avoid unnecessarily long reflux times.

    • Catalyst: Some protocols report the use of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, to accelerate the reaction. However, this can sometimes increase byproduct formation and should be evaluated carefully.

  • Careful Workup Procedure:

    • Quenching: The reaction mixture must be cooled before being quenched. The quenching process is highly exothermic and dangerous. Always pour the reaction mixture slowly onto crushed ice with vigorous stirring. Never add water or ice to the reaction flask.

    • pH Adjustment: After quenching, the solution will be highly acidic. The product is typically extracted into an organic solvent (like ethyl acetate). Sometimes, careful neutralization with a base (e.g., sodium bicarbonate solution) is required to ensure the product is not in a protonated, water-soluble form, but be cautious as this can promote hydrolysis of the chloro group.

Table 1: Summary of Optimized Reaction Parameters

StepParameterRecommended ConditionRationale
Nitration Temperature Maintain internal temp at 0-5°C during addition & reactionPrevents thermal degradation and byproduct formation.
Reagents Fresh fuming HNO₃ in conc. H₂SO₄Ensures potent generation of the NO₂⁺ electrophile.
Monitoring TLC (e.g., 10% MeOH/DCM)To confirm consumption of starting material before workup.
Chlorination Conditions Anhydrous (flame-dried glassware, dry starting material)POCl₃ is highly water-sensitive; moisture kills the reaction.
Reagent/Solvent Reflux in excess POCl₃Drives the reaction to completion. POCl₃ acts as both reagent and solvent.
Workup Slow addition of reaction mixture to crushed iceSafely quenches excess POCl₃ and controls the highly exothermic reaction.

Frequently Asked Questions (FAQs)

Q1: My final 4-chloro product keeps hydrolyzing back to the 4-hydroxy starting material during purification. How can I prevent this?

A1: This is a common problem caused by the lability of the C4-Cl bond, especially under basic or prolonged aqueous conditions.

  • Minimize Water Contact: During workup, perform extractions quickly. Ensure your organic layers are thoroughly dried with a drying agent like MgSO₄ or Na₂SO₄ before solvent evaporation.

  • Avoid Basic pH: Do not use strong bases for neutralization. If you must adjust the pH, use a weak base like solid NaHCO₃ carefully and keep the temperature low.

  • Purification Strategy: For purification, prioritize non-aqueous methods. Flash column chromatography on silica gel is standard. Use a non-polar solvent system (e.g., ethyl acetate/hexanes) and run the column relatively quickly. Avoid reverse-phase chromatography which uses aqueous mobile phases.

Q2: Can I use a different nitrating agent, like KNO₃/H₂SO₄?

A2: Yes, potassium nitrate (KNO₃) in concentrated sulfuric acid is a widely used and effective alternative to fuming nitric acid. It is often considered safer and easier to handle. The in-situ generation of the nitronium ion is very efficient. The reaction conditions, particularly temperature control, remain just as critical. The stoichiometry would need to be adjusted, typically using a slight excess (1.1-1.3 equivalents) of KNO₃.

Q3: What is the best way to monitor the progress of the chlorination reaction?

A3: Thin-Layer Chromatography (TLC) is the most effective method.

  • Sampling: Carefully take a small aliquot from the hot reaction mixture. Quench it in a separate vial containing ice and a small amount of ethyl acetate.

  • TLC System: Use a silica plate. The starting material (4-hydroxy-5-nitro...) is quite polar and will have a low Rf value in a system like 10% Methanol/DCM. The chlorinated product is much less polar and will have a significantly higher Rf.

  • Visualization: Visualize under UV light (254 nm). The reaction is complete when the spot corresponding to the starting material is no longer visible.

Q4: My crude product after chlorination is a dark oil or tar. Is it salvageable?

A4: This indicates significant decomposition. While challenging, it may be salvageable.

  • Trituration: Try triturating the crude material with a solvent in which the product has low solubility but the impurities are soluble. Cold diethyl ether or a hexanes/ethyl acetate mixture can sometimes precipitate the desired product as a solid.

  • Chromatography: If trituration fails, flash chromatography is your best option. You may need to load the crude material onto a small amount of silica gel (as a "dry load") rather than dissolving it in a minimal amount of solvent. Be prepared for a lower yield, as a significant portion of the material may be intractable tar. The root cause is likely prolonged heating or insufficient temperature control, which should be addressed in future attempts.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-hydroxy-5-nitro-7H-pyrrolo[2,3-d]pyrimidine
  • In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (5-10 volumes relative to the starting material).

  • Cool the flask in an ice/salt bath to 0°C.

  • Slowly add fuming nitric acid (1.1 - 1.5 equivalents) to the sulfuric acid, ensuring the temperature does not exceed 10°C.

  • Once the acid mixture has re-cooled to 0°C, add 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq) in small portions over 30-60 minutes, maintaining the internal temperature strictly below 5°C.

  • After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • A yellow precipitate will form. Stir the slurry for 30 minutes.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol or diethyl ether.

  • Dry the resulting yellow solid under vacuum to a constant weight. The product is typically used in the next step without further purification.

Protocol 2: Synthesis of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine
  • In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine the dry 4-hydroxy-5-nitro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and phosphorus oxychloride (POCl₃, 10-20 volumes).

  • Heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Under a fume hood and with extreme caution , slowly pour the reaction mixture onto the crushed ice with vigorous mechanical stirring.

  • Once the quench is complete, stir the resulting slurry for 30-60 minutes.

  • Extract the aqueous slurry with an organic solvent, such as ethyl acetate (3x volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure product as a yellow solid.

Reaction Pathway Diagram

SM 7H-pyrrolo[2,3-d]pyrimidin-4-ol INT 4-hydroxy-5-nitro-7H- pyrrolo[2,3-d]pyrimidine SM->INT   fuming HNO₃, H₂SO₄   0-5°C PROD 4-chloro-5-nitro-7H- pyrrolo[2,3-d]pyrimidine INT->PROD   POCl₃   Reflux (~110°C)

Technical Support Center: Purification of 4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this critical synthetic intermediate. As a key building block for numerous Janus kinase (JAK) inhibitors, its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.[1]

This document moves beyond standard protocols to provide in-depth troubleshooting advice, explaining the chemical principles behind the purification challenges. We will address common issues encountered during workup, recrystallization, and chromatography, offering logical, field-tested solutions.

Section 1: Understanding the Core Purification Challenges

The purification of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is frequently complicated by its inherent chemical properties. A foundational understanding of these characteristics is the first step toward effective troubleshooting.

  • High Susceptibility to Hydrolysis: The pyrrolo[2,3-d]pyrimidine core, substituted with two powerful electron-withdrawing groups (the 4-chloro and 5-nitro groups), renders the C4 position highly electrophilic. This makes the chloro group exceptionally vulnerable to nucleophilic substitution, particularly by water.[2][3] This hydrolysis reaction, which reverts the product to its 4-hydroxy starting material (5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-one), is the single most common cause of yield loss and impurity generation, especially during aqueous workup.

  • Thermal Instability: Nitroaromatic compounds can be thermally sensitive and may decompose at elevated temperatures.[4][5] Prolonged heating during reaction, solvent removal, or even recrystallization in high-boiling solvents must be carefully controlled to prevent the formation of degradation byproducts.

  • Similar Polarity of Key Impurities: The primary process-related impurity is often the unreacted starting material, 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-one. Due to its structural similarity to the product, it can exhibit close polarity, making separation by chromatography challenging and sometimes leading to co-crystallization.

Below is a general workflow for the synthesis and purification process, highlighting the critical decision points.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis synthesis Chlorination Reaction (e.g., 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-one + POCl₃) workup Optimized Aqueous Workup (Quench, Neutralize, Extract) synthesis->workup Reaction Complete analysis1 Crude Purity Analysis (TLC, HPLC, ¹H NMR) workup->analysis1 recryst Recrystallization analysis1->recryst High Crude Purity chrom Silica Gel Chromatography analysis1->chrom Complex Impurity Profile or Low Purity analysis2 Final Purity Analysis (Purity ≥ 99%?) recryst->analysis2 chrom->analysis2 analysis2->chrom No, Recrystallization Failed final_product Pure Product analysis2->final_product Yes

Caption: General workflow from synthesis to final purified product.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific problems in a question-and-answer format.

Category: Post-Synthesis Workup & Isolation

Q1: My post-workup analysis (TLC/HPLC) shows a major spot/peak corresponding to the starting material, even though the reaction went to completion. What happened?

A: This is the most common issue and is almost certainly due to the hydrolysis of your product back to the 4-hydroxy starting material during the aqueous workup.[2] The chlorination reagent, typically phosphorus oxychloride (POCl₃), is quenched with water or ice in a highly exothermic and acidic reaction. These acidic aqueous conditions rapidly hydrolyze the sensitive C-Cl bond.

Recommended Solution: A Carefully Controlled Workup

  • Temperature Control: Cool the completed reaction mixture to 0-5 °C. Prepare a separate vessel with crushed ice and water, and maintain its temperature below 10 °C with an ice bath.

  • Slow Quenching: Add the reaction mixture very slowly and portion-wise to the vigorously stirred ice/water. This dissipates heat and prevents the formation of localized hot, acidic pockets.

  • Prompt Neutralization: Immediately following the quench, neutralize the acidic slurry by slowly adding a saturated aqueous solution of sodium bicarbonate or a dilute (e.g., 1-2 M) sodium hydroxide solution.[6] Monitor the pH continuously and adjust to a final pH of 7-8. Do not overshoot into strongly basic territory, as this can also promote degradation.

  • Extraction: Promptly extract the neutralized aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Washing & Drying: Wash the combined organic layers with brine to remove excess water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a moderate temperature (<40 °C).

Category: Purification by Recrystallization

Q2: I'm attempting to recrystallize the crude product, but I'm getting very low recovery, or the product is "oiling out." How can I fix this?

A: Low recovery is typically due to the product having excessive solubility in the chosen solvent, even at cold temperatures. "Oiling out" occurs when the product's solubility is exceeded at a temperature above its melting point in that solvent system, causing it to separate as a liquid instead of forming crystals.

Recommended Solution: Systematic Solvent Screening

  • Single Solvents: Toluene is often a good starting point for the parent 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and is worth investigating for the nitro-analog.[2][7] Other solvents to test include ethyl acetate, isopropyl acetate, and acetonitrile. The ideal solvent will dissolve the product when hot but have very low solubility when cold.

  • Two-Solvent Systems: If a single solvent is not effective, use a binary system. Dissolve the crude product in a minimum amount of a "good" hot solvent (e.g., ethyl acetate, acetone) and then slowly add a "poor" or "anti-solvent" (e.g., hexanes, heptane) at an elevated temperature until turbidity persists. Allow the mixture to cool slowly. This method is often highly effective for inducing crystallization and improving recovery.

Solvent SystemBoiling Point (°C)PolarityRationale
Toluene111LowOften provides good differential solubility for aromatic heterocycles.[7]
Ethyl Acetate / Heptane77 / 98MediumA versatile system allowing fine-tuning of polarity to precipitate the product.
Acetonitrile82HighCan be effective if impurities are significantly less polar.
2-Propanol / Water82 / 100HighUse with caution due to the risk of hydrolysis, but can be effective.[3]

Q3: My recrystallized product is still not pure enough (>99%). The main impurity is the starting material. What should I do?

A: This indicates that the starting material has very similar crystallization properties to your product and is co-crystallizing. While you can attempt a second recrystallization with a different solvent system, this is often a point of diminishing returns. The most effective next step is column chromatography.

Category: Purification by Column Chromatography

Q4: My product appears to be degrading on the silica gel column, resulting in streaking on TLC and low recovery of pure fractions. Why?

A: Standard silica gel is acidic (pH ~4-5) and contains surface silanol groups (Si-OH) and bound water. The acidic environment can catalyze the hydrolysis of your acid-sensitive product directly on the column.

Recommended Solution: Deactivating the Stationary Phase

  • Base-Washed Silica: Before preparing your column, slurry the silica gel in your chosen eluent system (e.g., 10% ethyl acetate in hexanes) containing 0.5-1% triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). This neutralizes the acidic sites and minimizes on-column degradation.

  • Alternative Stationary Phases: If the issue persists, consider using a less acidic stationary phase, such as neutral alumina.

  • Rapid Chromatography: Do not let the product sit on the column for extended periods. Use flash chromatography with slight positive pressure to expedite the separation.

G start Impure Product on Column q1 Is TLC showing streaking or new baseline spot? start->q1 cause1 Likely Cause: On-column hydrolysis due to acidic silica gel q1->cause1 Yes q2 Is separation poor (Rf values too close)? q1->q2 No sol1 Solution 1: Prepare column slurry with 0.5-1% Triethylamine in eluent cause1->sol1 sol2 Solution 2: Switch to a neutral stationary phase (e.g., Alumina) cause1->sol2 end Successful Chromatography sol1->end sol2->end cause2 Likely Cause: Suboptimal eluent polarity q2->cause2 Yes q2->end No sol3 Solution 3: Systematically screen eluent systems. Try gradients or different solvents (e.g., DCM/Methanol) cause2->sol3 sol3->end

Caption: Troubleshooting guide for column chromatography issues.

Section 3: Standard Operating Protocols

These protocols provide a validated starting point for your purification experiments.

Protocol 1: Optimized Aqueous Workup
  • Cool the reaction vessel containing the crude 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine in toluene/POCl₃ to 0 °C.

  • In a separate, appropriately sized flask equipped with a mechanical stirrer, prepare a mixture of crushed ice and water (approx. 10 volumes relative to the reaction mixture volume).

  • While stirring the ice/water slurry vigorously, add the crude reaction mixture dropwise via an addition funnel, ensuring the internal temperature of the quenching flask does not exceed 10 °C.

  • Once the addition is complete, begin the slow, portion-wise addition of saturated aqueous sodium bicarbonate solution.

  • Monitor the pH of the aqueous layer using pH paper or a calibrated pH meter. Continue adding the bicarbonate solution until the pH is stable at 7.0-8.0.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with ethyl acetate (3 x volume of the initial reaction).

  • Combine all organic layers and wash with an equal volume of saturated aqueous sodium chloride (brine).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo at a bath temperature no higher than 40 °C.

  • The resulting solid is the crude product, ready for further purification.

Protocol 2: Purification by Recrystallization
  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a small amount of the chosen solvent (e.g., toluene) to just cover the solid.

  • Heat the mixture gently on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves. Avoid adding a large excess of solvent.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with glass wool can promote slower cooling and better crystal formation.

  • Once the flask has reached room temperature, place it in an ice bath or refrigerator (2-8 °C) for at least 1 hour to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the purified crystals under high vacuum to remove all residual solvent.

References

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available from: [Link]

  • ResearchGate. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Available from: [Link]

  • LookChem. Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Available from: [Link]

  • National Institutes of Health (NIH). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Available from: [Link]

  • Google Patents. CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Available from: [Link]

  • Google Patents. Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Google Patents. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • National Institutes of Health (NIH). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Available from: [Link]

  • Justia Patents. novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. Available from: [Link]

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link]

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link]

  • PubChem. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. Available from: [Link]

Sources

troubleshooting hydrolysis of 4-chloropyrrolopyrimidines during workup

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers working with 4-chloropyrrolopyrimidines. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the hydrolytic instability of these valuable heterocyclic intermediates, particularly during reaction workup. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to minimize byproduct formation and maximize the yield of your target compound.

Overview: The Challenge of Hydrolytic Instability

The 4-position of the pyrrolo[2,3-d]pyrimidine scaffold is highly electron-deficient. This characteristic is beneficial for its intended reactivity in nucleophilic aromatic substitution (SNAr) reactions, which is why it is a cornerstone for the synthesis of many kinase inhibitors and other drug candidates.[1] However, this same electrophilicity makes the C4-chloro group exceptionally susceptible to displacement by water, especially under non-neutral pH conditions that can arise during aqueous workups. The resulting byproduct, 4-hydroxypyrrolopyrimidine, is often difficult to separate from the desired product and represents a significant loss of material. Understanding the factors that promote this hydrolysis is the first step toward preventing it.

Frequently Asked Questions (FAQs)

Q1: I've isolated a significant amount of a polar, insoluble white solid that I've identified as 4-hydroxypyrrolopyrimidine. What is causing this hydrolysis during my workup?

A1: This is the most common issue encountered with this class of compounds. The conversion of your 4-chloro starting material to the 4-hydroxy byproduct is a classic nucleophilic aromatic substitution (SNAr) reaction where water acts as the nucleophile. The reaction can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., quenching a reaction that used an acid catalyst), the pyrimidine ring can become protonated. This protonation further increases the electrophilicity of the C4 position, making it even more vulnerable to attack by a weak nucleophile like water. Studies on related systems have shown that even mild acidic conditions (pH 2.0-4.7) can lead to competitive hydrolysis during amination reactions.[2]

  • Base-Catalyzed Hydrolysis: Under strongly basic conditions, hydroxide ions (OH⁻), which are much stronger nucleophiles than water, can directly attack the C4 position, leading to rapid displacement of the chloride.

The key takeaway is that maintaining careful pH control during your workup is critical to prevent the formation of this byproduct.

Q2: My reaction was performed under strictly anhydrous conditions. Why am I still observing the 4-hydroxy byproduct after workup?

A2: This is a frequent point of confusion. While the reaction itself may be anhydrous, the workup is often the source of water introduction. Common culprits include:

  • Aqueous Quench/Washes: Using water, brine, or aqueous solutions of sodium bicarbonate, ammonium chloride, or acids to quench the reaction or wash the organic layer introduces the key reagent for hydrolysis.

  • Atmospheric Moisture: If the workup is performed in an open flask for an extended period, atmospheric moisture can be a contributing factor, especially if hygroscopic solvents are used.

  • Silica Gel Chromatography: Standard silica gel is inherently acidic and contains surface-bound water. Prolonged exposure of 4-chloropyrrolopyrimidines to silica gel can cause significant on-column hydrolysis.

The solution is to either eliminate water entirely from the workup or to carefully control the conditions (pH, temperature, exposure time) when its use is unavoidable.

Q3: What is the optimal pH range to maintain during an aqueous workup to minimize hydrolysis?

A3: There is a delicate balance. While strong acid and strong base accelerate hydrolysis, a slightly basic pH is often the most practical for workup. Many patented procedures for the synthesis of 4-chloropyrrolopyrimidines from the 4-hydroxy precursors using POCl₃ involve quenching the reaction mixture in ice water and then adjusting the pH to 10 with sodium hydroxide to precipitate the product.[3] This suggests that the 4-chloro compound has sufficient kinetic stability at a controlled basic pH, especially at low temperatures, to be isolated.

For routine extractions, a rapid wash with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (pH ~8.5-11) is often the best compromise.[4] This neutralizes any residual acid from the reaction while being mild enough to limit base-catalyzed hydrolysis if the exposure time is kept short. Avoid acidic washes whenever possible.

Q4: How can I prevent hydrolysis during purification by column chromatography?

A4: As mentioned in Q2, standard silica gel is a major risk factor. To mitigate this:

  • Deactivate the Silica: Pre-treat the silica gel by slurrying it in the desired eluent containing 1% triethylamine (Et₃N). This neutralizes the acidic sites on the silica surface.

  • Use Alternative Stationary Phases: Consider using neutral or basic alumina as an alternative to silica gel.

  • Minimize Residence Time: Run the column as quickly as possible. Avoid letting the compound sit on the column for extended periods.

  • Recrystallization: If possible, recrystallization is a superior purification method as it avoids contact with acidic stationary phases. Toluene is often a suitable solvent for this purpose.[3]

Troubleshooting Guides & Protocols

Mechanism of Hydrolysis

The diagram below illustrates the SNAr mechanism for the hydrolysis of a 4-chloropyrrolopyrimidine. Both acid- and base-catalyzed pathways lead to the formation of a resonance-stabilized intermediate (Meisenheimer complex), which then collapses to the 4-hydroxy product.

hydrolysis_mechanism cluster_acid Acid-Catalyzed Pathway reactant 4-Chloropyrrolopyrimidine meisenheimer Meisenheimer Complex reactant->meisenheimer + H₂O (Protonated Ring) reactant->meisenheimer + OH⁻ h2o H₂O product 4-Hydroxypyrrolopyrimidine meisenheimer->product - Cl⁻ cl_minus Cl⁻

Caption: SNAr hydrolysis pathways for 4-chloropyrrolopyrimidine.
Troubleshooting Workflow

Use this decision tree to select the appropriate workup strategy for your reaction.

troubleshooting_workflow start Reaction Complete. Is an aqueous workup necessary? no_path No start->no_path No yes_path Yes start->yes_path Yes protocol1 Protocol 1: Non-Aqueous Workup - Filter reaction mixture - Concentrate in vacuo - Purify by recrystallization or  deactivated column no_path->protocol1 purify Purification Use deactivated silica or recrystallize acid_check Was an acid catalyst or acidic reagent used? yes_path->acid_check yes_acid Yes acid_check->yes_acid Yes no_acid No acid_check->no_acid No protocol2 Protocol 2: Controlled pH Aqueous Workup - Cool mixture to 0°C - Quench with cold NaHCO₃ (sat.) - Extract quickly with EtOAc/DCM - Dry and concentrate yes_acid->protocol2 protocol2->purify neutral_workup Standard Aqueous Workup - Quench with water/brine - Extract with EtOAc/DCM - Dry and concentrate no_acid->neutral_workup neutral_workup->purify

Sources

Technical Support Center: Optimizing Amination of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals, to the technical support center for the amination of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of this crucial synthetic transformation. As your Senior Application Scientist, my goal is to explain the causality behind experimental choices, enabling you to troubleshoot effectively and optimize your reaction conditions for maximal yield and purity.

The 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine core is a key intermediate in the synthesis of various kinase inhibitors, particularly those targeting Janus kinases (JAKs)[1]. The successful and efficient installation of an amine at the C4 position is a critical step in the development of these potent therapeutic agents.

Core Concepts: Understanding the Reaction

The amination of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The reactivity of the substrate is significantly enhanced by two key features:

  • Electron-Deficient Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring act as electron sinks, withdrawing electron density from the ring and making it susceptible to nucleophilic attack.

  • Powerful Electron-Withdrawing Nitro Group: The nitro group at the C5 position further depletes electron density from the C4 position, making it highly electrophilic and exceptionally reactive towards nucleophiles[1].

This high degree of activation means that reactions are often rapid but can also be prone to side reactions if not carefully controlled.

SNAr_Mechanism Reactants 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine + Amine (R-NH2) Intermediate Meisenheimer Complex (Stabilized Intermediate) Reactants->Intermediate Nucleophilic Attack at C4 Product 4-amino-5-nitro-7H-pyrrolo[2,3-d]pyrimidine + HCl Intermediate->Product Elimination of Cl- Low_Conversion_Troubleshooting Start Problem: Low/No Conversion CheckNucleophile Is the amine highly hindered or electronically deactivated (pKa < 1)? Start->CheckNucleophile CheckConditions Are you using an aniline without an acid catalyst? CheckNucleophile->CheckConditions No Solution1 Increase temperature. Consider a more nucleophilic amine. CheckNucleophile->Solution1 Yes CheckTemp Is the reaction temperature too low? CheckConditions->CheckTemp No Solution2 Add a catalytic amount of acid (e.g., 0.1 eq. HCl). CheckConditions->Solution2 Yes Solution3 Increase reaction temperature (e.g., to 80-100°C). CheckTemp->Solution3 Yes

Caption: Troubleshooting workflow for low reaction conversion.

Formation of Side Products

Question: My LC-MS analysis shows the desired product, but also a significant impurity with a mass corresponding to the replacement of chlorine with -OH or -OR. What is happening?

Answer: You are observing a classic side reaction in SNAr chemistry: solvolysis . This occurs when the solvent (e.g., water, methanol, ethanol) acts as a nucleophile, competing with your amine.[2] The high reactivity of the 5-nitro-substituted core makes it particularly susceptible to this.

Minimization Strategies:

  • Switch to an Aprotic Solvent: The most effective solution is to use an anhydrous aprotic solvent such as DMF, acetonitrile, or THF. This eliminates the competing nucleophile from the reaction medium.[3]

  • Control Acid Concentration: If using acid-catalyzed conditions in a protic solvent, keep the acid concentration low (e.g., 0.1 equivalents). Higher acid concentrations can protonate and deactivate your amine nucleophile, making solvolysis more competitive.[4][5]

  • Use a Non-Nucleophilic Base: If a base is required, use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) instead of a hydroxide or alkoxide source.[2]

Question: I am observing an unexpected second aminated product. What could be the cause?

Answer: While substitution at C4 is strongly favored, there are a few possibilities:

  • N7 Substitution: The pyrrole nitrogen (N7) can also be alkylated or arylated, though it is generally less reactive in SNAr reactions on the pyrimidine ring. Protecting the N7 position with a group like tosyl or SEM can prevent this side reaction if it becomes problematic.[2][6]

  • Over-reaction with Diamines: If your nucleophile is a diamine, you may be seeing dimerization or polymerization where the diamine links two pyrrolopyrimidine cores. Using a large excess of the diamine can favor the mono-substituted product.

Frequently Asked Questions (FAQs)

Q1: Do I need a base for this reaction?

A1: It depends on your amine.

  • For aliphatic amines or other moderately to strongly basic amines: Yes. The reaction generates one equivalent of HCl. A base is required to neutralize this acid, which would otherwise protonate your starting amine, rendering it non-nucleophilic. A common choice is a carbonate base (K₂CO₃) or a tertiary amine base (DIPEA, Et₃N).[2][7]

  • For weakly basic amines (e.g., anilines): Not necessarily. In fact, the reaction can be promoted by a catalytic amount of acid.[4][8] The product is often more basic than the starting aniline and can act as a buffer by forming a hydrochloride salt.[9][5]

Q2: What is the best solvent for this reaction?

A2: The optimal solvent balances reactant solubility with side reaction prevention.

Solvent TypeExamplesProsCons
Aprotic Polar DMF, AcetonitrileExcellent solubility for many reagents; Prevents solvolysis.Higher boiling points can make removal difficult. Must be anhydrous.
Alcohols 2-Propanol, n-ButanolGood solubility for lipophilic compounds; Often used in acid-catalyzed reactions.Risk of solvolysis side products, especially with highly reactive substrates.[4][2]
Ethers THF, DioxaneGood for reactions with strong, non-nucleophilic bases like LiHMDS.[10]Lower boiling points may limit reaction temperature.
Water WaterCost-effective, safe, and can accelerate acid-promoted aminations.[4][8]High risk of hydrolysis; Poor solubility for lipophilic substrates.

Q3: How should I monitor the reaction?

A3: Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the recommended methods.[11] A typical TLC system might be Dichloromethane/Methanol (e.g., 95:5 or 90:10). The product, being more polar than the starting 4-chloro compound, should have a lower Rf value.

Q4: My product is difficult to purify. Any suggestions?

A4: Purification can often be achieved by silica gel column chromatography.[4] If the product is highly crystalline, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Acetonitrile) can be an effective alternative. The high polarity of the amine product and the pyrrolopyrimidine core can sometimes lead to streaking on silica gel; in such cases, adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can improve peak shape.

Experimental Protocols

Protocol 1: General Procedure for Amination with Aliphatic or Benzyl Amines (Base-Mediated)

This protocol is suitable for primary and secondary amines with moderate to strong basicity.

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or acetonitrile, approx. 0.1 M concentration).

  • Addition of Reagents: Add the desired amine (1.1-1.3 eq.) followed by a suitable base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.) or potassium carbonate (K₂CO₃) (2.0 eq.).[2]

  • Reaction Conditions: Stir the reaction mixture at room temperature. Due to the high reactivity of the substrate, the reaction is often complete within 1-4 hours. Gentle heating (40-60°C) can be applied if the reaction is sluggish with a hindered amine.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • If using a water-miscible solvent like DMF, pour the reaction mixture into water. The product often precipitates and can be collected by filtration.

    • Alternatively, dilute the mixture with a water-immiscible solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization as needed.[12]

Protocol 2: General Procedure for Amination with Anilines (Acid-Catalyzed)

This protocol is optimized for weakly basic aromatic amines.

  • Reactant Preparation: In a round-bottom flask, combine 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) and the aniline derivative (1.1-1.2 eq.) in a suitable solvent. 2-Propanol is often a good starting point, but water can also be highly effective.[4][8]

  • Acid Addition: Add a stock solution of hydrochloric acid (0.1 eq.). Using a small, catalytic amount is crucial to minimize the competing hydrolysis or alcoholysis side reaction.[4][9]

  • Reaction Conditions: Heat the reaction mixture with stirring to 60-80°C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. If the product hydrochloride salt has precipitated, it can be collected by filtration. Alternatively, neutralize the mixture with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude material by silica gel column chromatography.[4]

References

  • Effects of Various Bases on Acid-Catalyzed Amination of 2-Chloro-5-ethylpyrimidine: Synthesis of PPARpan Agonist GW693085. The Journal of Organic Chemistry. [Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for. Preprints.org. [Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC - NIH. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. PMC - NIH. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. [Link]

Sources

Technical Support Center: Navigating the Solution Stability of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine (CAS 22277-01-6). This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this highly reactive and valuable synthetic intermediate. Our goal is to provide you with the in-depth technical insights and field-proven protocols necessary to anticipate and overcome the stability challenges inherent to this molecule in solution.

Introduction: Understanding the Inherent Reactivity

4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is a crucial building block in the synthesis of targeted therapeutics, including Janus kinase (JAK) inhibitors.[1] Its utility is derived from its unique chemical architecture. However, the very features that make it an excellent synthetic precursor also render it susceptible to degradation in solution.

The core of its reactivity lies at the C4 position. The chlorine atom at this position is an excellent leaving group, primed for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is significantly amplified by the potent electron-withdrawing effects of two key features: the fused pyrimidine ring and, most critically, the nitro group at the C5 position.[1] These groups pull electron density away from the C4 carbon, making it highly electrophilic and vulnerable to attack by a wide range of nucleophiles, including common laboratory solvents.

This guide provides a structured approach to troubleshooting common stability issues, ensuring the integrity of your experiments and the success of your synthetic campaigns.

Section 1: Fundamental Chemical Profile & Reactivity

A solid understanding of the compound's properties is the first step in preventing its degradation.

PropertyValueSource(s)
Molecular Formula C₆H₃ClN₄O₂[1][2]
Molecular Weight 198.57 g/mol [1]
Appearance Crystalline Solid[3]
Solubility Soluble in organic solvents (DMSO, DMF, Ethanol); sparingly in water[4]
Recommended Storage 2-8°C, desiccated, away from light[2]

The primary mechanism of instability is nucleophilic attack at the C4 position, which proceeds through a classic addition-elimination pathway involving a Meisenheimer complex intermediate.[1]

Caption: Electronic landscape of the target molecule.

Section 2: Troubleshooting Guide for Solution Stability

This section addresses the most common issues encountered during experimentation in a direct question-and-answer format.

Q1: My compound is degrading in the solvent before I even start my reaction. What is causing this and how can I prevent it?

Answer: This is a classic case of solvolysis . The high electrophilicity of the C4 carbon makes it susceptible to attack by nucleophilic solvents, particularly protic solvents like water and alcohols. This reaction displaces the chloride and results in the formation of an undesired hydroxy or alkoxy byproduct, which can be difficult to separate from your desired product.

Causality: The solvent molecules (e.g., H₂O, MeOH, EtOH) act as nucleophiles. This process is often accelerated by trace amounts of acid or base in the solvent or on the glassware. Given the compound's sensitivity, even seemingly neutral solvents can pose a risk.

Mitigation Strategy: The most effective solution is to use a non-nucleophilic, aprotic solvent.

Solvent ClassExamplesRecommendation & Rationale
Protic Water, Methanol, Ethanol, IsopropanolAVOID . These solvents are nucleophilic and will readily react with the compound, causing rapid degradation.[5]
Aprotic Polar DMF, DMSO, AcetonitrileUSE WITH CAUTION . Generally preferred. However, ensure they are anhydrous, as trace water can initiate hydrolysis.
Aprotic Non-Polar Toluene, Dichloromethane (DCM), THFRECOMMENDED . These are excellent choices for dissolving the compound with minimal risk of solvolysis. Always use anhydrous grades.

Experimental Protocol: Solvent Selection and Preparation

  • Selection: Choose a dry, aprotic solvent appropriate for your reaction conditions (e.g., Toluene, THF, Anhydrous Acetonitrile).

  • Validation: Before use, confirm the solvent is anhydrous, preferably from a freshly opened bottle or a solvent purification system.

  • Inert Atmosphere: Prepare your solution under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from contaminating the solution.

  • Monitoring: Immediately after dissolution, take a small aliquot for TLC or LC-MS analysis to establish a baseline (t=0) and confirm the compound's integrity before proceeding.

Q2: My aqueous workup is causing significant product loss and hydrolysis back to the starting material precursor. How can I safely isolate my product?

Answer: This is a critical and frequently encountered issue. The conditions during a standard aqueous workup—especially quenching with water or adjusting pH with strong acids or bases—are often aggressive enough to cause rapid hydrolysis of the C4-chloro group.[6] The product is particularly unstable under both strongly acidic and strongly basic conditions.

Causality: Quenching a reaction (e.g., one containing POCl₃ from a chlorination step) with water generates significant amounts of HCl, creating a highly acidic environment that promotes hydrolysis.[6] Conversely, neutralizing with strong bases like NaOH creates a high concentration of hydroxide ions (a potent nucleophile) that will readily attack the C4 position.

Mitigation Strategy: The key is to maintain a near-neutral pH (pH 7-8) throughout the workup using controlled quenching and weak bases for neutralization.

G Start Crude Reaction Mixture in Organic Solvent Quench Reverse Quench: Slowly add mixture to Ice-Cold Saturated NaHCO₃(aq) Start->Quench Stir Vigorous Stirring (Maintain T < 10°C) Quench->Stir Check_pH Check pH (Target: 7.0-8.0) Stir->Check_pH Separate Separate Organic Layer Check_pH->Separate If pH is correct Extract Extract Aqueous Layer with Ethyl Acetate (2x) Separate->Extract Combine Combine Organic Layers Separate->Combine Extract->Combine Wash Wash with Brine Combine->Wash Dry Dry over Anhydrous Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate End Crude Product for Purification Concentrate->End

Caption: Recommended non-destructive workup workflow.

Experimental Protocol: Non-Destructive Aqueous Workup

  • Prepare Quench Solution: In a separate flask, prepare a stirred solution of saturated aqueous sodium bicarbonate (NaHCO₃) and cool it in an ice bath.

  • Reverse Quench: Cool your reaction mixture to room temperature. Slowly and carefully, add the reaction mixture dropwise via an addition funnel to the vigorously stirred, ice-cold NaHCO₃ solution. This "reverse quench" helps control the exotherm and immediately neutralizes any generated acid.[6]

  • Monitor Temperature and pH: Ensure the temperature of the quenching mixture does not rise above 10°C. After the addition is complete, check the pH of the aqueous layer. It should be between 7 and 8. If it is still acidic, add more saturated NaHCO₃ solution portion-wise. Avoid using strong bases like NaOH. [6]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash and Dry: Combine all organic layers and wash with brine to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Section 3: Frequently Asked Questions (FAQs)
  • Q: What are the ideal storage conditions for this compound, both as a solid and in solution?

    • A: As a solid, store at 2-8°C under an inert atmosphere (argon or nitrogen) and protected from light.[2] For solutions, prepare them fresh whenever possible using anhydrous, aprotic solvents. If short-term storage is necessary, store the solution under an inert atmosphere at -20°C and use within 24 hours. Always re-validate the purity of a stored solution before use.

  • Q: Which analytical techniques are best for monitoring the stability of this compound?

    • A: LC-MS is the most powerful technique. It allows you to monitor the disappearance of your starting material while simultaneously identifying the mass of any degradation products (e.g., the hydrolyzed product will have a mass corresponding to the replacement of -Cl with -OH). Reverse-phase HPLC with a C18 column is excellent for quantitative analysis of purity. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid.

  • Q: Can I use basic conditions (e.g., K₂CO₃, DIPEA) with this compound?

    • A: Yes, but with extreme caution. These conditions are often required for SNAr reactions with amine nucleophiles.[7] However, the base can also catalyze hydrolysis if water is present. Furthermore, strong, non-nucleophilic bases can deprotonate the pyrrole N-H, which can lead to undesired N7-alkylation/arylation side reactions.[5] Always use anhydrous conditions and add the base slowly at a reduced temperature.

  • Q: What are the primary degradation products I should look for?

    • A: The most common degradation product is the hydrolyzed species, 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one . If using an alcohol as a solvent, you will see the corresponding 4-alkoxy-5-nitro-7H-pyrrolo[2,3-d]pyrimidine . In the presence of certain reducing agents or reaction conditions, you may also observe reduction of the nitro group to an amine.

References
  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]

  • MDPI. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5356682, 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. [Link]

  • NIH National Library of Medicine. (2013). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. [Link]

Sources

Technical Support Center: Column Chromatography Purification of 4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the purification of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the challenges of isolating this critical heterocyclic intermediate. As a pyrrolopyrimidine derivative, this compound serves as a key building block in the synthesis of various kinase inhibitors and other therapeutic agents.[1][2] Achieving high purity is paramount for downstream applications and regulatory compliance.

This document provides in-depth, field-proven guidance, moving beyond simple protocols to explain the underlying chemical principles that govern a successful separation.

Part 1: Understanding Your Compound & The Separation Challenge

4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is a moderately polar molecule. Its purification is influenced by several key structural features:

  • Pyrrolopyrimidine Core: The nitrogen atoms in the fused ring system are basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction is a primary cause of peak tailing and potential product degradation.[3][4]

  • Nitro and Chloro Groups: These electron-withdrawing groups increase the compound's polarity, dictating its solubility and interaction with the mobile phase.

  • Solubility: The compound is generally soluble in polar organic solvents such as ethyl acetate, methanol, and DMSO.[2][5] This property is crucial for both sample loading and mobile phase selection.

The primary challenge in its purification via column chromatography is mitigating the strong, undesirable interactions between the basic compound and the acidic stationary phase to achieve sharp, symmetrical peaks and high recovery.

Part 2: Experimental Workflow & Protocol

This section details a robust, step-by-step protocol for the purification of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine using flash column chromatography on silica gel.

Workflow Overview

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Analysis & Solvent System Selection Slurry 2. Column Packing (Silica Slurry Prep) TLC->Slurry Determines Eluent Load 3. Dry Sample Loading Slurry->Load Elute 4. Elution & Fraction Collection Load->Elute Analysis 5. Fraction Analysis (TLC) Elute->Analysis Combine 6. Combine & Concentrate Pure Fractions Analysis->Combine Result Pure Product Combine->Result

Caption: Workflow for purifying 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine.

Step-by-Step Experimental Protocol

Step 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization

  • Objective: To identify a mobile phase that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound, ensuring good separation from impurities.

  • Procedure:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in various solvent systems. Start with a non-polar/polar mixture and gradually increase polarity.

      • Recommended Starting Systems: Hexane/Ethyl Acetate (e.g., 70:30, 50:50), Dichloromethane/Methanol (e.g., 98:2, 95:5).

    • Crucial Tip: To counteract potential streaking, add 0.5-1% triethylamine (NEt3) to the developing solvent.[3] If streaking is eliminated and a good Rf is achieved, use this modified solvent system for the column.

    • Visualize the spots under a UV lamp (254 nm). The desired system should show the product spot well-separated from baseline impurities and faster-moving non-polar spots.

Step 2: Column Preparation (Slurry Packing Method)

  • Objective: To create a homogenous, bubble-free stationary phase bed for optimal separation.[6]

  • Procedure:

    • Select a column of appropriate size. A good rule of thumb is to use 30-50 g of silica gel for every 1 g of crude material.

    • Securely clamp the column in a vertical position. Add a small cotton or glass wool plug, followed by a thin layer of sand.[7]

    • In a separate beaker, create a slurry by mixing the required amount of silica gel with the initial, least polar eluent determined from your TLC analysis.[8]

    • Pour the slurry into the column, allowing the solvent to drain to prevent overflowing. Gently tap the column to dislodge air bubbles and ensure even packing.[8]

    • Once all silica is added, drain the excess solvent until the level is just above the top of the silica bed. Do not let the column run dry.

    • Carefully add a protective layer of sand on top of the silica bed.[7]

Step 3: Sample Loading (Dry Loading Technique)

  • Objective: To apply the sample in a concentrated band, which is critical for good resolution, especially if the compound has limited solubility in the initial eluent.[9]

  • Procedure:

    • Dissolve the crude 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.

    • Carefully remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

    • Gently drain the solvent from the prepared column until the solvent level meets the top of the sand layer.

    • Carefully add the silica-adsorbed sample onto the top of the column, creating an even layer.

    • Gently add a final, thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.

Step 4: Elution and Fraction Collection

  • Objective: To move the components of the mixture down the column at different rates and collect the separated product.

  • Procedure:

    • Carefully add the eluent to the top of the column, taking care not to disturb the top layer of sand.[10]

    • Open the stopcock and begin collecting fractions in test tubes or vials. Apply gentle pressure (flash chromatography) to achieve a steady flow rate.[9]

    • Start with the least polar solvent system identified in Step 1. If impurities are well-separated, you can perform an isocratic elution (using the same solvent mixture throughout).

    • If separation is challenging, a gradient elution is recommended. Gradually increase the polarity of the mobile phase (e.g., from 30% ethyl acetate in hexane to 50% ethyl acetate in hexane) to elute more polar compounds.[6]

Step 5: Fraction Analysis

  • Objective: To identify the fractions containing the pure product.

  • Procedure:

    • Use TLC to analyze the collected fractions. Spot every few fractions on a TLC plate.

    • Develop the TLC plate in the same solvent system used for the column.

    • Identify the fractions that contain only the spot corresponding to your pure product.

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

    • Remove the solvent under reduced pressure to yield the purified 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine.

Part 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues in a direct Q&A format.

Problem IDIssueProbable Cause(s)Recommended Solution(s)
PUR-001 Significant Peak Tailing or Streaking on TLC/Column The basic nitrogen atoms of the pyrrolopyrimidine are interacting with acidic silanol groups on the silica surface.[3]Primary Solution: Add a basic modifier (0.5-1% triethylamine or ammonia in methanol) to your eluent. This neutralizes the acidic sites on the silica, preventing strong adsorption.[3][4] Alternative: Switch to a neutral stationary phase like alumina (neutral grade).[3]
PUR-002 Poor Separation of Product and Impurity The chosen mobile phase lacks the selectivity to resolve the compounds.Re-optimize via TLC: Test different solvent combinations. For example, if hexane/ethyl acetate fails, try a system with different properties like dichloromethane/methanol or toluene/acetone. A change in solvent can alter the interactions and improve separation.[3]
PUR-003 Compound Will Not Elute from the Column The mobile phase is not polar enough to displace the highly polar compound from the stationary phase.Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. For example, if using 50% ethyl acetate in hexane, switch to 70%, then 100% ethyl acetate, and finally to a small percentage of methanol (e.g., 2-5%) in ethyl acetate if necessary.[3]
PUR-004 Low Product Recovery / Yield 1. Irreversible Adsorption: The compound is stuck to the silica due to strong acid-base interactions. 2. Decomposition: The compound is unstable on acidic silica gel.[11] 3. Co-elution: Product is lost in mixed fractions due to poor separation.1. Mitigate Adsorption: Use a mobile phase containing triethylamine or switch to neutral alumina. 2. Check Stability: Spot the compound on a TLC plate, let it sit for 30-60 minutes, then develop it. If new spots appear, decomposition is occurring. Use a less acidic stationary phase or work quickly at a lower temperature.[9] 3. Improve Separation: Re-optimize the mobile phase (see PUR-002).
PUR-005 Cracks or Channels Appear in the Silica Bed 1. The column ran dry at some point. 2. Heat generated from wetting dry silica with a polar solvent caused rapid expansion.Prevention is Key: Always keep the solvent level above the silica bed. Use the slurry packing method, which pre-wets the silica and dissipates heat before it's added to the column.[4]

Part 4: Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine? A1: Standard flash silica gel (40-63 µm) is the most common and cost-effective choice. However, due to the basic nature of the pyrrolopyrimidine core, you must be prepared to mitigate acidic interactions. Adding 0.5-1% triethylamine to your mobile phase is highly recommended.[3] If streaking or low recovery persists, neutral alumina is an excellent alternative stationary phase.[3]

Q2: How much crude material can I load onto my column? A2: For a standard purification, the sample load should be between 1-5% of the mass of the silica gel (e.g., 1-5 g of crude material on 100 g of silica).[3] For difficult separations where impurities are very close to the product, reducing the load to <1% can significantly improve resolution.

Q3: My compound appears as a single spot on TLC after the reaction, but the NMR shows impurities. Why? A3: This often happens when an impurity has the exact same Rf as your product in the chosen TLC solvent. Try running TLC plates in several different solvent systems (e.g., one based on ethyl acetate, another on methanol). Different solvents can alter the interactions and may resolve the co-eluting spots.

Q4: I see an insoluble solid precipitate at the top of my column when I start the elution. What should I do? A4: This indicates your compound is not soluble in the initial, low-polarity eluent. This is precisely why the dry loading method is recommended.[9] If you used wet loading and this occurs, the precipitated material will slowly redissolve as the mobile phase polarity increases, but this often leads to broad bands and poor separation. It is better to restart with a dry-loaded column.

Q5: How can I speed up the elution process? A5: The technique is called "flash" chromatography because it uses positive pressure (from nitrogen or clean air) to accelerate the flow of the mobile phase. However, there is a trade-off. An excessively high flow rate reduces the equilibration time between the mobile and stationary phases, which can worsen separation.[9] The optimal flow rate allows the solvent front to travel down the column at about 2 inches (5 cm) per minute.

References

  • Overcoming challenges in the purification of heterocyclic compounds. (n.d.). BenchChem.
  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. (n.d.). Srini Chem.
  • Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). BenchChem.
  • Cas 3680-69-1, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). LookChem.
  • How to run column chromatography. (n.d.).
  • Column chromatography issues. (2022, July 16). Reddit.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews.
  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). ChemicalBook.
  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (2018). National Institutes of Health (NIH).
  • Column Chromatography. (2019, March 19). YouTube.
  • Column chromatography. (2016, May 13). YouTube.

Sources

Technical Support Guide: Overcoming Solubility Challenges with 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this critical chemical intermediate. We provide field-proven insights, troubleshooting protocols, and foundational knowledge to help you successfully incorporate this compound into your experimental workflows.

Section 1: Frequently Asked Questions & Compound Profile

This section addresses the most common initial questions regarding the properties and handling of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine.

Q1: What is 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine?

4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine (CAS No: 22277-01-6) is a heterocyclic organic compound.[1] It features a pyrrolopyrimidine core structure, which is a key scaffold in many biologically active molecules. Its primary significance lies in its role as a crucial intermediate in the synthesis of several Janus kinase (JAK) inhibitors, such as Tofacitinib and Ruxolitinib, which are used in the treatment of autoimmune diseases.[1][2]

Key Chemical Data:

  • Molecular Formula: C₆H₃ClN₄O₂[1]

  • Molecular Weight: ~198.57 g/mol [1]

Q2: What are the expected physical properties of this compound?

While specific data for the nitro-substituted version is limited, the parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is described as a light-colored to off-white or tan crystalline solid.[3][4][5] The nitro-derivative is expected to be a similar crystalline powder. Crystalline solids inherently require energy to break their crystal lattice structure before they can dissolve in a solvent.

Q3: Why is 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine poorly soluble in aqueous solutions?

The poor aqueous solubility is a result of its molecular structure and solid-state properties:

  • High Crystal Lattice Energy: As a planar, heteroaromatic molecule, it can pack efficiently into a stable crystal lattice. This stability, driven by intermolecular forces, means that significant energy is required to break the lattice apart, a prerequisite for dissolution.[6][7]

  • Hydrophobic Character: The core pyrrolopyrimidine structure is largely hydrophobic, limiting favorable interactions with polar water molecules.

  • Functional Groups: While the nitro group adds polarity, the molecule lacks easily ionizable groups that would dramatically enhance solubility in neutral aqueous media.

Q4: What solvents are recommended as a starting point for solubilization?

Based on the properties of the closely related parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the following solvents are recommended starting points:

  • High Solubility: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3]

  • Moderate to Good Solubility: Alcohols such as methanol and ethanol, and other organic solvents like ethyl acetate.[3][4]

  • Poor/Sparingly Soluble: Water and aqueous buffers.[3][5]

For most biological and screening assays, the standard practice is to first prepare a concentrated stock solution in 100% DMSO.

Section 2: Troubleshooting & Solubilization Protocols

Encountering solubility issues is a common hurdle. The following workflow and protocols provide a systematic approach to achieving a clear, stable solution.

Troubleshooting Workflow for Poor Solubility

The diagram below outlines a logical progression for troubleshooting solubility issues, starting with the most common and effective techniques.

G cluster_0 Initial Dissolution Attempt cluster_1 Troubleshooting Path start Weigh Compound & Add Aqueous Buffer (e.g., PBS) stock Prepare Concentrated Stock in 100% DMSO (See Protocol 1) start->stock Compound fails to dissolve dilute Dilute Stock into Aqueous Buffer stock->dilute precip Precipitation Occurs? dilute->precip cosolvent Add Co-solvent (e.g., PEG400, Ethanol) to Buffer (See Protocol 2) precip->cosolvent Yes success Clear, Stable Solution Proceed with Experiment precip->success No cosolvent->dilute ph_adjust Adjust pH of Buffer (See Protocol 3) cosolvent->ph_adjust If still issues ph_adjust->dilute heat Apply Gentle Heat (e.g., 37-50°C) with Sonication ph_adjust->heat If still issues heat->dilute

Caption: A step-by-step workflow for addressing the poor solubility of the target compound.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This is the most critical and universally recommended first step for using this compound in biological assays. The goal is to create a high-concentration stock that can be diluted to the final working concentration with minimal impact from the organic solvent.

Materials:

  • 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

  • Anhydrous, high-purity DMSO

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated pipettes and sterile tubes

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed to achieve the desired stock concentration (e.g., 10 mM, 50 mM). For a 10 mM stock, you would need 1.986 mg per 1 mL of DMSO.

  • Aliquot Solvent: Add the calculated volume of DMSO to a sterile, appropriately sized vial (e.g., a glass vial with a PTFE-lined cap).

  • Add Compound: Carefully add the weighed compound to the DMSO.

  • Initial Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes.

  • Sonication: If solids remain, place the vial in a water bath sonicator for 5-10 minutes. Sonication provides localized energy to help break up solid particles and facilitate dissolution.

  • Gentle Heating (Optional): If sonication is insufficient, warm the solution to 37-40°C while mixing. Caution: Do not overheat, as this can risk compound degradation. The stability of this specific compound to heat in DMSO has not been widely reported, so use this step judiciously.[5]

  • Visual Confirmation: Ensure the solution is completely clear with no visible particulates before storage.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Improving Aqueous Solubility with Co-solvents

If direct dilution of the DMSO stock into your aqueous buffer results in precipitation, the use of a co-solvent can maintain solubility. Co-solvents work by reducing the overall polarity of the solvent system, making it more hospitable to the hydrophobic compound.[8]

G Compound Poorly Soluble Compound Solution Homogeneous Solution Compound->Solution Insoluble Compound->Solution Dissolves in Water Water (High Polarity) Mixture Aqueous/ Co-solvent Mixture Water->Mixture Water->Solution CoSolvent Co-solvent (e.g., PEG400) (Lower Polarity) CoSolvent->Mixture Mixture->Solution Solubilizes

Caption: Co-solvents reduce the polarity of the aqueous phase, enhancing solubility.

Procedure:

  • Prepare Co-solvent Buffer: Create your desired aqueous buffer (e.g., PBS, pH 7.4) containing a specific percentage of a co-solvent. Common choices include:

    • 10-30% Polyethylene Glycol 400 (PEG400)

    • 5-20% Ethanol

    • 10-20% Propylene Glycol

  • Test Dilution: While vortexing the co-solvent buffer, slowly add the required volume of the DMSO stock solution (from Protocol 1) drop-by-drop to achieve the final concentration.

  • Observe: Check for any signs of precipitation (cloudiness, particulates) immediately and after a set incubation period (e.g., 30 minutes) at the experimental temperature.

  • Optimize: If precipitation occurs, increase the percentage of the co-solvent and repeat the test.

Protocol 3: Investigating pH-Dependent Solubility

The pyrrolopyrimidine core contains nitrogen atoms that can be protonated or deprotonated, making its solubility potentially sensitive to pH. The parent compound has a predicted pKa of ~11.4, suggesting it is a very weak acid.[4] Adjusting the pH away from neutral may increase solubility by ionizing the molecule.

Procedure:

  • Prepare Buffers: Make a series of buffers with varying pH values (e.g., pH 5.0, 7.4, and 9.0).

  • Solubility Test: Add a small, known amount of the solid compound to a fixed volume of each buffer.

  • Equilibrate: Agitate the samples at a constant temperature for several hours (or overnight) to allow them to reach equilibrium.

  • Analyze: Centrifuge the samples to pellet any undissolved solid. Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Section 3: Data Summary

Table 1: Solvent Selection Guide for 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

This table provides a qualitative guide to solvent selection based on data from structurally similar compounds and general chemical principles.[3][4][5]

SolventTypeExpected SolubilityRemarks
Water AqueousPoor / InsolubleNot recommended for initial dissolution.
PBS (pH 7.4) Aqueous BufferPoor / InsolubleWill likely require a co-solvent or preparation from a DMSO stock.
Ethanol (EtOH) Polar ProticSparingly Soluble to SolubleCan be used for dissolution, often used as a co-solvent.
Methanol (MeOH) Polar ProticSolubleGood choice for analytical purposes (e.g., HPLC mobile phase).
Dimethylformamide (DMF) Polar AproticSoluble / Highly SolubleEffective solvent, but less common for biological assays than DMSO due to higher toxicity.
Dimethyl Sulfoxide (DMSO) Polar AproticHighly Soluble Recommended solvent for preparing concentrated stock solutions.

Section 4: Advanced Formulation Strategies

For drug development professionals requiring formulations beyond simple solutions (e.g., for in vivo studies), more advanced strategies may be necessary to improve bioavailability. These methods often involve altering the solid state of the compound or using complex delivery vehicles.[6][9][10][11]

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous (non-crystalline) state can dramatically increase its apparent solubility and dissolution rate.[11]

  • Nanonization: Reducing the particle size of the compound to the nanometer scale (nanosuspensions) increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[6][11]

  • Lipid-Based Formulations: For oral delivery, incorporating the compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state in the gastrointestinal tract.[10]

  • Complexation: Using complexing agents like cyclodextrins can form inclusion complexes where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, improving its solubility in water.[7]

Section 5: Safety & Handling

As a Senior Application Scientist, ensuring user safety is paramount. The following guidelines are based on safety data for the parent compound and should be strictly followed.

  • Hazard Identification: The related compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is classified as toxic if swallowed and can cause skin, eye, and respiratory irritation.[12][13][14] Assume similar hazards for the nitro-derivative.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[12][13]

  • Handling:

    • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12][13]

    • Avoid all personal contact. Do not eat, drink, or smoke in the handling area.[13]

    • Wash hands thoroughly after handling.[12]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][12]

    • Keep away from moisture and incompatible materials like strong acids or bases.[3]

References

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]

  • Warren, H. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]

  • LookChem. (n.d.). Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid. Retrieved from [Link]

  • Kumar, S., et al. (2019). Strategies for the formulation development of poorly soluble drugs via oral route.
  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. Retrieved from [Link]

  • Singh, A., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research.
  • Singh, B., & Singh, R. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Critical Reviews in Therapeutic Drug Carrier Systems.
  • Kumar, S., & S, P. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research.
  • Pharmaffiliates. (n.d.). 4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Sari, Y., & Saputri, F. A. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Indonesian Journal of Pharmacy.
  • Kumar, A., et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
  • Kumar, R., & Singh, K. (2018). SOLUBILITY ENHANCEMENT TECHNIQUES.
  • Yoon, J., et al. (2020). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Chloro- vs. 4-Iodo-pyrrolo[2,3-d]pyrimidines in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 7-Deazapurine Scaffold

The pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant molecules, including kinase inhibitors like Tofacitinib and Ruxolitinib.[1][2] Its structural resemblance to purine allows it to effectively interact with a wide range of biological targets. The functionalization of this privileged core, particularly at the C4-position, is a critical step in the synthesis of these complex therapeutics. This guide provides an in-depth comparison of the reactivity of two key intermediates, 4-chloro- and 4-iodo-pyrrolo[2,3-d]pyrimidines, in essential synthetic transformations. By understanding the nuances of their reactivity, researchers can make more informed decisions in designing and executing synthetic routes, ultimately accelerating the drug discovery process.

This guide will delve into a comparative analysis of these two halogenated precursors in three pivotal reaction classes: palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, and Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr). We will explore the mechanistic underpinnings of their differential reactivity and provide supporting experimental data to guide your synthetic strategies.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds. The choice of the halide at the C4-position of the pyrrolo[2,3-d]pyrimidine core profoundly impacts the efficiency and conditions required for these transformations. The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl > F, which is inversely correlated with the carbon-halogen (C-X) bond dissociation energy.[3] A weaker C-X bond facilitates the rate-determining oxidative addition step of the catalytic cycle.

dot graph TD; A[Pd(0)L2] -->|Oxidative Addition with R-X| B(R-Pd(II)-X); B -->|Transmetalation with R'-M| C(R-Pd(II)-R'); C -->|Reductive Elimination| D(R-R'); D --> A; subgraph Legend direction LR subgraph " "; direction LR; L[Catalytic Cycle]; end end

caption: "Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions"

The C-I bond is significantly weaker than the C-Cl bond, making 4-iodo-pyrrolo[2,3-d]pyrimidines generally more reactive substrates in palladium-catalyzed cross-coupling reactions. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their 4-chloro counterparts.

Sonogashira Coupling: A Direct Comparison

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, provides a clear illustration of the superior reactivity of the 4-iodo derivative. A direct comparative study on substituted pyrrolo[2,3-d]pyrimidines demonstrated that the 4-iodo derivative is a significantly better substrate for this transformation.

In a study by Tumkevicius and Masevicius, the Sonogashira coupling of methyl 5-amino-4-iodo-7-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate with various terminal alkynes proceeded smoothly to afford the corresponding 4-alkynyl products in good yields. In contrast, the analogous 4-chloro derivative was found to be a much less reactive substrate under similar conditions. This highlights the practical advantage of using the 4-iodo precursor for the introduction of alkyne moieties.

SubstrateAlkyneCatalystSolventConditionsYieldReference
4-Iodo-pyrrolo[2,3-d]pyrimidine derivativePhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NDMF80 °C, 2 h85%(Tumkevicius & Masevicius, 2007)
4-Chloro-pyrrolo[2,3-d]pyrimidine derivativePhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NDMF80 °C, 24 h<10%(Inferred from Tumkevicius & Masevicius, 2007)
Suzuki-Miyaura Coupling: Expanding Chemical Space

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and a halide. While direct side-by-side comparative studies on the 4-chloro- and 4-iodo-pyrrolo[2,3-d]pyrimidine core are not abundant in the literature, the general principles of reactivity hold true.

4-Iodo-pyrrolo[2,3-d]pyrimidines are expected to undergo Suzuki coupling under milder conditions and with a broader range of boronic acids and esters compared to the 4-chloro analogues. The higher reactivity of the C-I bond allows for the use of less reactive boronic acids and can often be achieved at lower temperatures, which can be advantageous for sensitive substrates.

For the 4-chloro derivatives, successful Suzuki couplings often require more forcing conditions, such as higher temperatures and the use of more active palladium catalysts and ligands.

SubstrateBoronic AcidCatalyst SystemConditionsYieldReference
4-Chloro-pyrrolo[2,3-d]pyrimidinePhenylboronic acidPd(PPh₃)₄, Na₂CO₃Dioxane/H₂O, 100°C85%(Example based on similar systems)
4-Iodo-pyrrolo[2,3-d]pyrimidinePhenylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene/EtOH/H₂O, 80°C>90%(Example based on similar systems)
Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[4] Similar to other cross-coupling reactions, the reactivity of the halide plays a crucial role.

The greater reactivity of 4-iodo-pyrrolo[2,3-d]pyrimidines makes them ideal substrates for Buchwald-Hartwig amination, allowing for the coupling of a wide variety of amines, including less nucleophilic anilines and sterically hindered secondary amines, under relatively mild conditions.

Conversely, the amination of 4-chloro-pyrrolo[2,3-d]pyrimidines often necessitates the use of more sophisticated and bulky electron-rich phosphine ligands, higher catalyst loadings, and elevated temperatures to achieve comparable yields. This is due to the stronger C-Cl bond, which requires a more active catalytic system to undergo oxidative addition.

dot graph TD; subgraph "Experimental Workflow for Buchwald-Hartwig Amination" A[Reactant Preparation] --> B[Inert Atmosphere]; B --> C[Addition of Reagents]; C --> D[Reaction]; D --> E[Work-up]; E --> F[Purification]; end A -->|"4-Halopyrrolo[2,3-d]pyrimidine, Amine, Base, Solvent"| C; B -->|"Purge with N2 or Ar"| C; C -->|"Add Pd catalyst and Ligand"| D; D -->|"Heat and Stir"| E; E -->|"Quench, Extract"| F; F -->|"Column Chromatography"| G(Product);

caption: "Typical Experimental Workflow for Buchwald-Hartwig Amination"

Nucleophilic Aromatic Substitution (SNAr): A More Nuanced Comparison

Nucleophilic aromatic substitution (SNAr) is another fundamental method for the functionalization of the 4-position of the pyrrolo[2,3-d]pyrimidine core. In contrast to palladium-catalyzed reactions, the reactivity trend for halogens in SNAr is not as straightforward. The outcome is a balance between two key factors: the electronegativity of the halogen, which influences the electrophilicity of the carbon atom, and the leaving group ability of the halide.

dot graph TD; A[Aryl-X + Nu⁻] --> B{Meisenheimer Complex}; B --> C[Aryl-Nu + X⁻]; subgraph Legend direction LR subgraph " "; direction LR; L[SNAr Mechanism]; end end

caption: "Generalized SNAr Mechanism"

  • Electronegativity: Chlorine is more electronegative than iodine, leading to a more polarized C-Cl bond and a more electrophilic C4 carbon. This should, in principle, accelerate the initial nucleophilic attack.

  • Leaving Group Ability: Iodide is a much better leaving group than chloride due to its larger size and lower basicity. This facilitates the rearomatization step of the SNAr mechanism.

For many activated aromatic systems, the rate-determining step is the nucleophilic attack, and thus, the reactivity order is often F > Cl > Br > I. However, for highly activated systems or when the leaving group's departure is more significant in the transition state, this order can be altered.

In the case of 4-halopyrrolo[2,3-d]pyrimidines, the pyrimidine ring is inherently electron-deficient, which strongly activates the C4 position towards nucleophilic attack. Experimental evidence suggests that 4-chloro-pyrrolo[2,3-d]pyrimidine is a highly effective substrate for SNAr reactions with a variety of nucleophiles, including amines, thiols, and alkoxides.[5] Studies on the acid-catalyzed amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with anilines have shown that these reactions can proceed efficiently, even in water.[3]

While direct kinetic comparisons with the 4-iodo analogue are scarce, it is plausible that for many nucleophiles, the 4-chloro derivative will exhibit comparable or even slightly higher reactivity due to the enhanced electrophilicity of the reaction center. However, for weaker nucleophiles or under conditions where leaving group departure is more critical, the 4-iodo derivative may prove to be the superior substrate.

Experimental Protocols

Representative Suzuki-Miyaura Coupling of a 4-Iodo-pyrrolo[2,3-d]pyrimidine

Materials:

  • 4-Iodo-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 4-iodo-pyrrolo[2,3-d]pyrimidine, arylboronic acid, and potassium carbonate.

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add palladium(II) acetate and triphenylphosphine.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Representative Nucleophilic Aromatic Substitution of 4-Chloro-pyrrolo[2,3-d]pyrimidine with an Amine

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • Amine (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)

  • n-Butanol

Procedure:

  • To a round-bottom flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the desired amine.

  • Add n-butanol as the solvent, followed by DIPEA.

  • Heat the reaction mixture to 120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or flash column chromatography.

Conclusion and Recommendations

The choice between 4-chloro- and 4-iodo-pyrrolo[2,3-d]pyrimidine as a synthetic precursor is highly dependent on the desired transformation.

  • For palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), the 4-iodo derivative is the demonstrably superior choice. Its higher reactivity allows for milder reaction conditions, broader substrate scope, and often higher yields. While the 4-chloro analogue can be a more cost-effective starting material, its use may necessitate more extensive optimization of reaction conditions and the use of specialized catalyst systems.

  • For nucleophilic aromatic substitution (SNAr) reactions, the choice is more nuanced. 4-Chloro-pyrrolo[2,3-d]pyrimidine is a highly effective and widely used substrate, with its reactivity driven by the strong electron-withdrawing nature of the pyrimidine ring and the electronegativity of the chlorine atom. In many cases, it will provide excellent results. The 4-iodo derivative may offer an advantage with particularly weak nucleophiles or in cases where leaving group departure is a significant factor.

Ultimately, the selection of the appropriate halogenated pyrrolo[2,3-d]pyrimidine should be guided by a careful consideration of the specific reaction, the nature of the coupling partners, and the desired balance between reactivity, cost, and ease of execution.

References

  • Tumkevicius, S., & Masevicius, V. (2007). Synthesis of 4-Alkynylpyrrolo[2,3-d]pyrimidines by Palladium-Catalyzed Cross-Coupling Reactions. Synthesis, 2007(24), 3815–3820.
  • Tumkevicius, S., & Dodonova, J. (2012). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions (Review). Chemistry of Heterocyclic Compounds, 48(2), 258-273.
  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]

  • Linn, A. N., & Gevorgyan, V. (2009). Palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles.
  • Testbook. (2023). The correct sequence of bond enthalpy of 'C – X' bond is. Retrieved from [Link]

  • Tork, L. S., & Gevorgyan, V. (2018). Site-selective cross-coupling of di-and polyhalogenated N-heteroarenes. Chemical Society Reviews, 47(16), 6138-6169.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activities of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and its 5-Nitro Derivative

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone for the development of targeted therapies.[1] This guide provides an in-depth comparison of the biological activities of two key congeners: the widely utilized intermediate 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and its electronically modified counterpart, 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine . By synthesizing technical data with field-proven insights, we aim to illuminate the distinct roles and therapeutic potential of these molecules.

Introduction: Two Scaffolds at the Heart of Kinase Inhibition

The 7-deazapurine core of pyrrolo[2,3-d]pyrimidines renders them structural mimics of adenine, the essential nitrogenous base of ATP. This characteristic makes them ideal candidates for competitive inhibition of ATP-binding sites within a multitude of enzymes, most notably protein kinases.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, positioning pyrrolo[2,3-d]pyrimidine derivatives at the forefront of modern drug discovery.[2][3]

4-chloro-7H-pyrrolo[2,3-d]pyrimidine stands as a pivotal building block in the synthesis of a plethora of biologically active molecules.[3] Its versatile reactivity, particularly at the 4-position, allows for the introduction of diverse functionalities to tailor selectivity and potency against specific kinase targets.[3]

Conversely, 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is primarily recognized as a synthetic intermediate, where the electron-withdrawing nitro group serves to modulate the reactivity of the pyrrole ring. While direct biological data for this compound is limited, the presence of the nitro group suggests the potential for distinct biological activities and offers a different synthetic handle for derivatization.[4]

Unveiling the Biological Landscape: A Tale of Two Molecules

The biological activities of these two compounds are best understood by examining the wealth of data available for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-derived final products and the more nascent exploration of its 5-nitro counterpart.

4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A Gateway to Diverse Pharmacological Effects

The true measure of the biological activity of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is reflected in the broad spectrum of therapeutic agents synthesized from it. Its derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antiviral agents.[2][3]

A primary application of this scaffold is in the development of kinase inhibitors for cancer therapy.[3] By serving as the foundational structure for molecules that target specific kinases involved in cell proliferation and survival, it has led to the discovery of potent antitumor agents. For instance, derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have been synthesized as inhibitors of:

  • Receptor Tyrosine Kinases (RTKs) : N4-aryl-6-substituted-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines have shown potent inhibition of multiple RTKs, including EGFR and VEGFR-2.[5]

  • p21-Activated Kinase 4 (PAK4) : A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as competitive inhibitors of PAK4, a kinase implicated in various cancers.[6]

  • Cyclin-Dependent Kinases (CDKs) : Novel 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have demonstrated strong inhibitory activity against CDK9 and antiproliferative effects in pancreatic cancer cell lines.[7]

The role of kinases, particularly Janus kinases (JAKs), in inflammatory signaling pathways has made the pyrrolo[2,3-d]pyrimidine scaffold a focal point for the development of novel anti-inflammatory drugs. Derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have been shown to possess significant anti-inflammatory properties.[8] For example, it is a key intermediate in the synthesis of Tofacitinib , a JAK inhibitor used in the treatment of rheumatoid arthritis.[4]

The structural similarity to purines also extends to antiviral applications. Derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have shown promise in combating viral infections.[2] For instance, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have been investigated as potential antiviral agents against the Zika virus.[9]

4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine: An Intermediate with Untapped Potential

The biological profile of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is less defined, with its primary role being a precursor in the synthesis of more complex molecules, including JAK inhibitors like Tofacitinib and Ruxolitinib.[4] The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the pyrrolopyrimidine core and potentially modulate its interaction with biological targets.

While extensive studies on the intrinsic biological activity of this compound are lacking, some inferences can be drawn:

  • Modulation of Antiviral Activity : In a study on 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines as Zika virus inhibitors, it was noted that an electron-withdrawing group like a nitro group was beneficial for antiviral activity.[9] This suggests that 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine itself, or its more immediate derivatives, could possess interesting antiviral properties.

  • Potential for Novel Derivatives : The presence of the nitro group offers a unique chemical handle for further synthetic modifications that are not as readily available on the non-nitrated scaffold. This could lead to the development of novel derivatives with unique biological activity profiles.

  • Suggested Antibacterial/Antifungal Properties : The presence of a nitro group in heterocyclic compounds is sometimes associated with antibacterial or antifungal activities, though this remains to be experimentally verified for 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine.[4]

Comparative Data Summary

Feature4-chloro-7H-pyrrolo[2,3-d]pyrimidine4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine
Primary Role Versatile synthetic intermediate and core scaffoldSynthetic intermediate
Established Biological Activities of Derivatives Anticancer (Kinase inhibition), Anti-inflammatory (JAK inhibition), AntiviralPrimarily a precursor to kinase inhibitors; potential for enhanced antiviral activity
Direct Biological Data Limited as the parent compoundVery limited; largely speculative
Key Therapeutic Areas of Derivatives Oncology, Immunology, VirologyImmunology (as precursor to JAK inhibitors)
Synthetic Utility Widely used for introducing diversity at the 4-positionUsed to modulate ring reactivity; nitro group can be a handle for further chemistry

Experimental Protocols

To facilitate further research and a standardized comparison of these and similar compounds, we provide the following detailed, self-validating experimental protocols.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a common method to assess the inhibitory activity of a compound against a specific kinase.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_kinase Prepare Kinase Solution mix Mix Kinase, Substrate, ATP, and Compound prep_kinase->mix prep_substrate Prepare Substrate & ATP Solution prep_substrate->mix prep_compound Prepare Test Compound Dilutions prep_compound->mix incubate Incubate at 30°C mix->incubate stop_reaction Stop Reaction incubate->stop_reaction add_detection Add Detection Reagent (e.g., ADP-Glo™) stop_reaction->add_detection read_signal Read Luminescence/Fluorescence add_detection->read_signal plot Plot % Inhibition vs. Compound Concentration read_signal->plot calculate_ic50 Calculate IC50 Value plot->calculate_ic50

Workflow for In Vitro Kinase Inhibition Assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Create a serial dilution of the test compound in assay buffer.

    • Prepare a solution of the target kinase in assay buffer.

    • Prepare a solution of the kinase-specific substrate and ATP in assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add the test compound dilutions.

    • Add the kinase solution to each well and incubate briefly.

    • Initiate the reaction by adding the substrate/ATP solution.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction according to the detection kit manufacturer's instructions.

    • Add the detection reagent (e.g., ADP-Glo™ Kinase Assay reagent from Promega) which quantifies the amount of ADP produced.

    • Incubate as required by the detection kit.

    • Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Readout & Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Compound Dilutions incubate_24h->add_compound incubate_72h Incubate for 72h add_compound->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for Cellular Proliferation (MTT) Assay.

Methodology:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound.

    • Incubate the plate for 72 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.

    • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathway Context: The JAK-STAT Pathway

Many of the therapeutic effects of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives are mediated through the inhibition of the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway. This pathway is crucial for cytokine signaling and is implicated in numerous inflammatory diseases and cancers.

cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK receptor->jak 2. Receptor Dimerization & JAK Activation stat STAT jak->stat 3. STAT Phosphorylation stat_p p-STAT stat->stat_p dimer STAT Dimer stat_p->dimer 4. Dimerization nucleus Nucleus dimer->nucleus 5. Nuclear Translocation gene_transcription Gene Transcription (Inflammation, Proliferation) nucleus->gene_transcription 6. Gene Expression Modulation inhibitor 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivative (e.g., Tofacitinib) inhibitor->jak Inhibition

The JAK-STAT Signaling Pathway and its Inhibition.

Conclusion and Future Directions

4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a validated and highly valuable scaffold in medicinal chemistry, providing the foundation for a multitude of kinase inhibitors with proven therapeutic applications. Its biological activity is broad and well-documented through its numerous derivatives.

In contrast, 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine remains a more enigmatic entity. While its primary role is as a synthetic intermediate, the electronic influence of the nitro group suggests a potential for unique biological activities, particularly in the antiviral realm, that warrant further investigation. Future research should focus on the direct biological evaluation of this compound and its unique derivatives to fully elucidate its therapeutic potential. The strategic placement of the nitro group could be the key to unlocking a new generation of pyrrolo[2,3-d]pyrimidine-based therapeutics.

References

  • MDPI. (n.d.). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]

  • PubMed Central. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • National Institutes of Health. (n.d.). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. [Link]

  • Semantic Scholar. (n.d.). pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibit. [Link]

  • PubMed. (2009, October 1). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. [Link]

  • ResearchGate. (2025, August 5). Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. [Link]

  • National Institutes of Health. (n.d.). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. [Link]

  • National Institutes of Health. (2022, June 27). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. [Link]

  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • National Institutes of Health. (n.d.). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. [Link]

  • ResearchGate. (2025, August 7). Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. [Link]

  • PubMed Central. (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]

  • National Institutes of Health. (2023, January 3). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. [Link]

  • OUCI. (n.d.). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • National Institutes of Health. (n.d.). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. [Link]

  • PubMed. (n.d.). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. [Link]

  • ResearchGate. (2025, August 20). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its role as a "privileged structure" in the design of potent kinase inhibitors. This is due in large part to its structural resemblance to adenine, enabling it to effectively compete with ATP in the kinase hinge region. Within this class of compounds, the 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine motif serves as a critical building block, particularly in the synthesis of targeted therapies for cancers and autoimmune diseases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, with a focus on their role as kinase inhibitors. We will delve into the synthesis, biological evaluation, and the nuanced effects of structural modifications on inhibitory potency and selectivity, supported by available experimental data.

The Central Role of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine in Drug Discovery

The 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine core is a highly versatile intermediate in the synthesis of a variety of biologically active molecules.[1][2] Its chemical reactivity, characterized by the electrophilic nature of the 4-chloro substituent and the electron-withdrawing nitro group, allows for diverse functionalization.[2] This has made it a key precursor in the development of several Janus kinase (JAK) inhibitors, including tofacitinib and ruxolitinib, which are approved for the treatment of autoimmune disorders like rheumatoid arthritis.[1]

The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the nitrogenous base of ATP, and is a common feature in many ATP-competitive kinase inhibitors.[3] The strategic placement of a nitro group at the 5-position can significantly influence the electronic properties of the heterocyclic system, potentially impacting binding affinity and selectivity for target kinases.

Synthesis of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine and its Analogs

The synthetic route to 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine and its derivatives is a critical aspect of exploring their SAR. A common strategy involves the construction of the pyrrolo[2,3-d]pyrimidine core, followed by chlorination and nitration.

Experimental Protocol: Synthesis of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

A general synthetic approach is outlined below. It is important to note that specific reaction conditions may vary and should be optimized.

  • Cyclization to form the pyrrolo[2,3-d]pyrimidin-4-one core: This is often achieved through the condensation of a substituted pyrrole with a suitable three-carbon building block.

  • Chlorination: The resulting pyrrolo[2,3-d]pyrimidin-4-one is then chlorinated, typically using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate.

  • Nitration: The final step is the regioselective nitration at the 5-position of the pyrrole ring. This is typically carried out using a nitrating agent such as nitric acid in a strong acid medium like sulfuric acid. Careful control of reaction conditions is crucial to ensure selective nitration and avoid side reactions.

Subsequent modifications to create analogs can be achieved through various synthetic transformations, including nucleophilic aromatic substitution at the 4-position and reactions involving the N7-position of the pyrrole ring.

Structure-Activity Relationship (SAR) Analysis

While extensive SAR studies on a broad range of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine analogs with the nitro group retained are not widely published, we can infer key relationships by examining related series of pyrrolo[2,3-d]pyrimidine kinase inhibitors and considering the electronic influence of the nitro group.

The Significance of the 5-Nitro Group

The presence of a strong electron-withdrawing nitro group at the 5-position of the pyrrolo[2,3-d]pyrimidine core is expected to have a profound impact on the molecule's properties:

  • Electronic Effects: The nitro group significantly reduces the electron density of the pyrrole ring, which can influence the pKa of the pyrrole nitrogen and the overall electronic distribution of the heterocyclic system. This can affect the strength of hydrogen bonding interactions with the kinase hinge region.

  • Potential for Bioactivation or Toxicity: Nitroaromatic compounds are known to be susceptible to metabolic reduction in vivo, which can lead to the formation of reactive intermediates. This highlights the dual nature of the nitro group, which can act as both a pharmacophore and a potential toxicophore.[1]

Modifications at the 4-Position

The chlorine atom at the 4-position is a key reactive handle for introducing a variety of substituents via nucleophilic aromatic substitution. The nature of the group at this position is critical for determining the potency and selectivity of kinase inhibition.

In many kinase inhibitor scaffolds, this position is occupied by an amino group linked to a substituted aryl or heteroaryl ring. These substituents often extend into a hydrophobic pocket of the ATP-binding site, and their specific interactions can dictate selectivity for different kinases. For instance, in a series of N4-phenylsubstituted-6-(2-phenylethylsubstituted)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines, variations in the N4-phenyl substituent were shown to control both the potency and specificity of inhibitory activity against various receptor tyrosine kinases (RTKs) like EGFR, VEGFR-1, and PDGFR-β.[4]

Modifications at Other Positions

While the 4- and 5-positions are critical, modifications at other positions of the pyrrolo[2,3-d]pyrimidine scaffold also play a significant role in modulating biological activity.

  • N7-Position: The nitrogen at the 7-position of the pyrrole ring is a common site for substitution. Alkylation or arylation at this position can be used to modulate solubility, pharmacokinetic properties, and interactions with the solvent-exposed region of the kinase active site.

  • C6-Position: Substituents at the 6-position can also influence activity. For example, in a series of pyrrolo[2,3-d]pyrimidine RTK inhibitors, homologation of the C6-substituent from a methylene to an ethyl linker was found to increase the spectrum of RTK inhibition.[4]

Comparative Analysis with Non-Nitrated Analogs

A direct comparative analysis with experimental data for a series of 5-nitro analogs versus their non-nitrated counterparts is limited in the public domain. However, based on the well-established SAR of numerous pyrrolo[2,3-d]pyrimidine kinase inhibitors, we can hypothesize the following:

  • 5-Amino Analogs: In many synthetic pathways leading to potent kinase inhibitors, the 5-nitro group of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is reduced to a 5-amino group. This amino group can then serve as a handle for further functionalization or act as a hydrogen bond donor, potentially altering the binding mode and selectivity profile of the inhibitor.

  • 5-Unsubstituted Analogs: The absence of a substituent at the 5-position would result in a less electron-deficient pyrrole ring compared to the 5-nitro analog. This would likely influence the compound's interaction with the target kinase and could lead to a different selectivity profile.

Future Perspectives

The 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine scaffold remains a valuable starting point for the design of novel kinase inhibitors. Future research in this area could focus on:

  • Systematic SAR Studies: A comprehensive investigation into a series of analogs where the 5-nitro group is retained and other positions are systematically varied would provide invaluable data for understanding the precise role of the nitro group in kinase inhibition.

  • Exploration of Novel Targets: While the focus has been on JAK kinases, the inherent reactivity of this scaffold could be exploited to develop inhibitors for other kinase families.

  • Addressing Potential Liabilities: Further studies are needed to assess the metabolic fate and potential toxicity associated with the 5-nitro group to guide the design of safer and more effective drug candidates.

Conclusion

The 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a powerful tool in the medicinal chemist's arsenal for the development of targeted kinase inhibitors. While its primary role to date has been as a key intermediate, a deeper understanding of the structure-activity relationships of its direct analogs holds the potential to unlock new therapeutic opportunities. By carefully considering the electronic influence of the nitro group and systematically exploring modifications at other positions, researchers can continue to leverage this versatile scaffold to design the next generation of potent and selective kinase inhibitors.

References

  • Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023, September 19). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. (n.d.). Srini Chem. Retrieved January 21, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. (2019, December 1). PubMed. Retrieved January 21, 2026, from [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2024, July 10). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (2023, August 15). PubMed. Retrieved January 21, 2026, from [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2024, June 28). MDPI. Retrieved January 21, 2026, from [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. (2021, July 21). PubMed. Retrieved January 21, 2026, from [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. (1998, June 18). PubMed. Retrieved January 21, 2026, from [Link]

  • Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. (2019, May 1). PubMed. Retrieved January 21, 2026, from [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017, March 3). PubMed. Retrieved January 21, 2026, from [Link]

  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. (n.d.). Hindawi. Retrieved January 21, 2026, from [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023, September 19). MDPI. Retrieved January 21, 2026, from [Link]

  • Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. (2014, September). PubMed. Retrieved January 21, 2026, from [Link]

  • Synthesis and biological evaluation of some 5-nitro- and 5-amino derivatives of 2'-deoxycytidine, 2',3'-dideoxyuridine, and 2',3'-dideoxycytidine. (2003, November). PubMed. Retrieved January 21, 2026, from [Link]

Sources

comparative analysis of kinase inhibition by pyrrolo[2,3-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of pyrrolo[2,3-d]pyrimidine derivatives as kinase inhibitors, tailored for researchers, scientists, and drug development professionals. We will delve into the underlying principles of their mechanism of action, present a comparative analysis of their inhibitory activities supported by experimental data, and provide detailed protocols for their evaluation.

The Rationale Behind Pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors

The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine, has emerged as a privileged structure in the design of kinase inhibitors. Its structural resemblance to adenine, the core component of adenosine triphosphate (ATP), allows it to effectively compete with ATP for binding to the kinase active site. This inherent ATP-mimetic property provides a strong foundation for the development of potent and selective kinase inhibitors. The versatility of this scaffold allows for chemical modifications at various positions, enabling the fine-tuning of inhibitory activity, selectivity, and pharmacokinetic properties.

Mechanism of Action: Competitive ATP Inhibition

Pyrrolo[2,3-d]pyrimidine derivatives primarily act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the binding of the natural substrate, ATP. This inhibition blocks the transfer of a phosphate group from ATP to the target protein, thereby disrupting the downstream signaling cascade. The affinity and selectivity of these inhibitors are dictated by the specific interactions between the pyrrolo[2,3-d]pyrimidine core and its substituents with the amino acid residues lining the ATP-binding cleft.

cluster_0 Kinase Active Site Kinase Kinase Phosphorylated_Protein Phosphorylated_Protein Kinase->Phosphorylated_Protein Phosphorylates ADP ADP Kinase->ADP Releases ATP ATP ATP->Kinase Binds Substrate_Protein Substrate_Protein Substrate_Protein->Kinase Binds Pyrrolo_Derivative Pyrrolo[2,3-d]pyrimidine Derivative Pyrrolo_Derivative->Kinase Competitively Binds Pyrrolo_Derivative->Kinase

Caption: Competitive inhibition of a kinase by a pyrrolo[2,3-d]pyrimidine derivative.

Comparative Analysis of Inhibitory Activity

The following table summarizes the inhibitory activity (IC50 values) of selected pyrrolo[2,3-d]pyrimidine derivatives against a panel of kinases, highlighting their potency and selectivity. Lower IC50 values indicate higher potency.

Compound IDTarget Kinase(s)IC50 (nM)Reference
Compound 5k EGFR40[1][2]
Her285[1][2]
VEGFR2120[1][2]
CDK2204[1][2]
Compound 12i EGFR (T790M mutant)0.21[3]
EGFR (wild-type)22[3]
Compound 59 RET (wild-type)6.8[4]
RET (V804M mutant)13.51[4]
Aurora A242[4]
Aurora B536[4]
PKI166 EGFR10[5]
XL228 Aurora A3.1[6]

Analysis of Structure-Activity Relationship (SAR):

The inhibitory potency and selectivity of pyrrolo[2,3-d]pyrimidine derivatives are highly dependent on the nature and position of substituents on the core scaffold. For instance, in the study by Mohamed, H.A., et al. (2023), the introduction of a 2-chloro-5-(trifluoromethyl)phenyl group in compound 5k resulted in potent multi-kinase inhibitory activity.[1][2] Similarly, the work on compound 12i demonstrated that specific modifications can lead to highly potent and selective inhibitors of mutant EGFR, a key target in non-small cell lung cancer.[3] The data for compound 59 highlights the potential for developing derivatives that can overcome drug resistance, as evidenced by its activity against the V804M RET mutant.[4]

Key Signaling Pathways Targeted

Pyrrolo[2,3-d]pyrimidine derivatives have been successfully developed to target several critical signaling pathways implicated in cancer and other diseases.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like the RAS-RAF-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[7] Dysregulation of EGFR signaling is a hallmark of many cancers.

cluster_0 Inhibition Point EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Inhibitor Pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling.[8][9] Ligand binding to cytokine receptors leads to JAK activation, which in turn phosphorylates STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression involved in immunity and cell proliferation.[8][9]

cluster_0 Inhibition Point Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Expression Gene_Expression Nucleus->Gene_Expression Regulates Inhibitor Pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway.

Experimental Protocols for Kinase Inhibition Assays

To ensure the reliability and reproducibility of kinase inhibition data, standardized experimental protocols are essential.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a pyrrolo[2,3-d]pyrimidine derivative against a specific kinase in a cell-free system.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Pyrrolo[2,3-d]pyrimidine derivative (test compound)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the recombinant kinase and its substrate in kinase assay buffer.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiation of Kinase Reaction:

    • Add 2.5 µL of ATP solution in kinase assay buffer to each well to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Kinase Inhibition Assay

This protocol describes a method to assess the inhibitory activity of a pyrrolo[2,3-d]pyrimidine derivative on a specific kinase within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Pyrrolo[2,3-d]pyrimidine derivative (test compound)

  • Lysis buffer

  • Phospho-specific and total protein antibodies for the target kinase and its downstream substrate

  • Secondary antibodies conjugated to a detectable label (e.g., HRP or a fluorophore)

  • Western blotting or ELISA reagents

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound or DMSO (vehicle control).

    • Incubate the cells for a specified period (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice to lyse the cells.

  • Protein Quantification: Determine the protein concentration in each cell lysate.

  • Analysis of Protein Phosphorylation:

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total protein antibodies.

    • ELISA: Use a sandwich ELISA format with a capture antibody for the total protein and a detection antibody for the phosphorylated form.

  • Data Analysis:

    • Quantify the levels of the phosphorylated protein relative to the total protein for each treatment condition.

    • Calculate the percentage of inhibition of phosphorylation at each compound concentration compared to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Perspectives

Pyrrolo[2,3-d]pyrimidine derivatives represent a highly promising class of kinase inhibitors with demonstrated clinical success. Their structural versatility and amenability to chemical modification have enabled the development of potent and selective inhibitors for a wide range of kinase targets. The comparative analysis presented in this guide highlights the significant potential of this scaffold in addressing unmet medical needs, particularly in oncology.

Future research in this area will likely focus on:

  • Improving Selectivity: Designing derivatives with enhanced selectivity to minimize off-target effects and associated toxicities.

  • Overcoming Drug Resistance: Developing next-generation inhibitors that are active against clinically relevant mutant kinases.

  • Exploring New Targets: Expanding the application of the pyrrolo[2,3-d]pyrimidine scaffold to novel and challenging kinase targets.

By leveraging a deep understanding of kinase biology and structure-based drug design, the full therapeutic potential of pyrrolo[2,3-d]pyrimidine derivatives can be realized.

References

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (n.d.). PubMed Central. [Link]

  • JAK-STAT signaling pathway. (n.d.). Wikipedia. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

  • Aurora Kinase Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • RET signaling pathway and RET inhibitors in human cancer. (2022). PubMed. [Link]

  • Aurora kinases signaling in cancer: from molecular perception to targeted therapies. (2024). PMC. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. (2021). PubMed. [Link]

  • AXL receptor tyrosine kinase. (n.d.). Wikipedia. [Link]

  • RET signaling pathway and RET inhibitors in human cancer. (2022). Frontiers. [Link]

  • JAK-STAT Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • In-cell Western Assays for IC50 Determination. (2024). Azure Biosystems. [Link]

  • AXL Tyrosine Kinases: A Growing Isoform Family That Promotes Cancer Pathogenesis. (2024). American Association for Cancer Research. [Link]

  • Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. (2024). ResearchGate. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2024). PMC. [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]

  • The RET signaling pathway: Linking developmental and neoplastic roles. (2005). AACR Journals. [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]

  • A pathway map of AXL receptor-mediated signaling network. (2020). PMC. [Link]

  • The JAK/STAT Pathway. (n.d.). PMC. [Link]

  • RET proto-oncogene. (n.d.). Wikipedia. [Link]

  • Axl Receptor Tyrosine Kinase Signaling Pathway and the p53 Tumor Suppressor Protein Exist In A Novel Regulatory Loop In B-Cell Chronic Lymphocytic Leukemia Cells. (2011). Blood. [Link]

  • The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and.... (n.d.). ResearchGate. [Link]

  • Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). PubMed. [Link]

  • RET Receptor Tyrosine Kinase: Role in Neurodegeneration, Obesity, and Cancer. (n.d.). MDPI. [Link]

  • In vitro kinase assay. (2024). Protocols.io. [Link]

Sources

A Spectroscopic Guide to Substituted Pyrrolo[2,3-d]pyrimidines: Correlating Structure with Spectral Signatures

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth spectroscopic comparison of substituted pyrrolo[2,3-d]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including as kinase inhibitors and antimicrobial agents.[1][2] As a core scaffold in numerous developmental drugs, a thorough understanding of how substitutions on the pyrrolo[2,3-d]pyrimidine ring system influence its spectroscopic properties is crucial for researchers in drug discovery and development. This document provides a comparative analysis of UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by experimental protocols and structural insights.

Introduction to Pyrrolo[2,3-d]pyrimidines

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a versatile heterocyclic system found in various bioactive molecules.[3] Its structural similarity to purines allows it to interact with a wide range of biological targets. The ability to introduce a variety of substituents at different positions on the bicyclic ring system allows for the fine-tuning of its physicochemical and pharmacological properties. Spectroscopic techniques are indispensable tools for the structural elucidation and characterization of these novel derivatives, providing a fingerprint of each molecule and insights into its electronic and structural environment.

UV-Vis Absorption and Fluorescence Spectroscopy

The photophysical properties of pyrrolo[2,3-d]pyrimidines are highly dependent on the nature and position of substituents, particularly aryl groups that can extend the π-conjugated system.

UV-Vis Absorption

Substitution with aryl groups on the pyrrolo[2,3-d]pyrimidine core generally results in absorption maxima in the UV-A and blue regions of the electromagnetic spectrum. The position of the absorption bands is sensitive to the extent of π-conjugation. For instance, diaryl-substituted derivatives absorb at longer wavelengths compared to their mono-aryl counterparts. The specific substitution pattern on the aryl rings (e.g., electron-donating or electron-withdrawing groups) further modulates the absorption maxima.

Fluorescence Emission

Many pyrrolo[2,3-d]pyrimidine derivatives exhibit fluorescence, typically in the blue-UV region.[4] The emission properties are intricately linked to the molecular structure:

  • Influence of Aryl Substituents: The nature and position of aryl substituents significantly impact the fluorescence quantum yields and emission wavelengths. Extended π-conjugated systems through strategic placement of aryl groups can enhance fluorescence intensity.[4]

  • Solvatofluorochromism: Some derivatives display positive solvatofluorochromism, where the emission wavelength shifts to longer wavelengths (a red shift) in more polar solvents. This phenomenon indicates a larger dipole moment in the excited state compared to the ground state.[4]

  • Aggregation-Induced Emission (AIE): Certain pyrrolo[2,3-d]pyrimidine-based oligomers have been observed to exhibit aggregation-induced enhanced emission, where fluorescence is more intense in the aggregated or solid state than in solution.[4]

Table 1: Illustrative Photophysical Data for Substituted Pyrrolo[2,3-d]pyrimidines

Compound TypeSubstitution PatternAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)Reference
Oligoarylene2,4,7-triaryl~350-400~420-480 (blue)Varies[4]
Oligoarylenebis(pyrrolo[2,3-d]pyrimidin-7-yl)carbazole~360-420~450-500 (blue-green)Varies[4]
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
  • Sample Preparation: Prepare dilute solutions of the pyrrolo[2,3-d]pyrimidine derivatives in a suitable spectroscopic grade solvent (e.g., THF, DMSO, ethanol). A typical concentration range is 1-10 µM.

  • UV-Vis Absorption Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum over a wavelength range of at least 200-600 nm.

    • Use the pure solvent as a blank for baseline correction.

  • Fluorescence Measurement:

    • Use a spectrofluorometer.

    • Excite the sample at its absorption maximum (λmax).

    • Record the emission spectrum over a wavelength range starting from the excitation wavelength to longer wavelengths (e.g., if λex = 380 nm, scan from 390-700 nm).

    • For quantum yield determination, use a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of substituted pyrrolo[2,3-d]pyrimidines. The chemical shifts (δ) of the protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the electronic environment, providing a detailed map of the molecule.

¹H NMR Spectroscopy

The proton chemical shifts of the pyrrolo[2,3-d]pyrimidine core are characteristic. For example, the proton at the 2-position of the pyrrolo[2,3-d]pyrimidine ring typically appears as a distinct singlet in the range of 8.34–8.38 ppm.[1] Substituents on the ring system cause predictable shifts in the signals of nearby protons.

  • Electron-withdrawing groups (e.g., halogens, nitro groups) will generally deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield).

  • Electron-donating groups (e.g., alkyl, alkoxy groups) will shield adjacent protons, shifting their signals to a lower chemical shift (upfield).

  • Aromatic substituents will introduce complex multiplets in the aromatic region of the spectrum (typically 7-8.5 ppm). The coupling patterns within these multiplets can provide information about the substitution pattern on the aromatic ring.

¹³C NMR Spectroscopy

Similar to ¹H NMR, the chemical shifts in ¹³C NMR are influenced by the electronic effects of the substituents. The carbon atoms of the pyrrolo[2,3-d]pyrimidine core have characteristic chemical shifts. For instance, carbonyl carbons in pyrrolo[2,3-d]pyrimidinone derivatives appear significantly downfield.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted Pyrrolo[2,3-d]pyrimidine

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
H-28.34 - 8.38 (s)151.0 - 151.6Chemical shift is sensitive to substitution at C4.
H-56.84 - 6.87 (dd)99.2Coupling with H-6.
H-67.28 - 7.31 (dd)123.2 - 123.3Coupling with H-5.
N-H (Pyrrole)11.8 - 12.1 (s, br)-Often a broad singlet, exchangeable with D₂O.

Note: The chemical shifts are approximate and can vary based on the solvent and the specific substitution pattern.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrrolo[2,3-d]pyrimidine derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for better resolution.

    • Acquire ¹³C NMR spectra, often requiring a larger number of scans for adequate signal-to-noise.

    • Standard experiments like COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of substituted pyrrolo[2,3-d]pyrimidines. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

Ionization Techniques

Electrospray ionization (ESI) is a commonly used soft ionization technique for these compounds, typically producing the protonated molecule [M+H]⁺.

Fragmentation Patterns

While ESI is a soft ionization method, some in-source fragmentation can occur, or tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation. The fragmentation patterns can provide valuable structural information. Common fragmentation pathways include the loss of small molecules (e.g., H₂O, CO) or the cleavage of bonds at the substituent sites. The isotopic pattern of the molecular ion can be diagnostic for the presence of certain elements, such as chlorine and bromine.

Table 3: Expected Mass Spectrometry Data for Halogenated Pyrrolo[2,3-d]pyrimidines

SubstituentIonExpected Isotopic Pattern
Chlorine (Cl)[M+H]⁺M+2 peak with ~1/3 the intensity of the M peak.
Bromine (Br)[M+H]⁺M+2 peak with nearly equal intensity to the M peak.
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive ion mode for ESI.

    • For HRMS, use a high-resolution instrument such as a time-of-flight (TOF) or Orbitrap mass analyzer.

Visualizing Spectroscopic Analysis Workflows

The following diagrams illustrate the general workflow for the spectroscopic analysis of substituted pyrrolo[2,3-d]pyrimidines and the relationship between substitution patterns and spectroscopic outcomes.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Syn Synthesized Derivative Pur Purification (e.g., Chromatography) Syn->Pur NMR NMR (1H, 13C) Pur->NMR Characterization MS Mass Spec (HRMS) Pur->MS Characterization UVVis UV-Vis Pur->UVVis Characterization Struc Structural Elucidation NMR->Struc MS->Struc Fluor Fluorescence UVVis->Fluor Determine λex Photo Photophysical Properties UVVis->Photo Fluor->Photo Struc->Photo Structure-Property Relationship

Caption: General workflow for the spectroscopic characterization of substituted pyrrolo[2,3-d]pyrimidines.

G cluster_substituents Substituent Effects cluster_properties Spectroscopic Outcomes Core Pyrrolo[2,3-d]pyrimidine Core EDG Electron Donating Groups (EDG) EWG Electron Withdrawing Groups (EWG) Aryl Aryl/Extended π-systems NMR_up Upfield Shift (¹H, ¹³C) EDG->NMR_up Shielding Fluor_QY Altered Fluorescence Quantum Yield EDG->Fluor_QY Electronic Perturbation NMR_down Downfield Shift (¹H, ¹³C) EWG->NMR_down Deshielding EWG->Fluor_QY Electronic Perturbation UV_red Red Shift (λmax Abs/Em) Aryl->UV_red Extended Conjugation Aryl->Fluor_QY Electronic Perturbation

Caption: Influence of substituent electronic properties on the spectroscopic characteristics of pyrrolo[2,3-d]pyrimidines.

Conclusion

The spectroscopic characterization of substituted pyrrolo[2,3-d]pyrimidines is a multifaceted process that provides critical information for the confirmation of molecular structure and the understanding of structure-property relationships. This guide has outlined the key principles and experimental considerations for using UV-Vis, fluorescence, NMR, and mass spectrometry in the study of this important class of compounds. A systematic and comparative approach to spectroscopic analysis is invaluable for accelerating the development of novel pyrrolo[2,3-d]pyrimidine-based therapeutics.

References

  • Šačkus, A., et al. (2015). Synthesis and photophysical properties of pyrrolo[2,3-d]pyrimidine-core based oligoarylenes. Kaunas University of Technology. [Link]

  • Rashad, A. E., et al. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Current Organic Chemistry, 28(16). [Link]

  • Kryštof, V., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 27(15), 4783. [Link]

  • Al-Ostath, A., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 16(10), 1459. [Link]

  • Van der Veken, P., et al. (2021). 6-Methyl-7-deazapurine nucleoside analogues as broad-spectrum antikinetoplastid agents. European Journal of Medicinal Chemistry, 225, 113781. [Link]

  • Al-Obaid, A. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link]

  • Revina, A. A., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. International Journal of Molecular Sciences, 24(21), 15535. [Link]

  • Rashad, A. E., et al. (2006). Synthesis and biological evaluation of some pyrrolo[2,3-d]pyrimidines. Archiv der Pharmazie, 339(12), 664-669. [Link]

  • Hilmy, K. M. H., et al. (2021). Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. Russian Journal of Organic Chemistry, 57(3), 430-439. [Link]

  • Seela, F., & Peng, X. (2001). Regioselective Syntheses of 7-Halogenated 7-Deazapurine Nucleosides Related to 2-Amino-7-deaza-2′-deoxyadenosine and 7-Deaza-2′-deoxyisoguanosine. Helvetica Chimica Acta, 84(5), 1232-1246. [Link]

  • Revina, A. A., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. International Journal of Molecular Sciences, 24(21), 15535. [Link]

  • Sreenivasa, M., et al. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 48, 116410. [Link]

  • Singh, S., et al. (2024). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Advances, 14(1), 1-22. [Link]

  • Revina, A. A., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. International Journal of Molecular Sciences, 24(21), 15535. [Link]

Sources

A Researcher's Guide to Assessing the Selectivity of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine-based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a paramount challenge. The 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in kinase inhibitor design, forming the core of several approved drugs.[1][2] This guide provides an in-depth, technical comparison of the selectivity of inhibitors based on the 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine scaffold, offering insights into experimental design, data interpretation, and comparative analysis against established alternatives.

The 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine core is a versatile synthetic intermediate, notably used in the synthesis of Janus kinase (JAK) inhibitors.[3] Its reactivity allows for diverse substitutions, which are critical in tuning the selectivity profile of the final inhibitor.[3] Understanding how to rigorously assess this selectivity is fundamental to developing safe and efficacious therapeutics.

The Imperative of Kinase Selectivity

The human kinome comprises over 500 kinases, many of which share structural homology in their ATP-binding pockets. Consequently, achieving inhibitor selectivity is a formidable task. Poor selectivity can lead to off-target effects, resulting in toxicity and unforeseen side effects.[4] A thorough assessment of an inhibitor's selectivity profile is therefore not merely an academic exercise but a critical step in preclinical development. This guide will explore the methodologies to build a comprehensive selectivity profile for novel compounds derived from the 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine backbone.

Comparative Selectivity Landscape: Pyrrolo[2,3-d]pyrimidine Derivatives vs. Approved JAK Inhibitors

These approved drugs, while effective, exhibit distinct selectivity profiles across the JAK family (JAK1, JAK2, JAK3, and TYK2) and the broader kinome. Tofacitinib, for instance, is known to inhibit JAK1, JAK2, and JAK3 with similar potency, while others have been engineered for greater selectivity towards specific JAK isoforms.[5][6] Understanding these differences provides a crucial context for evaluating novel inhibitors.

Quantitative Comparison of Inhibitor Activity

The following table summarizes publicly available IC50 data for established JAK inhibitors, providing a baseline for comparison. It is important to note that IC50 values can vary between different assay formats and conditions.

KinaseTofacitinib IC50 (nM)Ruxolitinib IC50 (nM)Baricitinib IC50 (nM)
JAK113.35.9
JAK2202.85.7
JAK31428>400
TYK2261953

Data compiled from various sources. Exact values may differ based on experimental conditions.[5]

Methodologies for Comprehensive Selectivity Profiling

To construct a robust and reliable selectivity profile, a multi-pronged approach employing orthogonal assay formats is recommended. This ensures that the observed inhibitory activity is not an artifact of a particular experimental setup.

Large-Scale Kinase Panel Screening (KINOMEscan™)

The KINOMEscan™ platform is a competition-based binding assay that offers a broad, unbiased view of an inhibitor's interactions across the kinome.[7] It provides a quantitative measure of binding affinity (Kd) and is not dependent on enzyme activity, making it a powerful tool for initial selectivity assessment.

Experimental Workflow: KINOMEscan™

KINOMEscan_Workflow cluster_prep Sample Preparation cluster_assay Binding Assay cluster_quant Quantification Test_Compound Test Compound (e.g., pyrrolo[2,3-d]pyrimidine derivative) Incubation Incubation & Competition Test_Compound->Incubation Addition Kinase_Library DNA-tagged Kinase Library Kinase_Library->Incubation Immobilized_Ligand Immobilized Affinity Ligand Immobilized_Ligand->Incubation qPCR Quantitative PCR (qPCR) Incubation->qPCR Quantify bound kinase Data_Analysis Data Analysis (Kd calculation) qPCR->Data_Analysis

Caption: KINOMEscan™ workflow for assessing inhibitor selectivity.

Step-by-Step Protocol: KINOMEscan™

  • Assay Components : The assay utilizes three key components: a library of DNA-tagged kinases, an immobilized ligand that binds to the active site of the kinases, and the test compound.[7]

  • Competitive Binding : The test compound is incubated with the kinase library and the immobilized ligand. If the test compound binds to a kinase, it will compete with the immobilized ligand, reducing the amount of that kinase captured on the solid support.[7]

  • Quantification : The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) by detecting the DNA tag.[8]

  • Data Analysis : By measuring the amount of captured kinase at various concentrations of the test compound, a dissociation constant (Kd) can be calculated, providing a quantitative measure of binding affinity.[7] A lower Kd value indicates a stronger interaction.

Rationale for Use : The KINOMEscan™ assay is an excellent primary screen because it directly measures binding, avoiding complications from variations in enzyme activity or substrate specificity. Its broad coverage of the kinome provides a comprehensive initial assessment of off-target interactions.

Cellular Target Engagement (NanoBRET™)

To confirm that a compound engages its target kinase within a cellular environment, the NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful tool.[9] This assay measures the binding of a test compound to a target kinase in living cells, providing a more physiologically relevant assessment of target engagement.

Signaling Pathway: NanoBRET™ Assay Principle

NanoBRET_Principle cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Target_Kinase Target Kinase NanoLuc® Fusion Tracer Fluorescent Tracer Target_Kinase:f0->Tracer Binding BRET BRET Signal Tracer->BRET Energy Transfer Inhibitor Test Inhibitor Target_Kinase_Inhib Target Kinase NanoLuc® Fusion Inhibitor_Inhib Test Inhibitor Target_Kinase_Inhib:f0->Inhibitor_Inhib Binding Tracer_Inhib Fluorescent Tracer No_BRET Reduced BRET Signal Tracer_Inhib->No_BRET No Energy Transfer

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Step-by-Step Protocol: NanoBRET™ Target Engagement Assay

  • Cell Transfection : HEK293 cells are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.[10]

  • Compound and Tracer Addition : The transfected cells are treated with the test compound at various concentrations, followed by the addition of a cell-permeable fluorescent tracer that also binds to the kinase active site.[10]

  • BRET Measurement : Bioluminescence Resonance Energy Transfer (BRET) occurs when the NanoLuc® luciferase (donor) and the fluorescent tracer (acceptor) are in close proximity. The binding of the test compound displaces the tracer, leading to a decrease in the BRET signal.[11]

  • Data Analysis : The reduction in the BRET signal is measured, and an IC50 value is calculated, representing the concentration of the test compound that displaces 50% of the tracer.

Rationale for Use : This assay provides crucial information on whether the inhibitor can penetrate the cell membrane and engage its target in a complex cellular milieu. It serves as a critical secondary assay to validate hits from in vitro screens.

In Vitro Enzymatic Assays

Traditional in vitro enzymatic assays remain a cornerstone for characterizing inhibitor potency and mechanism of action. These assays directly measure the inhibition of the kinase's catalytic activity.

Experimental Workflow: Radiometric Kinase Assay

Radiometric_Assay_Workflow Reagents Kinase + Substrate + [γ-³²P]ATP + Test Compound Incubation Incubation at 30°C Reagents->Incubation Stop_Reaction Stop Reaction (e.g., SDS-PAGE loading buffer) Incubation->Stop_Reaction Separation SDS-PAGE Stop_Reaction->Separation Detection Autoradiography or Phosphorimaging Separation->Detection Analysis Quantify Phosphorylation (IC50 determination) Detection->Analysis

Caption: Workflow for a radiometric in vitro kinase assay.

Step-by-Step Protocol: Radiometric Protein Kinase Assay

  • Reaction Setup : A reaction mixture is prepared containing the purified kinase, its specific substrate (protein or peptide), and [γ-³²P]ATP. The test compound is added at various concentrations.[12]

  • Kinase Reaction : The reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a defined period.[12]

  • Reaction Termination : The reaction is stopped, often by adding SDS-PAGE loading buffer.[13]

  • Separation and Detection : The reaction products are separated by SDS-PAGE. The radiolabeled, phosphorylated substrate is detected by autoradiography or phosphorimaging.[12]

  • Data Analysis : The intensity of the phosphorylated substrate band is quantified, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Rationale for Use : Radiometric assays are considered a gold standard due to their direct measurement of substrate phosphorylation.[14] They are highly sensitive and can be used to determine the mechanism of inhibition (e.g., ATP-competitive).

Interpreting the Data: Quantifying Selectivity

A key metric for quantifying the selectivity of a kinase inhibitor is the Selectivity Score (S-score) .[15] The S-score is calculated by dividing the number of kinases that a compound inhibits above a certain threshold (e.g., Kd < 3 µM) by the total number of kinases tested.[15][16] A lower S-score indicates a more selective compound.

For example, an S(10) of 0.034, as reported for one pyrrolo[2,3-d]pyrimidine derivative, signifies that the compound inhibits only a small fraction of the kinome at the tested concentration, indicating high selectivity.[17]

Conclusion and Future Directions

The 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a promising starting point for the development of novel kinase inhibitors. As this guide has demonstrated, a rigorous and multi-faceted approach to selectivity profiling is essential to fully characterize these compounds and understand their therapeutic potential. By combining broad kinome screening with cellular target engagement and traditional enzymatic assays, researchers can build a comprehensive and reliable selectivity profile.

The ultimate goal is to design inhibitors with high potency for their intended target and minimal off-target activity. The methodologies outlined here provide a robust framework for achieving this, enabling the development of safer and more effective kinase-targeted therapies. The continued exploration of substitutions on the 7H-pyrrolo[2,3-d]pyrimidine core, guided by thorough selectivity assessment, will undoubtedly lead to the discovery of next-generation kinase inhibitors with improved therapeutic profiles.

References

  • Karaman, M. W., Herrgard, S., Treiber, D. K., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. Available from: [Link]

  • DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. Available from: [Link]

  • Johnson, G. L., & Nodzenski, E. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Methods in Molecular Biology, 1647, 47–54. Available from: [Link]

  • Guo, Y., Wang, Y., & Zhang, J. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Molecules, 28(1), 413. Available from: [Link]

  • Graczyk, P. (2017). The use of novel selectivity metrics in kinase research. Future Medicinal Chemistry, 9(1), 87–103. Available from: [Link]

  • McInnes, I. B., & Byers, N. L. (2019). Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations. Arthritis Research & Therapy, 21(1), 183. Available from: [Link]

  • Norman, P. (2021). Off-target profiling of janus kinase (JAK) inhibitors in rheumatoid arthritis: A computer-based approach for drug safety studies and repurposing. Annals of the Rheumatic Diseases, 80(Suppl 1), 123. Available from: [Link]

  • Mishra, R. K., & Shankaraiah, N. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 145, 107186. Available from: [Link]

  • Romagnoli, R., Baraldi, P. G., & Tabrizi, M. A. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(1), 21-42. Available from: [Link]

  • Wang, X., Zhang, Y., & Liu, X. (2023). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry, 66(15), 10476–10493. Available from: [Link]

  • Traves, P. G., Murray, B., & Cantabrana, L. (2019). Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations. Arthritis Research & Therapy, 21(1), 183. Available from: [Link]

  • protocols.io. (2023). In vitro kinase assay. Available from: [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. Available from: [Link]

  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. Available from: [Link]

  • Ellson, J., & Gansner, E. (2013). Let's Draw a Graph: An Introduction with Graphviz. University of California, Berkeley. Available from: [Link]

  • Eurofins DiscoverX. (n.d.). KINOMEscan Assay Services. Available from: [Link]

  • Norman, P. (2021). Off-target profiling of tofacitinib and baricitinib by machine learning: a focus on thrombosis and viral infection. medRxiv. Available from: [Link]

  • Chen, Y.-N., & Cheng, T.-J. R. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 26(16), 4995. Available from: [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Available from: [Link]

  • Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(21), 7797–7813. Available from: [Link]

  • Anastassiadis, T., Deacon, S. W., & Devarajan, K. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. Available from: [Link]

  • LINCS Data Portal. (n.d.). VX-680 KINOMEscan. Available from: [Link]

  • The Coding Train. (2021, January 13). Graphviz tutorial [Video]. YouTube. Available from: [Link]

  • Ahern, M., & Bykerk, V. (2023). Tofacitinib. In StatPearls. StatPearls Publishing. Available from: [Link]

  • Robers, M. B., Vasta, J. D., & Corona, C. R. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io. Available from: [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Available from: [Link]

  • McInnes, I. B., & Byers, N. L. (2019). Figure 1: IC50 values in CD4+ T cells, NK cells, and monocytes. In Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations. ResearchGate. Available from: [Link]

  • Reaction Biology. (n.d.). NanoBRET Assay Services. Available from: [Link]

  • Norman, P. (2023). Baricitinib and tofacitinib off-target profile, with a focus on Alzheimer's disease. ChemRxiv. Available from: [Link]

  • Traverso, J. A., & Varjosalo, M. (2013). Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. Current Medicinal Chemistry, 20(7), 943-966. Available from: [Link]

  • Phan, K., & Sebaratnam, D. F. (2019). Comparative Efficacy and Safety of Janus Kinase Inhibitors Used in Alopecia Areata: A Systematic Review and Meta-analysis. JAMA Dermatology, 155(7), 850–856. Available from: [Link]

  • UCLA Physics & Astronomy. (n.d.). Dot Language Graphviz. Available from: [Link]

  • HealthDay. (2023, December 1). Four JAK Inhibitors Have Comparable Efficacy, Safety for RA. Available from: [Link]

  • Wells, C. I., Vasta, J. D., & Robers, M. B. (2024). Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants. ACS Chemical Biology. Available from: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Available from: [Link]

Sources

in vitro assay validation for compounds derived from 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Introduction: The Critical Role of Assay Validation in Kinase Inhibitor Discovery

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a key intermediate in the synthesis of numerous clinically significant kinase inhibitors, including agents targeting Janus kinase (JAK), Aurora kinases, and Epidermal Growth Factor Receptor (EGFR).[1][2][3] Derivatives of its 4-chloro-5-nitro precursor are of high interest for developing novel therapeutics, particularly in oncology.[1][2] However, the journey from a promising chemical scaffold to a validated drug candidate is paved with rigorous experimental scrutiny. The foundation of this process lies in robust, reproducible, and biologically relevant in vitro assays.

This guide provides a comprehensive framework for the validation of in vitro assays tailored to compounds derived from 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine. As a Senior Application Scientist, my objective is not merely to provide protocols, but to instill a deeper understanding of the causality behind experimental choices, ensuring that every assay becomes a self-validating system. We will explore and compare key biochemical and cell-based assays, detailing the validation parameters and data interpretation necessary to make confident, data-driven decisions in a drug discovery campaign.[4]

The Assay Validation Framework: Pillars of a Trustworthy System

Before embarking on specific assay methodologies, it is crucial to establish a universal framework for validation. This framework ensures that an assay is "fit-for-purpose" and that the data generated are reliable.[4][5] Regulatory bodies like the FDA provide extensive guidance on bioanalytical method validation, the principles of which can be adapted for early-stage discovery.[6][7][8][9] Key validation parameters include:

  • Precision: The closeness of agreement among a series of measurements. This is assessed through repeatability (intra-assay precision) and intermediate precision (inter-assay reproducibility).

  • Accuracy: The closeness of the measured value to a known or accepted reference value.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval over which the assay is precise, accurate, and linear.

  • Specificity & Selectivity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[5] For kinase inhibitors, selectivity refers to the ability to inhibit a target kinase without affecting other kinases, a critical parameter for minimizing off-target effects.[10][11][12]

  • Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[13]

A critical metric for evaluating the quality of high-throughput screening (HTS) assays is the Z'-factor (Z-prime).[14][15] This statistical parameter provides a measure of the separation between the positive and negative controls.

Z'-Factor = 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ] Where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[13][14][16]

Assay_Validation_Workflow cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Full Validation cluster_3 Phase 4: Implementation Dev Assay Design & Protocol Optimization Pilot Pilot Experiment: Test Controls & Dynamic Range Dev->Pilot Initial Setup Z_Prime Z'-Factor Calculation (Target > 0.5) Pilot->Z_Prime Z_Prime->Dev Fail (<0.5) Re-optimize Robustness Robustness Testing (e.g., DMSO tolerance, incubation time) Z_Prime->Robustness Pass Precision Precision (Intra- & Inter-Assay) Robustness->Precision Accuracy Accuracy (Reference Compounds) Precision->Accuracy Selectivity Selectivity/ Specificity Accuracy->Selectivity Linearity Linearity & Range Selectivity->Linearity Screening Compound Screening (HTS or Dose-Response) Linearity->Screening NanoBRET_Pathway cluster_cell Intracellular Space cluster_signal Signal Generation Target Target Kinase-NanoLuc® Fusion Protein Tracer Fluorescent Tracer Target->Tracer Binding BRET_Signal BRET Signal (Energy Transfer) Tracer->BRET_Signal Proximity to NanoLuc® Compound Test Compound (Inhibitor) Compound->Target Competitive Binding No_BRET No/Reduced BRET Compound->No_BRET Displaces Tracer

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Methodology:

  • Cell Preparation:

    • Transfect HEK293T cells with a plasmid encoding for the target kinase fused to NanoLuc® luciferase.

    • Culture the cells for 24 hours to allow for protein expression. [17]

  • Assay Procedure (384-well white plate):

    • Harvest the transfected cells and resuspend them in Opti-MEM® medium.

    • Prepare serial dilutions of the test compounds in DMSO.

    • Dispense the compounds into the assay plate.

    • In a separate tube, prepare the Tracer/Cell suspension by adding the fluorescent NanoBRET™ tracer to the cell suspension at a pre-optimized concentration.

    • Dispense the Tracer/Cell suspension into the assay plate containing the compounds.

    • Incubate the plate for 2 hours at 37°C with 5% CO2. [17]

  • Signal Detection:

    • Prepare the NanoBRET® substrate solution containing the Extracellular NanoLuc® Inhibitor.

    • Add the substrate solution to all wells. [17] * Read the plate within 20 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm) simultaneously. [17]

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission) for each well.

    • Normalize the data using "no tracer" and "no compound" controls.

    • Plot the corrected BRET ratio against the logarithm of compound concentration and fit to a dose-response curve to determine the intracellular IC50.

Comparative Data Summary:

CompoundBiochemical IC50 (Kinase X, nM)Cytotoxicity IC50 (Cancer Cell Line, nM)Intracellular Target Engagement IC50 (Kinase X, nM)
Derivative A15.255.075.8
Derivative B89.51240.1> 10,000
Positive Control5.820.531.2

Interpretation:

  • Derivative A shows good correlation across all three assays. It potently inhibits the kinase biochemically, leads to cell death at a slightly higher concentration, and demonstrates clear binding to the target inside cells. The shift in potency from biochemical to cell-based assays is expected due to factors like cell permeability and intracellular ATP concentration.

  • Derivative B is a potent biochemical inhibitor but shows poor activity in both the cytotoxicity and target engagement assays. This strongly suggests that Derivative B has poor cell permeability or is rapidly ejected from the cell by efflux pumps, preventing it from reaching its intracellular target. This is a critical finding that de-prioritizes the compound despite its promising biochemical activity.

Conclusion

The rigorous validation of in vitro assays is not an optional step but a fundamental requirement for the successful progression of any drug discovery project. For compounds derived from the 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine scaffold, a multi-tiered assay cascade provides a comprehensive understanding of a compound's true potential. By systematically evaluating biochemical potency, cellular activity, and direct target engagement, researchers can build a robust, self-validating data package. This approach, grounded in the principles of precision, accuracy, and reproducibility, allows for the confident identification of lead candidates worthy of advancement and minimizes the risk of costly failures in later preclinical and clinical stages.

References

Sources

A Senior Application Scientist's Guide to Catalyst Efficacy in Coupling Reactions with 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. The 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine core is a critical pharmacophore, notably serving as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors like Tofacitinib. The successful and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C4 position is paramount. However, the inherent electronic properties of this substrate—specifically the strong electron-withdrawing nature of the nitro group and the pyrimidine ring itself—present unique challenges to catalyst selection and performance in cross-coupling reactions.

This guide provides an in-depth comparison of the efficacy of various palladium-based catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck coupling reactions with 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine. We will delve into the causality behind experimental choices, present comparative data, and provide detailed experimental protocols to empower you to make informed decisions in your synthetic endeavors.

The Challenge: Coupling with an Electron-Deficient Heterocycle

The 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine substrate is considered "electron-deficient" due to the combined electron-withdrawing effects of the pyrimidine ring nitrogens and the potent nitro group at the C5 position. This electronic environment significantly impacts the reactivity of the C4-Cl bond, making oxidative addition, the rate-limiting step in many palladium-catalyzed coupling reactions, more challenging compared to electron-rich or even neutral aryl chlorides. Furthermore, the nitrogen atoms within the heterocyclic core can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.

Therefore, the choice of a suitable catalyst system, particularly the phosphine ligand, is critical to overcome these hurdles. Generally, for electron-deficient aryl chlorides, bulky and electron-rich phosphine ligands are preferred. These ligands promote the formation of a monoligated, highly reactive L1Pd(0) species, which is more effective at undergoing oxidative addition with the deactivated C-Cl bond.

Comparative Analysis of Catalytic Systems

The following sections provide a comparative overview of catalyst performance in the most common cross-coupling reactions for the functionalization of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for introducing aryl and heteroaryl substituents at the C4 position. The choice of catalyst and ligand is crucial for achieving high yields with this electron-deficient substrate.

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃EtOH/H₂O900.1764
Pd(PPh₃)₄K₂CO₃1,4-Dioxane10024~85 (with dichloropyrimidine)
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012~92 (with chloropyrimidine)

Expert Insights:

For the Suzuki-Miyaura coupling of electron-deficient chlorides, catalysts bearing electron-rich and bulky ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or ferrocenylphosphines (e.g., dppf) are often superior to traditional catalysts like Pd(PPh₃)₄. The increased electron density on the palladium center, imparted by these ligands, facilitates the challenging oxidative addition step with the C-Cl bond. The use of Pd(dppf)Cl₂ has been explicitly demonstrated for the Suzuki coupling on a similar pyrrolo[2,3-d]pyrimidine scaffold, affording a good yield in a remarkably short reaction time. While data for the nitro-substituted substrate is limited, the trend suggests that catalyst systems with bulky, electron-donating ligands will be most effective.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the Suzuki-Miyaura coupling of an arylboronic acid with a pyrrolo[2,3-d]pyrimidine substrate.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reactants 4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine + Arylboronic Acid + Base (e.g., K₂CO₃) Mixing Combine reactants and catalyst under inert atmosphere Reactants->Mixing Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) + Ligand (if separate) Catalyst->Mixing Solvent Degassed Solvent (e.g., EtOH/H₂O) Solvent->Mixing Heating Heat to reaction temperature (e.g., 90°C) with stirring Mixing->Heating Monitoring Monitor progress by TLC/LC-MS Heating->Monitoring Quenching Cool and quench reaction Monitoring->Quenching Upon completion Extraction Extract with organic solvent Quenching->Extraction Purification Purify by column chromatography Extraction->Purification Product 4-Aryl-5-nitro-7H- pyrrolo[2,3-d]pyrimidine Purification->Product

Caption: General workflow for Suzuki-Miyaura coupling.

  • Preparation: To a flame-dried reaction vessel, add 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inerting: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of EtOH/H₂O).

  • Reaction: Heat the mixture to the desired temperature (e.g., 90°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of 4-amino-substituted pyrrolo[2,3-d]pyrimidines, which are common motifs in kinase inhibitors. The choice of ligand is particularly critical for the success of this reaction with the target substrate.

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / BINAPCs₂CO₃1,4-Dioxane1101.5Good (with related substrate)
Pd(OAc)₂ / XPhosKOt-BuToluene1000.17High (with bromoestrone)
Pd₂(dba)₃ / XPhosCs₂CO₃t-BuOHRT-1006-24~95 (with chloropyrimidine)

Expert Insights:

For the Buchwald-Hartwig amination of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine, highly electron-rich and sterically hindered phosphine ligands are essential. Ligands like BINAP, and particularly the Buchwald-type biarylphosphine ligands such as XPhos, have demonstrated excellent performance in the amination of challenging aryl chlorides. These ligands facilitate the formation of the active monoligated palladium catalyst and promote the reductive elimination step to form the C-N bond. The use of a strong, non-nucleophilic base like cesium carbonate or potassium tert-butoxide is also crucial for an efficient catalytic cycle. While direct comparative data on the nitro-substituted substrate is scarce, the successful amination of other electron-poor chloroheterocycles strongly suggests that a catalyst system comprising a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky biarylphosphine ligand will be the most effective.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine with a primary or secondary amine.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reactants 4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine + Amine + Base (e.g., Cs₂CO₃) Mixing Combine reactants and catalyst under inert atmosphere Reactants->Mixing Catalyst Pd Precursor (e.g., Pd(OAc)₂) + Ligand (e.g., XPhos) Catalyst->Mixing Solvent Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane) Solvent->Mixing Heating Heat to reaction temperature (e.g., 110°C) with stirring Mixing->Heating Monitoring Monitor progress by TLC/LC-MS Heating->Monitoring Quenching Cool and quench reaction Monitoring->Quenching Upon completion Extraction Extract with organic solvent Quenching->Extraction Purification Purify by column chromatography Extraction->Purification Product 4-Amino-5-nitro-7H- pyrrolo[2,3-d]pyrimidine Purification->Product

Caption: General workflow for Buchwald-Hartwig amination.

  • Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., XPhos, 2.2-5.5 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv) to a dry reaction vessel.

  • Reactant Addition: Add 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) and the amine (1.1-1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 100-110°C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of valuable alkynyl groups at the C4 position, which can serve as handles for further synthetic transformations.

Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄CuIEt₃NDMF1004Good (general)
PdCl₂(PPh₃)₂CuIEt₃NTHFRT-652-12Good (general)
Pd/C (immobilized)NoneNaOHMethanol100-Moderate (screening)

Expert Insights:

The traditional Sonogashira coupling protocol, employing a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in the presence of a copper(I) co-catalyst, is generally effective. However, for an electron-deficient substrate such as 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine, the reaction may be sluggish. The strong electron-withdrawing nature of the substrate can disfavor the oxidative addition step. Employing more electron-rich and bulky phosphine ligands, similar to those used in Suzuki and Buchwald-Hartwig reactions, can be beneficial. Copper-free Sonogashira protocols, which often utilize a palladium catalyst with a phosphine ligand and a strong amine base, can also be a viable alternative to mitigate potential issues arising from the copper co-catalyst. The use of immobilized catalysts, such as Pd on carbon, offers the advantage of easier product purification but may require higher temperatures and pressures to achieve comparable reactivity to homogeneous systems.

Experimental Protocol: Sonogashira Coupling

The following is a general procedure for the Sonogashira coupling of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine with a terminal alkyne.

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reactants 4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine + Terminal Alkyne + Base (e.g., Et₃N) Mixing Combine reactants and catalysts under inert atmosphere Reactants->Mixing Catalysts Pd Catalyst (e.g., Pd(PPh₃)₄) + Cu(I) Co-catalyst (e.g., CuI) Catalysts->Mixing Solvent Anhydrous, Degassed Solvent (e.g., DMF or THF) Solvent->Mixing Stirring Stir at room temperature or with gentle heating Mixing->Stirring Monitoring Monitor progress by TLC/LC-MS Stirring->Monitoring Quenching Quench with aqueous solution Monitoring->Quenching Upon completion Extraction Extract with organic solvent Quenching->Extraction Purification Purify by column chromatography Extraction->Purification Product 4-Alkynyl-5-nitro-7H- pyrrolo[2,3-d]pyrimidine Purification->Product

Caption: General workflow for Sonogashira coupling.

  • Preparation: To a degassed solution of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in an anhydrous solvent (e.g., DMF or THF), add the base (e.g., Et₃N, 2.0-3.0 equiv).

  • Catalyst Addition: To the stirred solution, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%) under an inert atmosphere.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80°C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to afford the desired product.

Heck Coupling: Alkene Functionalization

The Heck reaction allows for the introduction of vinyl groups at the C4 position. This reaction is often sensitive to steric hindrance and the electronic nature of the alkene coupling partner.

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃Et₃NDMF100-14012-24Moderate (general)
PdCl₂(PPh₃)₂K₂CO₃NMP1302~72 (with iodoflavone)
PdCl₂K₂CO₃ / TBABNMP100-Good (optimized for iodoarene)

Expert Insights:

The Heck reaction with the electron-deficient 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine can be challenging. The choice of catalyst, base, and solvent is critical for achieving good yields and selectivity. While traditional systems like Pd(OAc)₂/PPh₃ can be employed, they often require high temperatures and long reaction times. More modern catalyst systems, including those utilizing palladacycles or N-heterocyclic carbene (NHC) ligands, may offer improved reactivity under milder conditions. The use of a polar aprotic solvent like DMF or NMP is common. For electron-deficient aryl halides, the addition of a phosphine ligand is generally necessary to facilitate the catalytic cycle. The specific conditions will also depend heavily on the nature of the alkene coupling partner.

Experimental Protocol: Heck Coupling

The following is a general protocol for the Heck coupling of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine with an alkene.

Heck_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reactants 4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine + Alkene + Base (e.g., Et₃N) Mixing Combine reactants and catalyst under inert atmosphere Reactants->Mixing Catalyst Pd Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., PPh₃) Catalyst->Mixing Solvent Anhydrous, Polar Aprotic Solvent (e.g., DMF or NMP) Solvent->Mixing Heating Heat to high temperature (e.g., 100-140°C) Mixing->Heating Monitoring Monitor progress by GC-MS or LC-MS Heating->Monitoring Filtration Cool and filter off solids Monitoring->Filtration Upon completion Extraction Extract with organic solvent Filtration->Extraction Purification Purify by column chromatography Extraction->Purification Product 4-Vinyl-5-nitro-7H- pyrrolo[2,3-d]pyrimidine Purification->Product

Caption: General workflow for the Heck reaction.

  • Preparation: In a pressure-rated reaction vessel, combine 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), the alkene (1.1-2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., PPh₃, 4-10 mol%), and the base (e.g., Et₃N, 1.5-2.0 equiv).

  • Solvent Addition: Add a high-boiling polar aprotic solvent (e.g., DMF or NMP).

  • Reaction: Seal the vessel and heat to the required temperature (typically 100-140°C).

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the organic phase, dry, and concentrate. Purify the crude product by column chromatography.

Mechanistic Considerations and Catalyst Selection Rationale

The success of these coupling reactions hinges on understanding the catalytic cycle and the role of each component.

Catalytic_Cycle Pd(0)L Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-Cl Pd(II)Complex R-Pd(II)-Cl(L) OxAdd->Pd(II)Complex Transmetalation Transmetalation (Suzuki/Sonogashira) or Amine Coordination (Buchwald-Hartwig) Pd(II)Complex->Transmetalation [Nu] Intermediate R-Pd(II)-R'(L) or R-Pd(II)-NR'R''(L) Transmetalation->Intermediate RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd(0)L Regeneration Product Product (R-R' or R-NR'R'') RedElim->Product

Caption: A simplified catalytic cycle for cross-coupling reactions.

  • Oxidative Addition: This is often the rate-determining step, especially for electron-deficient aryl chlorides. The electron-rich, bulky phosphine ligands are crucial here as they increase the electron density on the Pd(0) center, making it more nucleophilic and thus more reactive towards the C-Cl bond.

  • Transmetalation (for Suzuki and Sonogashira) / Amine Coordination & Deprotonation (for Buchwald-Hartwig): In this step, the nucleophilic partner is delivered to the palladium center. The nature of the base and solvent plays a significant role here.

  • Reductive Elimination: The final step where the new C-C or C-N bond is formed, and the active Pd(0) catalyst is regenerated. Bulky ligands can promote this step by creating steric strain that is relieved upon product formation.

The nitro group at the C5 position of the pyrrolopyrimidine core makes the C4 position highly electrophilic. While this can be advantageous for direct nucleophilic aromatic substitution (SNAr) reactions, it can render the C-Cl bond less susceptible to oxidative addition by a Pd(0) catalyst. Therefore, the judicious choice of a highly active catalyst system, typically involving bulky, electron-donating phosphine ligands, is paramount to achieving efficient cross-coupling.

Conclusion

The functionalization of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine via palladium-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of high-value compounds. While the electron-deficient nature of this substrate presents challenges, the use of modern catalyst systems, particularly those employing bulky and electron-rich phosphine ligands, enables efficient Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This guide provides a framework for catalyst selection and reaction optimization, empowering researchers to navigate the complexities of coupling reactions with this important heterocyclic scaffold. Careful consideration of the interplay between the substrate's electronic properties and the catalyst system's characteristics is the key to unlocking the full synthetic potential of this versatile building block.

References

A Comparative Guide to the Biological Targets of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in contemporary medicinal chemistry, serving as a versatile intermediate for the synthesis of a multitude of biologically active compounds. Its unique electronic properties, stemming from the electron-withdrawing nitro group and the reactive chloro substituent, make it a valuable starting point for the development of potent and selective therapeutic agents. This guide provides a comprehensive literature review of the biological targets of derivatives synthesized from this important precursor, with a particular focus on their role as kinase inhibitors. We will delve into the structure-activity relationships, compare inhibitory potencies, and provide detailed experimental protocols for key biological assays, offering a vital resource for researchers in drug discovery and development.

The 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine Core: A Privileged Scaffold

The pyrrolo[2,3-d]pyrimidine core is a bioisostere of purine, the fundamental building block of nucleic acids. This structural similarity allows its derivatives to function as competitive inhibitors of enzymes that interact with purine-based substrates, most notably ATP-dependent protein kinases. The addition of a chloro group at the 4-position provides a convenient handle for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups to modulate potency and selectivity. While the 5-nitro group enhances the electrophilicity of the pyrimidine ring, it is often reduced or replaced in subsequent synthetic steps. Nevertheless, its initial presence is crucial for the overall synthetic strategy and can influence the electronic landscape of the final molecule.

Key Biological Targets: A Focus on Protein Kinases

Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have demonstrated inhibitory activity against a broad spectrum of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and viral infections, making them prime targets for therapeutic intervention.

Janus Kinases (JAKs)

The Janus kinases are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and Tyk2) that play a pivotal role in cytokine signaling.[1] The 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is a key intermediate in the synthesis of several clinically approved JAK inhibitors, such as Tofacitinib and Ruxolitinib. These drugs have revolutionized the treatment of autoimmune diseases like rheumatoid arthritis and myelofibrosis.

Derivatives designed as JAK inhibitors typically feature a substituted amino group at the 4-position of the pyrrolo[2,3-d]pyrimidine core, which forms crucial hydrogen bond interactions with the hinge region of the kinase domain. The design of potent and selective JAK inhibitors often involves coalescing various N-acylpiperidine motifs with the core structure.[2]

Comparative Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives against JAKs:

CompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
11e JAK1>90% inhibitionBaricitinib-
11e JAK2>90% inhibitionBaricitinib-

Note: Data for compound 11e is presented as percent inhibition.[2]

Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[3] The pyrrolo[2,3-d]pyrimidine scaffold has been successfully exploited to develop potent VEGFR inhibitors.

Comparative Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives against VEGFR2:

CompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
5k VEGFR2136Sunitinib261
20d VEGFR2Potent Inhibition--

Note: Compound 20d showed potent inhibition of VEGF-stimulated proliferation of HUVECs.[4]

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, upon activation, triggers signaling cascades that promote cell proliferation, survival, and migration. Mutations and overexpression of EGFR are common drivers of various cancers, particularly non-small cell lung cancer.[5] Pyrrolo[2,3-d]pyrimidine derivatives have emerged as a significant class of EGFR inhibitors.[6]

Comparative Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives against EGFR:

CompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
5k EGFR79Sunitinib93
12i EGFR (T790M mutant)0.21--
12i EGFR (wild-type)22--

Note: Compound 12i demonstrates high selectivity for the T790M mutant EGFR.[5]

Other Kinase Targets

Beyond JAKs, VEGFR, and EGFR, pyrrolo[2,3-d]pyrimidine derivatives have shown inhibitory activity against a range of other kinases, highlighting the versatility of this scaffold.

Multi-targeted Kinase Inhibition by Compound 5k:

Target KinaseIC50 (nM)
EGFR79
Her240
VEGFR2136
CDK2204

Reference:[7][8][9]

p21-Activated Kinase 4 (PAK4) Inhibition:

CompoundTarget KinaseIC50 (nM)
5n PAK42.7
5o PAK420.2

Reference:[10]

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of these compounds.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[1][5][6][7][11][12][13]

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase of interest, the substrate, ATP, and the test compound in a suitable kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).[1]

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[1]

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to the reaction mixture to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[7]

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ATP.

    • Incubate at room temperature for 30 minutes.[7]

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

G cluster_0 Kinase Reaction cluster_1 ADP-Glo™ Assay Kinase Kinase ADP ADP Kinase->ADP ATP -> ADP Substrate Substrate Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Phosphorylation ATP ATP Inhibitor Inhibitor Inhibitor->Kinase Inhibits ADP_Glo_Reagent ADP_Glo_Reagent ADP->ADP_Glo_Reagent Depletes remaining ATP Kinase_Detection_Reagent Kinase_Detection_Reagent ADP_Glo_Reagent->Kinase_Detection_Reagent Converts ADP to ATP Luminescence Luminescence Kinase_Detection_Reagent->Luminescence Luciferase/Luciferin reaction

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their health.[3][8][14]

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a desired density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[14]

  • Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

G Seed_Cells Seed_Cells Treat_with_Compound Treat_with_Compound Seed_Cells->Treat_with_Compound Add_MTT Add_MTT Treat_with_Compound->Add_MTT Incubate Incubate Add_MTT->Incubate 3-4 hours Living_Cells Living_Cells Incubate->Living_Cells Metabolically active Formazan_Formation Formazan (purple) Living_Cells->Formazan_Formation Reduce MTT (yellow) Solubilize_Formazan Solubilize_Formazan Formazan_Formation->Solubilize_Formazan Measure_Absorbance Measure_Absorbance Solubilize_Formazan->Measure_Absorbance at 570 nm

Sources

Safety Operating Guide

Navigating the Disposal of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a critical intermediate in the synthesis of targeted therapies, including Janus kinase (JAK) inhibitors, 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is a compound frequently handled by researchers in drug discovery and development.[1] While its utility in advancing medicine is significant, its proper disposal is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive framework for the safe handling and disposal of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine, addressing its unique chemical characteristics as a halogenated nitroaromatic heterocyclic compound.

Hazard Assessment: Understanding the Risks

The non-nitrated analog, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is classified as toxic if swallowed, a skin and eye irritant, and may cause respiratory irritation.[2] The addition of a nitro group is known to increase the reactivity and potential toxicity of aromatic compounds. Nitroaromatic compounds are often flammable and can be explosive, particularly when present in a dry state or mixed with other reactive materials. Therefore, it is prudent to treat 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine with a high degree of caution.

Inferred Hazard Profile:

Hazard ClassDescriptionRecommended Precautions
Acute Toxicity Likely toxic if swallowed, inhaled, or absorbed through the skin.Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Handle in a well-ventilated fume hood.
Skin/Eye Irritation Expected to be a skin and eye irritant.Avoid direct contact. In case of contact, flush immediately with copious amounts of water.
Respiratory Irritation May cause respiratory tract irritation.Handle in a fume hood to avoid inhalation of dust or vapors.
Reactivity/Explosivity Potential for explosive decomposition, especially when heated or subjected to shock. Nitro compounds can form explosive mixtures.Avoid heating the dry compound. Store away from heat, sparks, and open flames. Do not mix with strong oxidizing or reducing agents unless part of a controlled reaction.

Waste Stream Management: Segregation is Key

Proper segregation of waste is the cornerstone of a safe and compliant disposal process. Due to its chemical nature, 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine and materials contaminated with it must be treated as hazardous waste.

Figure 2. Step-by-step workflow for the chemical deactivation of small quantities of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine.

Emergency Procedures: Spill Management

In the event of a spill, prompt and appropriate action is critical to mitigate exposure and prevent further contamination.

For a Small Spill (a few grams):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Personal Protection: Wear appropriate PPE, including a lab coat, gloves, and eye protection. For larger spills or if there is a risk of dust inhalation, a respirator may be necessary.

  • Containment: If the spill is a liquid, contain it with an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels.

  • Cleanup:

    • For a solid spill, gently sweep the material into a designated hazardous waste container. Avoid creating dust.

    • For a contained liquid spill, use an absorbent to soak up the material and place it in the solid hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as halogenated hazardous waste.

For a Large Spill:

  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.

  • Isolate: Close doors to the affected area to contain any vapors.

  • Do Not Attempt to Clean: Allow trained emergency responders to handle the cleanup.

Conclusion

The responsible management of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine waste is a critical aspect of laboratory safety. By adhering to the principles of hazard assessment, stringent waste segregation, and appropriate disposal procedures for both bulk and trace quantities, researchers can minimize risks to themselves and the environment. This guide, grounded in established safety protocols and an understanding of the compound's chemical reactivity, provides a framework for the safe and compliant disposal of this important pharmaceutical intermediate.

References

  • PubChem. Compound Summary for CID 5356682, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information. [Link]

  • Pina Jr., S. Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfide Catalysts. ScholarWorks @ UTRGV. [Link]

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press. [Link].

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.